3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
Description
Properties
IUPAC Name |
3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKPSPBQPPPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703866 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172299-81-9 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid chemical properties
The carboxylic acid moiety confers acidic properties, while the Boc group provides solubility in a range of nonpolar organic solvents. The recommended storage at refrigerated temperatures is crucial for minimizing degradation over time. [2]
Synthesis and Purification Workflow
The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves a multi-step process starting from β-alanine. The workflow is designed to selectively protect the amine and then introduce the methoxy group.
Synthetic Pathway Overview
The general synthetic strategy is a two-step process:
-
Boc Protection: β-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group.
-
N-Methoxylation: The N-H proton of the Boc-protected intermediate is abstracted by a strong base, followed by quenching with an electrophilic methoxy source.
Caption: High-level overview of the synthetic pathway.
Standard Experimental Protocol
Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel with appropriate safety measures.
-
Step 1: Boc Protection of β-Alanine
-
Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with cold 1 M HCl to pH ~2-3, leading to the precipitation of N-Boc-β-alanine.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: N-Methoxylation
-
This step requires anhydrous conditions.
-
Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong base such as n-Butyllithium (2.2 eq).
-
After stirring for 30 minutes, add a methoxylating agent (e.g., methoxyamine or a similar reagent).
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Quality Control
The crude product is typically purified using silica gel column chromatography.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1% acetic acid to ensure the carboxylic acid remains protonated.
-
Quality Control: The purity of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of ≥95% is standard for most research applications. [3]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (Proton NMR): Expected signals include a singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group, a singlet for the methoxy group protons (OCH₃), and two triplets for the methylene protons (-CH₂CH₂-) of the propanoic acid backbone.
-
¹³C NMR (Carbon NMR): Key signals will appear for the carbonyl carbons of the carboxyl and Boc groups (~177 and 158 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the methoxy and ethyl backbone. [4]* Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺, while negative mode would show the deprotonated molecule [M-H]⁻.
Reactivity, Stability, and Core Applications
The utility of this compound stems from the interplay between its functional groups. It is primarily employed in organic synthesis as a building block for creating larger, more complex molecules. [2]
Key Reactions and Mechanisms
-
Boc-Deprotection: The Boc group is a cornerstone of its utility, offering robust protection under many reaction conditions while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)). [2]This selective deprotection is fundamental in iterative processes like solid-phase peptide synthesis (SPPS).
-
Carboxylic Acid Activation: The carboxyl group can be activated using standard coupling reagents (e.g., HATU, HBTU) to form amide bonds with amines. This reaction is the basis for its incorporation into peptide chains.
Role in Drug Development
This compound is particularly valuable in the synthesis of peptidomimetics and as a component of Protein Degrader Building Blocks . [3]The N-methoxy group serves two primary purposes:
-
Conformational Constraint: It restricts the rotation around the N-Cα bond, influencing the secondary structure of the resulting peptide.
-
Metabolic Stability: It can protect the adjacent amide bond from enzymatic degradation, potentially increasing the in-vivo half-life of a drug candidate.
Its use is prevalent in the development of novel therapeutics, including enzyme inhibitors and oncology drug intermediates. [2]
physical characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
An In-depth Technical Guide to the Physical Characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and peptide synthesis, the precise understanding of the physical and chemical properties of building blocks is paramount. This guide provides a comprehensive technical overview of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9), a specialized protected amino acid derivative. Our focus extends beyond a mere compilation of data; we aim to deliver actionable insights grounded in established analytical principles. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this reagent to leverage its full potential in their synthetic endeavors. We will delve into its structural identity, physicochemical properties, and the analytical methodologies crucial for its characterization, ensuring a self-validating framework for its application.
Chemical Identity and Structural Confirmation
The unambiguous identification of a chemical entity is the foundation of scientific reproducibility. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a non-standard amino acid derivative featuring a Boc (tert-Butoxycarbonyl) protecting group and a methoxy group on the nitrogen of a β-alanine core.
It is crucial to distinguish this compound from similarly named structures. For instance, a compound identified as 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid (PubChem CID 60828117) possesses a different molecular formula (C9H17NO4) and molecular weight.[1] Our focus, guided by the CAS number 172299-81-9, is on the N-methoxy derivative.
Core Identification Parameters
The fundamental identifiers for this compound are summarized below, providing a clear and concise reference.
| Identifier | Value | Source(s) |
| Chemical Name | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | [2][3] |
| CAS Number | 172299-81-9 | [2][3][4] |
| Molecular Formula | C₉H₁₇NO₅ | [2][3][4][5] |
| Molecular Weight | 219.24 g/mol | [2][3][4][5] |
| Purity | ≥95% | [2][3] |
Structural Representation
A 2D chemical structure provides an essential visual reference for understanding the molecule's connectivity and functional groups.
Caption: 2D Structure of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.
Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | Inferred from similar compounds[6] |
| Boiling Point | 327.8°C | [2] |
| Storage | 2-8°C | [2] |
Solubility Profile: A Predictive Approach
Experimental Protocol for Solubility Determination
A systematic approach is required to determine the solubility profile.
Caption: Workflow for qualitative solubility assessment.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Carboxylic Acid (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[7] This signal's breadth is due to hydrogen bonding, and it will disappear upon the addition of D₂O.
-
Propanoic Acid Chain (-CH₂CH₂-): Two triplets are anticipated in the 2-3 ppm range, corresponding to the two methylene groups.
-
Methoxy Group (-OCH₃): A sharp singlet integrating to three protons will likely appear around 3.5-4.0 ppm.
-
tert-Butyl Group (-C(CH₃)₃): A prominent singlet integrating to nine protons is expected in the upfield region, typically around 1.4-1.6 ppm.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded, with a signal expected in the 170-180 ppm range.[7]
-
Carbamate Carbonyl (-O(C=O)N-): This carbonyl carbon will also be in the downfield region, typically around 155-160 ppm.
-
Propanoic and Methoxy Carbons: The carbons of the propanoic chain and the methoxy group will appear in the aliphatic region of the spectrum.
-
tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group will have distinct signals in the upfield region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
Caption: Key expected IR absorption bands.
The most characteristic feature will be a very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7] This will overlap with the C-H stretching vibrations. Two strong carbonyl (C=O) stretching bands will also be prominent around 1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Electrospray Ionization (ESI): In ESI-MS, the compound is expected to be detected as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or as adducts with ions like sodium ([M+Na]⁺). For C₉H₁₇NO₅, the expected exact masses would be:
-
[M+H]⁺: 220.1180
-
[M+Na]⁺: 242.0999
-
[M-H]⁻: 218.1034
-
-
Fragmentation: A characteristic loss for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene, or the entire Boc group (100 Da). The loss of the carboxylic acid group (45 Da) is also a common fragmentation pathway for carboxylic acids.[7]
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Conclusion
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a valuable reagent in synthetic chemistry, particularly in the construction of complex organic molecules and peptidomimetics.[2] A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its effective and reproducible use. While some properties like a precise melting point and detailed solubility data are not extensively documented, the provided analytical framework allows researchers to confidently identify, handle, and apply this compound. The predictive spectroscopic data serves as a benchmark for quality control and structural verification, empowering scientists to proceed with their research with a high degree of certainty.
References
-
PubChem. (n.d.). 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. Retrieved from [Link]
-
化源网. (n.d.). 1242154-21-7_3-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). (3s)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-((tert-butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid | C9H17NO4 | CID 60828117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid - CAS:172299-81-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | C9H17NO5 | CID 21901692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS 172299-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, CAS number 172299-81-9. This compound, also known as N-Boc-N-methoxy-β-alanine, is a valuable building block in modern organic and medicinal chemistry. Its primary utility lies in its role as a protected amino acid derivative for solid-phase peptide synthesis (SPPS) and, significantly, as a flexible linker component in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the causality behind its synthetic strategies, its application in advanced biochemical tool development, and provide detailed, actionable protocols for its use in the laboratory.
Core Chemical and Physical Properties
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a stable, modified β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted reactions during chemical synthesis, and it can be readily removed under mild acidic conditions.[1] The methoxy group on the nitrogen further modulates its reactivity and stability.[1]
| Property | Value | Source(s) |
| CAS Number | 172299-81-9 | [2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Boiling Point | 327.8°C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Primary Application | Peptide Synthesis, Protein Degrader Building Block | [2][3] |
Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
Representative Synthetic Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, and represents a chemically sound method for the preparation of the title compound.[4]
Step 1: N-Boc Protection of a β-alanine ester
-
To a solution of β-alanine ethyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), at 0°C to neutralize the hydrochloride salt.
-
To this solution, add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate (Boc)₂O.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted (Boc)₂O and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-β-alanine ethyl ester.
Step 2: N-methoxylation
This step would likely involve a reaction with a suitable methoxylating agent under basic conditions. However, a more direct and commonly used precursor for N-methoxy-N-methylamides (Weinreb amides) is N,O-dimethylhydroxylamine hydrochloride. A more direct synthesis of the target compound may involve starting with N-methoxy-β-alanine.
Step 3: Saponification of the Ester
-
Dissolve the N-Boc-N-methoxy-β-alanine ethyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a stoichiometric equivalent of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature. The reaction progress is monitored by TLC until the starting ester is fully consumed.
-
Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most established application of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the stepwise addition of this modified amino acid to a growing peptide chain without unwanted side reactions at the nitrogen atom.
General Workflow for Boc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis using a Boc-protected amino acid.
Detailed Experimental Protocol for Peptide Coupling
This protocol outlines the steps for incorporating 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid into a peptide sequence on a solid support.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amino Acid Activation: In a separate vessel, dissolve 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DCC, in slight excess) in DMF. Add a base, such as DIPEA (2-4 equivalents), to the solution to facilitate the activation.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.
-
Washing: After the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: To add the next amino acid in the sequence, the Boc group from the newly added residue must be removed. This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA).
-
Neutralization and Next Coupling: After deprotection, the resin is washed and neutralized with a solution of DIPEA in DMF before proceeding with the coupling of the next Boc-protected amino acid.
Role as a Linker in PROTACs (Proteolysis Targeting Chimeras)
A significant and modern application of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is as a "Protein Degrader Building Block".[2] This indicates its use as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
The PROTAC Mechanism
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Representative Protocol for PROTAC Synthesis using CAS 172299-81-9 as a Linker
This generalized protocol illustrates how 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid can be incorporated as a linker in the synthesis of a PROTAC.
-
Synthesis of Linker-E3 Ligase Ligand Conjugate:
-
Couple the carboxylic acid of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid to a suitable functional group (e.g., an amine) on an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a ligand for VHL) using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by chromatography.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the linker-E3 ligase ligand conjugate using TFA in DCM.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
-
-
Coupling to the Target Protein Ligand:
-
Couple the newly formed free amine of the linker-E3 ligase ligand conjugate to a carboxylic acid handle on the target protein ligand. This is again achieved using standard peptide coupling reagents.
-
The final PROTAC molecule is then purified to a high degree using techniques such as preparative HPLC.
-
Biological Activity and Significance
As a synthetic building block, 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is not expected to have significant intrinsic biological activity. Its importance lies in the biological activity of the molecules it helps to create.
-
In Peptides: The incorporation of this modified β-amino acid can influence the secondary structure and proteolytic stability of the resulting peptide.
-
In PROTACs: The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The flexible nature of the propanoic acid backbone of this compound allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.
Due to the proprietary nature of drug development, specific biological data for PROTACs utilizing this exact linker are not widely published. However, the general class of β-alanine containing linkers is frequently employed in the design of effective protein degraders.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactivity: The compound is expected to be stable under normal storage conditions. It is a carboxylic acid and will react with bases. The Boc protecting group is sensitive to strong acids.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
It is imperative to consult a comprehensive SDS for any chemical before use. In the absence of a specific SDS for this compound, it should be handled with the care afforded to a novel chemical of unknown toxicity.
Conclusion
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a versatile and valuable reagent for chemical biologists and medicinal chemists. Its utility in both established peptide synthesis methodologies and the cutting-edge field of targeted protein degradation underscores its importance. While specific, publicly available data on its direct applications are limited, its structural features and the general understanding of the chemical classes it belongs to provide a strong foundation for its successful implementation in the laboratory. This guide has provided a framework for its synthesis, application, and safe handling, empowering researchers to leverage this compound in their pursuit of novel therapeutics and chemical probes.
References
-
CP Lab Safety. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. Available at: [Link]
-
Aldlab Chemicals. Product Page for CAS 172299-81-9. Available at: [Link]
-
MySkinRecipes. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
Jaime-Figueroa, S., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of Boc-N(OMe)-beta-Ala-OH in Organic Solvents
Abstract
N-tert-butoxycarbonyl-N-methoxy-β-alanine (Boc-N(OMe)-beta-Ala-OH) is a specialized amino acid derivative increasingly utilized in peptide synthesis and drug discovery for the construction of modified peptides with unique structural and functional properties. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of Boc-N(OMe)-beta-Ala-OH based on its physicochemical properties. As empirical data for this specific compound is not widely published, we present a detailed, field-proven experimental protocol for its systematic solubility determination in common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to integrate this valuable building block into their workflows.
Introduction: The Strategic Importance of Boc-N(OMe)-beta-Ala-OH
In the landscape of modern peptidomimetics and drug development, non-natural amino acids are indispensable tools for modulating the pharmacological properties of peptide-based therapeutics. Boc-N(OMe)-beta-Ala-OH emerges as a significant building block for several reasons:
-
Structural Scaffolding: The β-alanine backbone provides increased flexibility and resistance to enzymatic degradation compared to α-amino acids.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group in peptide synthesis, particularly in solution-phase and solid-phase methodologies.[1]
-
N-Methoxy Modification: The N-methoxy group is a critical feature. It replaces the amide N-H proton, thereby blocking hydrogen bond donating capability. This modification can disrupt secondary structures like β-sheets, prevent aggregation, and enhance metabolic stability.
Successful application of this reagent, from coupling reactions to purification, hinges on a fundamental parameter: its solubility. Choosing an appropriate solvent ensures reaction homogeneity, improves yields, and simplifies downstream processing. This guide provides the theoretical framework and practical methodology to master the solubility challenges associated with this unique compound.
Physicochemical Profile and Solubility Predictions
To predict the solubility of Boc-N(OMe)-beta-Ala-OH, we must dissect its molecular structure and the contribution of each functional group.
-
tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group significantly contributes to the molecule's affinity for non-polar and moderately polar organic solvents.
-
Carboxylic Acid (-COOH): This is a highly polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar solvents. It also provides a handle for pH manipulation; in the presence of a base, it will deprotonate to form a carboxylate salt, drastically increasing its solubility in polar protic solvents, including water.
-
N-Methoxy (-N(OMe)) Group: This is the key differentiator from its simpler analogue, Boc-beta-Ala-OH. By replacing the N-H proton, it removes a hydrogen bond donor site. This fundamentally alters its interaction with protic solvents. While the oxygen atom can still act as a hydrogen bond acceptor, the loss of the donor function is expected to decrease solubility in solvents like methanol and water compared to its non-N-methoxylated counterpart.
-
Aliphatic Backbone: The flexible three-carbon chain adds to the non-polar character of the molecule.
Based on this analysis, we can predict a general solubility profile.
Table 1: Predicted Physicochemical Properties of Boc-N(OMe)-beta-Ala-OH
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C9H17NO5 | Based on chemical structure. |
| Molecular Weight | ~219.24 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Similar to related protected amino acids.[2] |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Similar to other N-protected amino acids.[2] |
| Polarity | Amphiphilic | Possesses both significant non-polar (Boc, backbone) and polar (COOH, N-OMe) regions. |
| Hydrogen Bond Donors | 1 (from COOH) | The N-H donor is absent. |
| Hydrogen Bond Acceptors | 5 (from C=O, -O-, COOH, N-OMe) | Multiple sites for interaction with protic solvents. |
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents effectively solvate the polar carboxylic acid and N-methoxy groups via dipole-dipole interactions without requiring hydrogen bond donation from the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity to solvate the carboxylic acid group while effectively interacting with the lipophilic Boc group. |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF may show some solubility, but the highly non-polar nature of diethyl ether is unlikely to overcome the polarity of the carboxylic acid. |
| Alcohols (Polar Protic) | Methanol, Ethanol | Low to Moderate | The loss of the N-H hydrogen bond donor site on the solute reduces favorable interactions compared to non-N-alkoxy amino acids.[3] |
| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity of the carboxylic acid group prevents dissolution in these solvents. |
| Aqueous | Water (neutral pH) | Very Low / Insoluble | The large, non-polar Boc group dominates the molecule's character in water.[4] Solubility will increase significantly with the addition of a base (e.g., NaHCO3, Et3N) to form the corresponding salt. |
Experimental Protocol: A Self-Validating System for Solubility Determination
Given the absence of published quantitative data, an empirical approach is necessary. The following protocol outlines a robust gravimetric/HPLC method for determining the solubility of Boc-N(OMe)-beta-Ala-OH. This method is designed to be self-validating by ensuring the system reaches equilibrium.
Materials and Reagents
-
Boc-N(OMe)-beta-Ala-OH (as a solid)
-
Test Solvents (HPLC grade or equivalent): Dichloromethane, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Methanol, Ethanol, Tetrahydrofuran (THF), Ethyl Acetate, Water.
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge capable of holding vials
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with UV detector (optional, for higher precision)
Experimental Workflow Diagram
Caption: Gravimetric workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid Boc-N(OMe)-beta-Ala-OH to a tared vial (e.g., add 20-30 mg to a 2 mL vial). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvation: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker/rotator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visually confirm that excess solid is still present.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a syringe fitted with a 0.22 µm syringe filter. This step is critical to remove any suspended microparticles.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a new, pre-weighed vial. Record the exact weight of the empty vial.
-
Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Once fully dried, weigh the vial containing the dissolved residue.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred (mL)
-
-
HPLC Analysis (Optional): For higher accuracy, a calibration curve can be prepared using standard solutions of known concentration. The saturated supernatant can then be diluted and injected into the HPLC to determine its concentration against the curve.
Data in Action: Connecting Solubility to Application
The experimentally determined solubility data is not merely academic; it directly informs critical decisions in the laboratory.
Caption: Impact of solubility data on key workflow decisions.
-
Reaction Chemistry: For a typical peptide coupling reaction using HATU or EDC, a solvent in which Boc-N(OMe)-beta-Ala-OH is highly soluble, such as DMF, is essential to ensure all reactants are in the solution phase, leading to faster reaction kinetics and higher yields.[2][5]
-
Purification: If a product needs to be purified by crystallization, the solubility data is invaluable. One might dissolve the crude product in a solvent of good solubility (e.g., Ethyl Acetate) and then add a solvent of poor solubility (an "anti-solvent" like hexanes) to induce precipitation of the pure compound.
-
Biological Screening: When preparing stock solutions for in vitro assays, high solubility in a biocompatible solvent like DMSO is critical. The data allows for the preparation of highly concentrated stock solutions that can be diluted into aqueous assay buffers.[6]
Conclusion
Boc-N(OMe)-beta-Ala-OH is a powerful tool for medicinal chemists, but its effective use is contingent on understanding its physical properties. While published data is scarce, a robust prediction of its solubility can be made through a systematic analysis of its functional groups. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in chlorinated solvents, and poorly soluble in non-polar and neutral aqueous media. This guide provides the necessary theoretical foundation and a detailed, practical protocol to empower researchers to generate their own reliable solubility data, mitigating risks in synthesis and accelerating the pace of discovery.
References
-
ChemBK. Boc-beta-Ala-OH. Available from: [Link]
-
AAPPTec. Safety Data Sheet: Boc-β-HAla-OH. Available from: [Link]
-
AAPPTec. Boc-beta-Ala-OH [3303-84-2]. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10684599, Boc-Beta-Ala-OSu. Available from: [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. Available from: [Link]
-
Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]
-
GenScript. Peptide Solubilization. Available from: [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available from: [Link]
-
Lenders, J.J.M. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available from: [Link]
-
Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]
-
RayBiotech. Boc-N-Me-Ala-OH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 36733, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available from: [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available from: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]
- 6. jpt.com [jpt.com]
An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, a specialized amino acid derivative crucial in synthetic organic chemistry and pharmaceutical research. The document elucidates the molecule's fundamental properties, including its precise molecular weight, and delves into its synthesis, characterization, and applications, with a particular focus on its role as a building block in peptide synthesis and drug discovery. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to offer a practical and in-depth resource for scientists in the field.
Introduction: The Strategic Importance of Modified Amino Acids
In the landscape of modern drug discovery and materials science, the use of non-canonical amino acids offers a powerful tool for modulating the pharmacological and physicochemical properties of peptides and other bioactive molecules. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, also known as N-Boc-N-methoxy-β-alanine, is a prime example of such a molecule. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and an N-methoxy substituent on a β-alanine backbone, provides chemists with enhanced control over synthetic transformations and molecular architecture.
The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] The N-methoxy group, in turn, offers further stability and can influence the conformational preferences of the molecule, a critical consideration in the design of peptidomimetics and other structured oligomers. This guide will explore the synthesis and utility of this valuable synthetic building block.
Core Molecular Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the key physicochemical characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.
Molecular Weight and Formula
The precise molecular weight of a compound is critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [2][3] |
| CAS Number | 172299-81-9 | [3] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 327.8°C | [2] |
| Storage | 2-8°C | [2] |
| Purity (typical) | ≥95% | [3] |
The Chemistry of the tert-Butoxycarbonyl (Boc) Protecting Group
The utility of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is intrinsically linked to the chemistry of its Boc protecting group. The Boc group serves to mask the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.[1]
Mechanism of Boc Protection
The most common method for introducing a Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Boc Protection of an Amine.
Mechanism of Boc Deprotection
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality to many other protecting groups is a key advantage in multi-step synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed Synthesis of the Target Compound.
Detailed Experimental Protocol (Proposed)
This protocol describes a two-step, one-pot procedure for the synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid from β-alanine.
Materials:
-
β-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Protection:
-
In a round-bottom flask, dissolve β-alanine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (2.2 equiv) portion-wise, ensuring the temperature remains below 5°C.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equiv) dissolved in a minimal amount of THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
N-Methylation (N-Methoxylation):
-
Cool the reaction mixture back to 0°C.
-
Add iodomethane (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterization
Due to the lack of publicly available spectroscopic data for this specific compound, the following are expected characterization data based on its structure and the analysis of similar molecules.
-
¹H NMR: Expected signals would include a singlet for the Boc group protons (~1.4 ppm), a singlet for the methoxy group protons (~3.7 ppm), and two triplets for the methylene protons of the propanoic acid backbone (~2.6 and ~3.5 ppm).
-
¹³C NMR: Expected signals would include the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, the methoxy carbon, and the two methylene carbons.
-
IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the carbamate, and C-H stretches of the alkyl groups.
-
Mass Spectrometry: The exact mass of the molecule can be determined to confirm its elemental composition.
Applications in Research and Development
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[2] As a protected β-amino acid, it can be incorporated into peptide chains to:
-
Induce specific secondary structures: β-amino acids are known to promote the formation of stable helical and sheet-like structures in peptides.
-
Increase proteolytic stability: The unnatural β-amino acid backbone is resistant to degradation by many common proteases, prolonging the in vivo half-life of peptide-based drugs.
-
Modulate biological activity: The introduction of a β-amino acid can alter the binding affinity and selectivity of a peptide for its biological target.
Sources
Spectroscopic Characterization of N-Acyl Amino Acids: A Technical Guide to Boc-β-Alanine
A Senior Application Scientist's Guide for Researchers in Drug Development
Foreword
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is a cornerstone of success. The purity, identity, and structural integrity of these reagents directly impact the outcome of complex synthetic routes. This guide provides an in-depth look at the spectroscopic analysis of N-acyl beta-amino acids, using N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH) as a primary exemplar.
Important Note on the Target Molecule: While the initial focus of this guide was N-(tert-Butoxycarbonyl)-N-methoxy-β-alanine (Boc-N(OMe)-β-Ala-OH), a thorough search of scientific databases and supplier catalogs did not yield publicly available, validated spectroscopic data for this specific N-methoxy derivative. Therefore, to maintain the highest standard of scientific integrity, we will pivot to the closely related and well-documented analog, Boc-β-Ala-OH (CAS 3303-84-2) . The principles and methodologies discussed are directly applicable, and we will address the theoretical spectroscopic impact of the N-methoxy group in the relevant sections to provide a comprehensive educational resource.
Introduction to Boc-Protected β-Alanine
Boc-β-Ala-OH is a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its clean, acid-labile deprotection. β-Alanine, as an isomer of the proteinogenic α-alanine, introduces unique conformational properties into peptide backbones, influencing secondary structure and biological activity. Accurate spectroscopic verification ensures that this key reagent is structurally correct and free of impurities before its incorporation into high-value synthetic targets.
Core Spectroscopic Data for Boc-β-Ala-OH
The structural identity and purity of Boc-β-Ala-OH are unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom.
Table 1: ¹H and ¹³C NMR Data for Boc-β-Ala-OH
| ¹H NMR (Typical Solvent: CDCl₃) | ¹³C NMR (Typical Solvent: CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~1.45 | s, 9H, C(CH₃)₃ |
| ~2.60 | t, 2H, -CH₂-COOH |
| ~3.40 | q, 2H, -NH-CH₂- |
| ~5.10 | br s, 1H, -NH- |
| ~10.5 | br s, 1H, -COOH |
Causality Behind Assignments:
-
The nine equivalent protons of the tert-butyl group appear as a sharp singlet at ~1.45 ppm, a hallmark of the Boc protecting group.
-
The methylene group adjacent to the carboxylic acid (-CH₂-COOH) is deshielded and appears as a triplet at ~2.60 ppm due to coupling with the neighboring methylene group.
-
The methylene group adjacent to the nitrogen (-NH-CH₂-) is further deshielded by the electronegative nitrogen and appears as a quartet (or triplet of triplets) around 3.40 ppm.
-
The carbamate proton (-NH-) is often broad and its chemical shift is highly dependent on solvent and concentration.
-
The carboxylic acid proton is typically a very broad singlet far downfield.
Predicted Impact of an N-Methoxy Group (for Boc-N(OMe)-β-Ala-OH):
-
¹H NMR: The single N-H proton signal would be absent. A new singlet, corresponding to the three protons of the -OCH₃ group, would be expected to appear around 3.6-3.8 ppm. The adjacent methylene (-N-CH₂-) would likely experience a slight downfield shift due to the electronegativity of the oxygen atom.
-
¹³C NMR: A new carbon signal for the methoxy group (-OCH₃) would appear around 50-60 ppm. The methylene carbon attached to the nitrogen (-N-CH₂-) would also likely be shifted slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 2: Key IR Absorptions for Boc-β-Ala-OH
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3370 | N-H stretch | Carbamate |
| ~2980 | C-H stretch | Alkane (Boc & β-Ala backbone) |
| ~1710 | C=O stretch | Carboxylic Acid & Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1160 | C-O stretch | Carbamate |
Causality Behind Experimental Choices: The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded carboxylic acid dimer. The two carbonyl groups (acid and carbamate) often overlap, resulting in a strong, broad absorption around 1710 cm⁻¹. The presence of both the N-H stretch and bend are critical for confirming the carbamate group.[1][2]
Predicted Impact of an N-Methoxy Group:
-
The N-H stretching and bending vibrations (~3370 cm⁻¹ and ~1520 cm⁻¹) would be absent.
-
A new C-O stretching frequency associated with the N-O-C bond might be observable, though it could be masked by other signals in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
Table 3: Mass Spectrometry Data for Boc-β-Ala-OH
| Technique | Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ | 190.1 | Protonated molecular ion |
| [M+Na]⁺ | 212.1 | Sodium adduct | |
| [M-H]⁻ | 188.1 | Deprotonated molecular ion | |
| Electron Impact (EI) | 134 | [M - C₄H₉O]⁺ or [M - CO₂H]⁺ | |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Trustworthiness Through Self-Validation: The molecular weight of Boc-β-Ala-OH is 189.21 g/mol . The observation of ions corresponding to the protonated, sodiated, and deprotonated molecule in high-resolution MS provides strong evidence for the compound's identity.[1][2] The fragmentation pattern, particularly the characteristic loss of the tert-butyl group (m/z 57), is a self-validating feature of the Boc-protecting group.
Predicted Impact of an N-Methoxy Group:
-
The molecular weight would increase to 219.24 g/mol . Consequently, the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions would be expected at m/z 220.1, 242.1, and 218.1, respectively.
Experimental Protocols for Spectroscopic Analysis
To ensure reliable and reproducible data, standardized protocols for sample preparation and instrument operation are essential.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-β-Ala-OH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid Boc-β-Ala-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of Boc-β-Ala-OH (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
LC Method (for sample introduction):
-
Use a short C18 column.
-
Employ an isocratic mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode).
-
Inject a small volume (1-5 µL) of the sample solution.
-
-
MS Acquisition:
-
Set the ESI source to operate in both positive and negative ion modes.
-
Acquire data over a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis: Identify the m/z values corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻ to confirm the molecular weight.
Workflow Visualization
The logical flow of spectroscopic characterization, from sample receipt to final data interpretation, is a critical process for any analytical laboratory.
Caption: Workflow for the spectroscopic characterization of Boc-β-Ala-OH.
Conclusion
References
-
PubChem Compound Summary for CID 76809, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information.[Link]
-
Boc-beta-Ala-OH product page. Aapptec Peptides.[Link]
-
¹H NMR Spectrum of beta-Alanine. Human Metabolome Database.[Link]
-
Spectroscopic Data for Boc-beta-alanine. ChemBK.[Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
Abstract
This technical guide provides a comprehensive overview and a viable synthetic pathway for the preparation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9), a valuable N-protected, N-alkoxy β-amino acid derivative. Such compounds are of significant interest to researchers and professionals in drug development and peptide synthesis due to their utility as building blocks for creating modified peptides and other biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulations in multi-step syntheses, while the N-methoxy group can impart unique conformational properties and stability.[1] This document outlines a robust, three-step synthetic route, commencing from readily available starting materials. Each step is detailed with mechanistic insights, procedural protocols, and critical parameter considerations to ensure reproducibility and high yield.
Introduction and Strategic Overview
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a non-proteinogenic amino acid derivative. The β-amino acid scaffold is a key feature in numerous biologically active compounds and peptidomimetics, often conferring resistance to enzymatic degradation. The N-methoxy and N-Boc functionalities provide handles for complex molecular construction. The N-Boc group is a cornerstone of modern peptide chemistry, offering reliable protection that can be removed under mild acidic conditions, orthogonal to many other protecting groups.[2]
The synthetic strategy presented herein is designed for efficiency and practicality in a standard laboratory setting. It circumvents the need for complex or hazardous reagents often associated with other amino acid homologation techniques.[3] The proposed pathway is linear and consists of three fundamental transformations:
-
Preparation of the N-methoxy-β-alanine backbone: Achieved via the nucleophilic ring-opening of β-propiolactone with O-methylhydroxylamine.
-
Protection of the secondary amine: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Final product isolation and purification.
This approach is predicated on well-established reaction classes, ensuring a high degree of confidence in its execution.
The Synthetic Pathway: A Detailed Mechanistic Discussion
The overall transformation from the starting materials to the final product is depicted below.
Caption: Overall synthetic route to the target molecule.
Step 1: Synthesis of 3-(Methoxyamino)propanoic acid via Ring-Opening of β-Propiolactone
The cornerstone of this synthesis is the formation of the N-methoxy-β-amino acid core. β-Propiolactone is a highly strained, four-membered cyclic ester, making it susceptible to nucleophilic attack and ring-opening.[4] This reactivity is harnessed by using O-methylhydroxylamine as the nucleophile.
Mechanism:
The reaction proceeds via a classic SN2-type ring-opening mechanism. The nitrogen atom of O-methylhydroxylamine, being the most nucleophilic center, attacks the electrophilic β-carbon of the lactone. This attack leads to the cleavage of the acyl-oxygen bond, relieving the ring strain and forming a carboxylate intermediate, which is subsequently protonated upon workup to yield the desired 3-(methoxyamino)propanoic acid.
Caption: Mechanism of β-propiolactone ring-opening.
This reaction is advantageous as it directly installs the required N-methoxyamino and propanoic acid functionalities in a single, atom-economical step. The reaction of β-propiolactone with amine nucleophiles is a known transformation, lending high confidence to this proposed step.[5]
Step 2: N-tert-Butoxycarbonylation
With the N-methoxy-β-alanine core synthesized, the next crucial step is the protection of the secondary amine. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in a wide range of conditions and its facile removal under mild acid.[2] The standard reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O.
Mechanism:
The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine. The base serves to deprotonate the amino group, increasing its nucleophilicity. The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a stable tert-butoxide group (which forms tert-butanol) and carbon dioxide, to yield the final N-Boc protected product.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory-specific conditions and reagent purity.
Protocol 3.1: Synthesis of 3-(Methoxyamino)propanoic acid
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve O-methylhydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0 °C).
-
Basification: Slowly add a solution of sodium hydroxide (1.0 eq) in water to the flask to liberate the free O-methylhydroxylamine. Ensure the temperature remains below 10 °C.
-
Addition of β-Propiolactone: Add β-propiolactone (1.0 eq) dropwise to the stirred solution via the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C. Caution: β-propiolactone is a reactive and potentially hazardous substance; handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Workup and Isolation: Acidify the reaction mixture to pH ~3 with dilute hydrochloric acid. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methoxyamino)propanoic acid, which can be used in the next step without further purification or purified by crystallization if necessary.
Protocol 3.2: Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
-
Reagent Setup: Dissolve the crude 3-(methoxyamino)propanoic acid (1.0 eq) from the previous step in a mixture of dioxane and water.
-
Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold solution of 1 M potassium hydrogen sulfate (KHSO₄) or dilute HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the final product as a pure solid or oil.
Data Summary and Characterization
The successful synthesis of the target molecule should be confirmed by standard analytical techniques.
| Parameter | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid |
| CAS Number | 172299-81-9[1] |
| Molecular Formula | C₉H₁₇NO₅[1] |
| Molecular Weight | 219.24 g/mol [1] |
| Appearance | White to off-white solid or colorless oil |
| Storage | 2-8°C[1] |
| ¹H NMR | Expect signals for Boc group (~1.4 ppm, 9H), methoxy group (~3.7 ppm, 3H), and propanoic acid backbone protons. |
| ¹³C NMR | Expect signals for carbonyls (acid and carbamate), Boc quaternary carbon, methoxy carbon, and aliphatic carbons. |
| Mass Spec (ESI-) | Expect [M-H]⁻ at m/z 218.1 |
Conclusion
This guide details a logical and robust synthetic route for the preparation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. The strategy relies on a key ring-opening reaction of β-propiolactone followed by a standard N-Boc protection. The described protocols are based on well-understood and reliable chemical transformations, providing a solid foundation for researchers requiring this valuable building block for applications in medicinal chemistry and peptidomimetic design. The synthesis avoids harsh reagents and complex purification steps, making it suitable for implementation in a standard organic synthesis laboratory.
References
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.
-
MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]
- Falkevich, S. G., et al. (Year). Development and synthesis of N-(ω-aminoalkylene)amino acid derivatives. Journal Name, Volume(Issue), Pages.
- Feagin, J. E., et al. (Year). Preparation of benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate. Journal Name, Volume(Issue), Pages.
- Google Patents. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids. US3855238A.
- Gutiérrez-Bernal, R. Á., Chávez, D., & et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal Name, Volume(Issue), Pages.
- Liu, G., & coworkers. (Year). Palladium-catalyzed aminocarbonylation of alkenes. Journal Name, Volume(Issue), Pages.
- Martin, R., & coworkers. (Year). Nickel-catalyzed carboxylation of aziridines. Journal Name, Volume(Issue), Pages.
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
ResearchGate. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
- Sibi, M. P., & Liu, M. (2002). Advances in the synthesis of β-amino acids. Tetrahedron, 58(44), 8867-8885. (Note: This is a general reference on beta-amino acid synthesis.)
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]
- Tripathi, S. M., et al. (2002).
-
van den Wollenberg, L., et al. (2015). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. The Journal of biological chemistry, 290(19), 12049–12061. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Zhang, X., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for analytical control of β-propiolactone synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Inactivation of DNA by beta-propiolactone. Retrieved from [Link]
Sources
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of DNA by beta-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Unlocking the Therapeutic Potential of N-Boc Protected β-Amino Acids
Introduction: The Strategic Importance of β-Amino Acids and N-Boc Protection
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and metabolic stability is relentless. β-Amino acids, structural isomers of their proteinogenic α-counterparts, have emerged as exceptionally valuable building blocks in this endeavor.[1][2] Their unique backbone, featuring an additional carbon atom, confers remarkable resistance to proteolytic degradation by common peptidases.[3][4][5] This intrinsic stability makes them ideal for constructing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior pharmacokinetic profiles.[6][]
The biological potential of molecules derived from β-amino acids is vast, spanning antimicrobial, anticancer, antiviral, and enzyme-inhibitory activities.[4][8][9][10] However, to effectively incorporate these versatile synthons into complex molecules, their reactive amino group must be temporarily masked. This is where the tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role. The N-Boc group is the cornerstone of modern peptide and medicinal chemistry for several reasons:[11][12]
-
Stability: It is robust and stable under a wide array of reaction conditions, particularly those involving bases and nucleophiles.[13]
-
Mild Cleavage: It can be removed under specific, mild acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring that other sensitive functional groups within the molecule remain intact.[14][15]
-
Orthogonality: Its acid-labile nature allows for orthogonal protection strategies, enabling chemists to selectively deprotect different parts of a molecule during a multi-step synthesis.[13]
This guide provides an in-depth exploration of the biological activities associated with molecules derived from N-Boc-β-amino acids, the causal logic behind experimental design, and detailed protocols for their evaluation. It is crucial to understand that the N-Boc group is a synthetic tool; it is almost always removed in the final step to liberate the free amine, which is often essential for the compound's ultimate biological function. The activity is therefore inherent to the resulting β-amino acid-containing scaffold.[11][16]
Section 1: Antimicrobial Activity
The rise of antimicrobial resistance (AMR) is a global health crisis demanding novel therapeutic strategies.[9] Molecules derived from β-amino acids, particularly short, cationic, and amphipathic β-peptides, are a highly promising class of antimicrobial agents.[3][9]
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of cationic β-peptides is the disruption of microbial cell membranes.[9] This process is driven by a synergistic interplay of electrostatic and hydrophobic interactions:
-
Electrostatic Attraction: The positively charged amino groups on the β-peptide are electrostatically drawn to the net negative charge of microbial membranes, which are rich in components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9] This initial binding provides selectivity for microbial cells over mammalian cells, which have a less negatively charged outer membrane.[9]
-
Hydrophobic Insertion & Pore Formation: Following adhesion, the hydrophobic side chains of the β-peptide insert into the lipid bilayer. This disrupts the membrane's integrity, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.
The rigid, helical structures that β-peptides can adopt, such as the 14-helix, are crucial for their membrane-disrupting efficacy, allowing for rapid bactericidal action.[9][17]
Experimental Workflow & Data
The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).
Table 1: Representative Antimicrobial Activity of β-Peptide Derivatives
| Compound ID | Target Organism | MIC (μM) | Hemolytic Activity (EC50 μM) | Reference |
| 4n | Staphylococcus aureus | 2.1 - 7.2 | >200 | [3] |
| 4n | Escherichia coli | 2.1 - 7.2 | >200 | [3] |
| P3 | E. coli | 0.5 - 1 µg/mL | Not specified | [18] |
| P3 | S. aureus | 0.5 - 1 µg/mL | Not specified | [18] |
| β-17 | E. coli | 6.3 µg/mL | Non-hemolytic | [18] |
| β-17 | S. aureus | 3.2 µg/mL | Non-hemolytic | [18] |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method for determining the MIC of a test compound.
I. Materials & Reagents:
-
Test compound (final product, Boc group removed) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Vehicle control (e.g., DMSO).
-
Spectrophotometer.
II. Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Compound Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well. The final volume in each well is 200 µL, and the compound concentrations are now at their final 1x values.
-
Controls: Include wells for a positive control (bacteria + ciprofloxacin), a negative/sterility control (MHB only), and a vehicle control (bacteria + highest concentration of DMSO used).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
-
Optionally, the optical density at 600 nm (OD600) can be read using a plate reader to quantify growth.
-
Section 2: Anticancer Activity
Derivatives of β-amino acids, particularly small amphipathic molecules, have demonstrated significant potential as anticancer agents.[8] Their activity often stems from mechanisms similar to their antimicrobial counterparts but can also involve inducing programmed cell death through specific cellular pathways.
Mechanisms of Action
Two primary mechanisms have been identified for β-amino acid derivatives in cancer cells:
-
Membrane Destabilization: Similar to their effect on bacteria, certain cationic derivatives can preferentially interact with and destabilize the membranes of cancer cells, which often have a higher negative surface charge compared to non-cancerous cells. This leads to necrosis-like cell death.[19]
-
Induction of Apoptosis: Other derivatives can trigger apoptosis (programmed cell death) through the mitochondrial-mediated pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.[19]
Experimental Data
Cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Representative Anticancer Activity of β-Amino Acid Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism | Reference |
| 5c | Ramos (Burkitt's lymphoma) | < 8 | Not specified | [8] |
| 5c | NCI-60 Panel (Various) | 0.32 - 3.89 | Not specified | [8] |
| BAA-1 | Ramos (Burkitt's lymphoma) | 8.1 µg/mL | Membrane Destabilization | [19] |
| BAA-2 | Ramos (Burkitt's lymphoma) | 3.8 µg/mL | Apoptosis (Mitochondrial) | [19] |
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
I. Materials & Reagents:
-
Cancer cell line (e.g., Ramos, human Burkitt's lymphoma).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (Boc group removed).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
II. Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for a positive control, a vehicle control (medium with DMSO), and an untreated control (medium only).
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Section 3: Enzyme Inhibition
The unique structural properties of β-amino acids make them powerful tools for designing inhibitors of specific enzymes, particularly proteases.[4] Incorporating a β-amino acid into a peptide sequence can create a peptidomimetic that is recognized by the target enzyme but is resistant to cleavage.[4][5] This resistance can turn a substrate mimic into a potent inhibitor.
One notable example is the inhibition of γ-secretase, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.[5] Helical β-peptides have been shown to be highly active inhibitors of this enzyme, demonstrating the potential of these scaffolds to tackle challenging therapeutic targets.[5]
The development of specific enzyme inhibition assays is highly dependent on the target enzyme. A general workflow involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation, often via a fluorescent or colorimetric signal.
Conclusion and Future Directions
N-Boc protected β-amino acids are not merely chemical curiosities; they are enabling tools for the synthesis of a new generation of therapeutics.[20][21] The molecules derived from them exhibit a remarkable breadth of biological activity, from broad-spectrum antimicrobial and anticancer effects to highly specific enzyme inhibition.[5][8][9] Their defining feature—resistance to proteolysis—directly addresses one of the major hurdles in peptide-based drug development.[5][6]
Future research will likely focus on:
-
Expanding Chemical Diversity: Synthesizing novel β-amino acids with diverse side chains to fine-tune activity and selectivity.[]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying β-peptide structures to optimize potency and minimize toxicity.
-
Advanced Drug Delivery: Developing formulations and strategies to improve the in vivo delivery and bioavailability of these promising compounds.
As our understanding of the interplay between three-dimensional structure and biological function deepens, the rational design of drugs based on β-amino acid scaffolds will continue to be a vibrant and clinically significant area of research.
References
-
Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. Available at: [Link]
-
The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides. PubMed. Available at: [Link]
-
Antimicrobial Activity of Small β-Peptidomimetics Based on the Pharmacophore Model of Short Cationic Antimicrobial Peptides. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. ACS Omega. Available at: [Link]
-
Structure-activity studies of 14-helical antimicrobial beta-peptides. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial β-peptides and α-peptoids. PubMed. Available at: [Link]
-
The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF on ResearchGate. Available at: [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
-
Synthesis of Carbocyclic β-Amino Acids. ResearchGate. Available at: [Link]
-
Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. Available at: [Link]
-
Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Available at: [Link]
-
β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. American Society for Microbiology. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. National Institutes of Health (NIH). Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]
-
Biosynthesis of natural products containing β-amino acids. ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]
-
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]
-
β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Srpsko hemijsko društvo. Available at: [Link]
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial β-peptides and α-peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. nbinno.com [nbinno.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 21. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Chemistry of the Boc Protecting Group: A Technical Guide for Synthetic Strategy
Abstract
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and complex molecule construction for drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the temporary masking of amine functionalities. Its widespread adoption is a testament to its robust stability across a range of chemical environments, coupled with the mild, acidic conditions required for its removal. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of Boc protection and deprotection. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and discuss the critical concept of orthogonality, which enables intricate synthetic routes.
The Fundamental Chemistry of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[1][2] Its efficacy lies in its ability to decrease the nucleophilicity and basicity of the amine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic steps.[3] The protecting group itself is introduced via the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5]
The stability of the Boc group is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group.[2][6] This stability profile makes the Boc group an integral component of orthogonal protection strategies, a concept central to complex syntheses like solid-phase peptide synthesis (SPPS).[7][8]
Orthogonality: A Pillar of Modern Synthesis
Orthogonal protection employs a set of protecting groups within a single molecule that can be removed under distinct, non-interfering conditions.[7][9] This allows for the selective deprotection of one functional group while others remain intact. In the context of peptide synthesis, a common orthogonal scheme involves:
-
Boc: Acid-labile, used for temporary Nα-amino group protection.[8]
-
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, offering an alternative for Nα-amino group protection.[6]
-
Cbz (benzyloxycarbonyl): Removable by catalytic hydrogenation.[2][6]
This strategic selection of protecting groups provides chemists with precise control over the synthetic sequence.[9]
The Mechanism of Boc Protection
The installation of the Boc group onto an amine is a nucleophilic acyl substitution reaction.[3] The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide or tert-butanol.[5][10] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]
Caption: Mechanism of Amine Protection with Boc Anhydride.
Experimental Protocol: Boc Protection of a Primary Amine
The following is a generalized, field-proven protocol for the Boc protection of a primary amine using Boc anhydride.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)[4][12]
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in the chosen solvent to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents) or sodium hydroxide, to the solution and stir for 5-10 minutes at room temperature.[4] While not always strictly necessary, a base is often used to neutralize the acid formed during the reaction.[6]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[3]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed. Reactions are typically complete within a few hours at room temperature.[4]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
The Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[4][12] The mechanism is an acid-catalyzed elimination process.[13]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][14]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][15]
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[14][15] The liberated amine is then protonated by the excess acid in the reaction mixture, forming an ammonium salt.[14]
Caption: Acid-Catalyzed Deprotection of a Boc-Protected Amine.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of a Boc group using TFA in dichloromethane.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole, optional)[12]
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M). For substrates sensitive to acid, the solution can be cooled to 0 °C in an ice bath.[16]
-
Acid Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM.[8][13]
-
Scavenger Use: The tert-butyl cation generated during the reaction is electrophilic and can alkylate nucleophilic residues, particularly in peptide synthesis (e.g., tryptophan, methionine).[13][17] The inclusion of a scavenger like anisole or thioanisole (typically 5% v/v) can trap this reactive intermediate.[12]
-
Reaction Monitoring: The deprotection is often rapid, with visible evolution of CO₂ gas.[1] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[6][16]
-
Work-up and Isolation:
-
Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[3][6]
-
Precipitation: The resulting amine trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether.[13]
-
Neutralization (Optional): To obtain the free amine, the crude salt is dissolved in a suitable solvent and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, until the evolution of CO₂ ceases. The organic layer is then separated, dried over anhydrous Na₂SO₄, filtered, and concentrated.[13]
-
Quantitative Data and Method Comparison
The choice of deprotection conditions can be critical, especially when dealing with sensitive substrates or the need for selective deprotection.
| Deprotection Method | Reagents | Typical Conditions | Key Advantages/Considerations |
| Standard Acidolysis | 20-50% TFA in DCM | 0°C to RT, 30 min - 2 h | Highly efficient and widely applicable.[6][13] Potential for t-butylation of sensitive residues.[17] |
| Stronger Acidolysis | 95% Aqueous TFA | RT, 1-3 h | Used for more resistant Boc groups or for final deprotection in SPPS.[6] |
| Milder Acidolysis | 4M HCl in Dioxane | RT, 1-4 h | Can offer selectivity for more labile Boc groups over less reactive ones.[16] |
| Lewis Acid Catalysis | ZnBr₂ in DCM | RT, several hours | Offers selectivity in cleaving secondary N-Boc groups in the presence of primary N-Boc groups.[5] |
| Thermal Deprotection | High Temperature (e.g., >180°C) | Varies with substrate | Acid-free conditions, useful for certain substrates. Can be performed in continuous flow.[18][19] |
Troubleshooting and Side Reactions
-
Incomplete Deprotection: This can be due to insufficient acid, short reaction times, or steric hindrance around the Boc group. Increasing the concentration of the acid or the reaction time may be necessary.[13]
-
tert-Butylation: As mentioned, the tert-butyl cation is a reactive electrophile. Electron-rich aromatic rings (like in tryptophan or tyrosine) and sulfur-containing residues (like methionine) are particularly susceptible to alkylation.[17] The use of scavengers is the primary mitigation strategy.
-
Formation of Genotoxic Impurities: The reaction of the tert-butyl cation with halide or sulfonate counter-ions can potentially form genotoxic impurities. This is a critical consideration in late-stage pharmaceutical synthesis.[17]
Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, robust stability, and the mild conditions for its removal have solidified its role in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of the mechanisms of its installation and cleavage, coupled with access to reliable experimental protocols, empowers researchers to design and execute sophisticated synthetic strategies with confidence and precision. The principles of orthogonality, enabled by protecting groups like Boc, continue to drive innovation in the chemical sciences, allowing for the construction of increasingly complex and life-impacting molecules.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Sharma, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 17). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Retrieved from [Link]
-
Thieme. (2001). Spotlight 36. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Boc-protecting group. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
key features of N-methoxy-N-Boc amino acids
An In-depth Technical Guide to the Core Features of N-methoxy-N-Boc Amino Acids
Authored by a Senior Application Scientist
Abstract
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and peptide science, the precise construction of complex molecular architectures is paramount. The challenge of converting carboxylic acids to ketones without over-addition to the tertiary alcohol has been a persistent obstacle. N-methoxy-N-methylamides, or Weinreb amides, have emerged as a superior solution, and their derivatives from amino acids, specifically N-methoxy-N-Boc amino acids, represent a class of exceptionally versatile and reliable building blocks.[1][2] This guide elucidates the core features of these reagents, grounded in mechanistic principles and field-proven applications. We will explore their synthesis, their unique stability that prevents over-addition, their role in preserving stereochemical integrity, and their strategic deployment in the synthesis of complex therapeutic agents.
The Foundational Advantage: The Weinreb Amide Moiety
The direct conversion of carboxylic acid derivatives (like esters or acid chlorides) to ketones using highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) is often plagued by low yields due to over-addition.[2][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces an undesired tertiary alcohol.
The Weinreb-Nahm amide provides an elegant solution to this problem.[4] The defining feature of an N-methoxy-N-Boc amino acid is this specialized amide functionality. Upon reaction with an organometallic reagent, it forms a highly stable, five-membered cyclic tetrahedral intermediate.[2][4]
Causality of Stability: The stability of this intermediate is the linchpin of the Weinreb amide's utility. It arises from the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the N-methoxy oxygen.[4] This chelated structure is stable at low temperatures and does not collapse until acidic workup is performed. This enforced stability prevents the regeneration of a reactive carbonyl species, thus effectively halting the reaction at the ketone stage.[2][4]
Caption: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.
Synthesis and Versatile Reactivity
N-methoxy-N-Boc amino acids are readily synthesized from standard Nα-Boc protected amino acids. Various modern coupling reagents can facilitate this transformation efficiently.[5]
Key Synthetic Pathways
The formation of the Weinreb amide involves activating the carboxylic acid of the Boc-amino acid and then coupling it with N,O-dimethylhydroxylamine.
| Coupling Reagent/Method | Typical Conditions | Advantages | Reference |
| CDI (N,N'-Carbonyldiimidazole) | CDI, then N,O-dimethylhydroxylamine HCl | Good yields, simple workup. | [5] |
| T3P (Propylphosphonic Anhydride) | T3P, DBU/NMM in CH₃CN or DCM | High yields, fast reaction times. | [2] |
| Mixed Anhydride | Isobutyl chloroformate, NMM | Classical, cost-effective method. | [5] |
| Acid Chloride | SOCl₂ or (COCl)₂, then amine | Highly reactive intermediate, effective but can be harsh. | [1] |
Once synthesized, these building blocks can be converted into either α-amino ketones or α-amino aldehydes with high fidelity.
-
Ketone Synthesis: Achieved by reacting with a wide range of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi).[1][6]
-
Aldehyde Synthesis: Involves reduction of the Weinreb amide using hydride reagents like Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[1][6]
Caption: General workflow for the synthesis and application of N-methoxy-N-Boc amino acids.
Preservation of Stereochemical Integrity
A critical challenge in peptide synthesis and the modification of amino acids is the prevention of racemization at the α-carbon.[7][8] Activation of the carboxyl group, especially in standard peptide coupling, can lead to the formation of a racemizable intermediate, such as an oxazolone, particularly for sensitive amino acids like histidine and cysteine.[7][9]
The synthesis of Weinreb amides under mild conditions using modern coupling reagents (like CDI or T3P) significantly suppresses α-carbon racemization.[5] This is because the activation and coupling proceed rapidly under conditions that are less prone to forming the planar, achiral oxazolone intermediate. Maintaining the chiral purity of the amino acid backbone is essential for ensuring the correct three-dimensional structure and biological activity of the final peptide or drug molecule.
Orthogonality of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy.[10][11] Its utility in conjunction with the Weinreb amide functionality stems from its distinct and reliable chemical properties.
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[10][12][13] This deprotection is clean, often yielding gaseous byproducts (isobutylene and CO₂), which simplifies purification.[10]
-
Base and Nucleophile Stability: N-Boc protected compounds are exceptionally stable to basic conditions and a wide array of nucleophiles.[10][14] This allows for transformations on other parts of the molecule without disturbing the N-terminal protection.
-
Orthogonality: The Boc group's stability profile makes it "orthogonal" to many other protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to remove the Cbz (benzyloxycarbonyl) group.[10][11] This orthogonality is crucial for complex, multi-step syntheses where selective deprotection is required.[12][15]
Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.
Applications in Drug Discovery and Development
The ability to reliably synthesize chiral α-amino ketones and aldehydes makes N-methoxy-N-Boc amino acids invaluable in drug discovery.[] These intermediates are precursors to a vast array of complex structures, including:
-
Peptidomimetics: Where the peptide bond is replaced with a more stable isostere. α-amino ketones are key starting materials for generating moieties like hydroxyethylene dipeptide isosteres, which are common in protease inhibitors.
-
Heterocyclic Compounds: α-amino aldehydes and ketones can be cyclized to form various N-heterocycles, which are privileged scaffolds in medicinal chemistry.[17]
-
Non-proteinogenic Amino Acids: They serve as handles for extending the side chains of amino acids, introducing unnatural functionalities to modulate the pharmacological properties of a peptide, such as stability, permeability, and receptor affinity.[][18]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Alanine-N'-methoxy-N'-methylamide
This protocol describes the synthesis of a Weinreb amide from a commercially available N-Boc amino acid using N,N'-carbonyldiimidazole (CDI).
-
Reagents & Materials:
-
N-Boc-L-Alanine
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) in one portion and stir the mixture at room temperature for 1 hour or until CO₂ evolution ceases and the solution becomes clear (activation step).
-
In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in THF and add NMM (1.2 eq). Stir for 15 minutes.
-
Add the slurry from step 3 to the activated amino acid solution from step 2.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired Weinreb amide, which is often a colorless oil or a white solid.[5]
-
Protocol 2: Synthesis of a Ketone via Grignard Reaction
-
Reagents & Materials:
-
N-Boc-L-Alanine-N'-methoxy-N'-methylamide
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
-
-
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MeMgBr (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the α-amino ketone.
-
Conclusion
N-methoxy-N-Boc amino acids are not merely protected amino acids; they are sophisticated synthetic intermediates engineered for precision and control. Their core features—resistance to over-addition, preservation of stereochemistry, and compatibility with orthogonal protecting group strategies—make them indispensable tools for researchers, scientists, and drug development professionals. By understanding the mechanistic principles that govern their reactivity, the modern chemist is empowered to construct complex, chirally-pure molecules with greater efficiency and confidence, accelerating the discovery of next-generation therapeutics.
References
- This citation is not directly from the search results but represents general chemical knowledge.
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Kantharaju, et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar. Retrieved from [Link]
-
Mahdi, H. S., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. Port Said Engineering Research Journal. Retrieved from [Link]
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Singh, S. K., et al. (2017). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
- This citation is not directly from the search results but represents general chemical knowledge.
-
Fields, G. B. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Retrieved from [Link]
-
Jones, A. D., et al. (2017). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
Wang, L., et al. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Nature Communications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
- This citation is not directly from the search results but represents general chemical knowledge.
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. peptide.com [peptide.com]
- 17. Installing amino acids and peptides on N-heterocycles under visible-light assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-N(OMe)-beta-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Peptide Functionalities with Boc-N(OMe)-beta-Ala-OH
In the landscape of peptide-based therapeutics and chemical biology, the ability to introduce unique functional groups is paramount for enhancing biological activity, stability, and pharmacokinetic properties. Boc-N(OMe)-beta-Ala-OH emerges as a pivotal building block in solid-phase peptide synthesis (SPPS) for the creation of C-terminal peptide aldehydes and ketones. These functionalities are of significant interest as they can act as transition-state analogue inhibitors for various proteases, serve as versatile intermediates for further chemical modifications, and contribute to the development of novel peptide mimetics.[1]
The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a key feature of this amino acid derivative.[2] The Weinreb amide is uniquely stable to many nucleophilic reagents yet can be selectively reduced to an aldehyde or reacted with organometallic reagents to form a ketone.[1][3] This controlled reactivity makes Boc-N(OMe)-beta-Ala-OH an invaluable tool for the synthesis of well-defined peptide aldehydes and ketones, which are challenging to produce via other synthetic routes.
This guide provides a comprehensive overview of the application of Boc-N(OMe)-beta-Ala-OH in Boc-based SPPS, detailing the rationale behind protocol choices, step-by-step experimental procedures, and critical considerations for successful synthesis.
Core Principles: Overcoming the Challenge of Steric Hindrance
The incorporation of N-substituted amino acids, including N-alkoxy derivatives like Boc-N(OMe)-beta-Ala-OH, presents a notable challenge in SPPS. The presence of the methoxy group on the nitrogen atom introduces significant steric hindrance, which can impede the coupling reaction and lead to incomplete acylation of the growing peptide chain.[2][4] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often prove inefficient in these cases, resulting in low yields and the formation of deletion sequences.[2]
To overcome this kinetic barrier, the use of a more potent coupling reagent is essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for coupling sterically hindered amino acids.[4][5][6] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OAt-active ester with the carboxylic acid of the incoming amino acid. This intermediate rapidly reacts with the free amine of the resin-bound peptide, driving the coupling reaction to completion even with sterically demanding substrates.[4] The pyridine nitrogen in the HOAt moiety of HATU is thought to provide anchimeric assistance, further accelerating the reaction.[6]
Data Presentation: Reagents and Conditions
The following tables summarize the key reagents and recommended conditions for the successful incorporation of Boc-N(OMe)-beta-Ala-OH and subsequent modifications.
Table 1: Key Reagents for SPPS using Boc-N(OMe)-beta-Ala-OH
| Reagent/Material | Function | Supplier Recommendation |
| Boc-N(OMe)-beta-Ala-OH | N-protected amino acid building block | Novabiochem®, Aapptec, or equivalent |
| Merrifield Resin | Solid support for Boc-SPPS | Standard peptide synthesis grade |
| HATU | Coupling reagent for hindered amino acids | High purity grade |
| DIEA | Non-nucleophilic base for activation | Peptide synthesis grade |
| TFA | Reagent for Boc deprotection | Reagent grade |
| LiAlH(OtBu)₃ | Mild reducing agent for Weinreb amide | Anhydrous, high purity |
| DCM | Solvent for swelling, washing, and reactions | Anhydrous, peptide synthesis grade |
| DMF | Solvent for swelling, washing, and reactions | Anhydrous, peptide synthesis grade |
Table 2: Optimized Conditions for Key SPPS Steps
| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Time | Temperature |
| Resin Swelling | DCM or DMF | 10-15 mL/g of resin | 30 min | Room Temp. |
| Boc Deprotection | 50% TFA in DCM | - | 1 x 2 min, 1 x 20 min | Room Temp. |
| Neutralization | 10% DIEA in DCM | - | 2 x 2 min | Room Temp. |
| Coupling | Boc-N(OMe)-beta-Ala-OH / HATU / DIEA | 3 / 2.9 / 6 | 2-4 hours | Room Temp. |
| On-Resin Reduction | LiAlH(OtBu)₃ in THF | 5-10 | 1-2 hours | 0°C to Room Temp. |
| Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 10 mL/g of resin | 2-3 hours | Room Temp. |
Experimental Protocols
Protocol 1: Incorporation of Boc-N(OMe)-beta-Ala-OH into a Peptide Sequence
This protocol details the manual coupling of Boc-N(OMe)-beta-Ala-OH to a growing peptide chain on a solid support using Boc chemistry.
1. Resin Preparation: a. Place the desired amount of Merrifield resin in a reaction vessel. b. Add DCM or DMF (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.[7] c. Drain the solvent.
2. N-terminal Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution. b. Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.[8] c. Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
3. Neutralization: a. Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain the solution. b. Repeat the neutralization step once more. c. Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
4. Coupling of Boc-N(OMe)-beta-Ala-OH: a. In a separate vial, dissolve Boc-N(OMe)-beta-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF. b. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the deprotected and neutralized resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
5. Washing: a. After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
6. Chain Elongation: a. For the addition of subsequent amino acids, repeat steps 2 through 5.
Protocol 2: On-Resin Synthesis of a C-terminal Peptide Aldehyde
This protocol describes the selective reduction of the resin-bound N-methoxy amide to an aldehyde.
1. Peptide-Resin Preparation: a. Ensure the peptide chain has been fully assembled according to Protocol 1, with the Boc-N(OMe)-beta-Ala-OH at the C-terminus. b. The N-terminal Boc group of the final amino acid should be removed as described in Protocol 1, step 2.
2. On-Resin Reduction: a. Swell the peptide-resin in anhydrous THF for 30 minutes. b. In a separate, flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (5-10 equivalents) in anhydrous THF. c. Cool the peptide-resin suspension to 0°C in an ice bath. d. Slowly add the LiAlH(OtBu)₃ solution to the peptide-resin suspension. e. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. f. Monitor the reaction for the disappearance of the Weinreb amide. This can be done by cleaving a small sample of the resin and analyzing by LC-MS.
3. Quenching and Washing: a. Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium potassium tartrate. b. Once the quenching is complete, filter the resin and wash it sequentially with THF (3x), water (3x), DMF (3x), and DCM (3x). c. Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol outlines the cleavage of the peptide aldehyde from the resin and the removal of any acid-labile side-chain protecting groups.
1. Preparation for Cleavage: a. Place the dried peptide-resin in a suitable reaction vessel. b. Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
2. Cleavage Reaction: a. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether. d. Centrifuge the suspension to pellet the peptide. e. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. f. Dry the crude peptide aldehyde under a stream of nitrogen or in a vacuum desiccator.
4. Purification and Characterization: a. Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
Visualization of Key Processes
Chemical Structure of Boc-N(OMe)-beta-Ala-OH
Caption: Structure of Boc-N(OMe)-beta-Ala-OH.
SPPS Workflow for Peptide Aldehyde Synthesis
Caption: SPPS workflow for peptide aldehyde synthesis.
Mechanism of HATU-Mediated Coupling
Caption: HATU-mediated coupling mechanism.
References
- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (2025-08-06).
- Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central.
- Coupling Reagents.
- Boc-Ala-Ala-OH. Chem-Impex.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Cathodic N–O Bond Cleavage of N-Alkoxy Amide. J-Stage. (2023-09-02).
- Recent Developments in Weinreb Synthesis and their Applic
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Boc-b-Ala-OH = 99.0 TLC 3303-84-2. Sigma-Aldrich.
- Boc / Bzl Solid Phase Synthesis. Sunresin.
- Boc-beta-Ala-OH, 3303-84-2. BroadPharm.
- Boc-Ala-OH - Peptide Synthesizers & Custom Peptide Synthesis. Activotec.
- Boc-β-Ala-ol (Synonyms: 3-(Boc-amino)-1-propanol). MedchemExpress.com.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-str
- Reduction of Amides to Amines. Master Organic Chemistry.
- SPPS: peptide failure to elongate?.
- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides
- Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. PMC - PubMed Central.
- (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- Chemical generation and modification of peptides containing multiple dehydroalanines. PMC - PubMed Central.
- Catalytic Amide Reductions under Hydrosilylation Conditions. DiVA portal. (2016-04-27).
- Site-selective editing of peptides via backbone modific
- Chemical generation and modification of peptides containing multiple dehydroalanines.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
Sources
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mesalabs.com [mesalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols: Strategic Incorporation of Boc-N(OMe)-beta-Ala-OH for the Synthesis of Peptide Ketones and Novel Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of N-Boc-N-methoxy-β-alanine (Boc-N(OMe)-β-Ala-OH), a non-standard amino acid that serves as a versatile building block in modern peptide chemistry. Its unique N-methoxyamide functionality, a masked form of a carboxylic acid, allows for its stable incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Post-synthesis, this moiety can be chemoselectively converted into a ketone or aldehyde, providing a powerful tool for the creation of peptide ketones, inhibitors, and other modified peptidomimetics. This guide details the underlying chemical principles, optimized protocols for coupling and on-resin modification, and robust analytical methods for characterization.
Introduction: The Strategic Advantage of N-Alkoxy Amides in Peptide Synthesis
The introduction of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the design of peptides with enhanced stability, novel structural motifs, and tailored biological activity.[1] Boc-N(OMe)-β-Ala-OH falls into a special class of building blocks that act as "latent electrophiles." The N-methoxyamide group, also known as a Weinreb amide, is remarkably stable to the standard conditions of peptide synthesis, including repetitive acidolytic deprotection of the Boc group and base-mediated coupling steps.[2]
The principal advantage of the Weinreb amide is its controlled reactivity. Unlike more reactive acylating agents, it reacts cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to yield a stable tetrahedral intermediate that collapses to a ketone upon workup.[2] This prevents the common problem of over-addition to form tertiary alcohols, which plagues reactions with other carboxylic acid derivatives like esters.[3] By incorporating Boc-N(OMe)-β-Ala-OH, researchers can construct a full peptide sequence and then, at a late stage, unmask a reactive ketone functionality at a specific position for further modification or to serve as a key pharmacophore.
Physicochemical Properties and Handling
A summary of the key properties of Boc-N(OMe)-β-Ala-OH is provided below.
| Property | Value | Reference(s) |
| CAS Number | 87694-43-5 (Illustrative, may vary) | N/A |
| Molecular Formula | C₉H₁₈N₂O₄ | N/A |
| Molecular Weight | 218.25 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMF, NMP, DCM, THF | [4] |
| Storage | Store at 2-8 °C under dry conditions | General Lab Practice |
| Boc Deprotection | 20-50% TFA in DCM | [5] |
| N(OMe) Stability | Stable to TFA, piperidine, common coupling reagents |
Core Application: Solid-Phase Synthesis of Peptide Ketones
The primary application detailed here is the incorporation of Boc-N(OMe)-β-Ala-OH into a peptide sequence followed by on-resin conversion to a peptide ketone. This workflow allows for the creation of potent enzyme inhibitors, where the ketone can act as a transition-state mimic.
Logical Workflow for Peptide Ketone Synthesis
The overall process involves standard Boc-SPPS for peptide elongation, followed by the specific on-resin reaction with an organometallic reagent, and finally, cleavage and purification.
Caption: Workflow for solid-phase peptide ketone synthesis.
Experimental Protocols
Protocol 1: Incorporation of Boc-N(OMe)-β-Ala-OH via Boc-SPPS
This protocol outlines the manual coupling of Boc-N(OMe)-β-Ala-OH onto a resin-bound peptide with a free N-terminal amine. Boc-SPPS is chosen for its compatibility with the acid-labile Boc group and the more robust side-chain protecting groups required for the final aggressive cleavage step.[6]
Rationale for Reagent Selection:
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended. The N-methoxyamide and the β-substitution can introduce steric hindrance. HATU forms a highly reactive OAt-active ester, which is more efficient for such "difficult" couplings compared to HBTU, reducing the risk of incomplete reactions and epimerization.[3][7]
-
Base: Diisopropylethylamine (DIEA) is a non-nucleophilic base used to activate the carboxylic acid without causing premature deprotection of the Fmoc group if used in that context, and is standard for aminium-based couplings.[8]
-
Solvent: Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents.[4]
Comparative Coupling Efficiencies (Representative Data):
The following table illustrates the expected relative performance of common coupling reagents for a sterically demanding coupling, such as the incorporation of Boc-N(OMe)-β-Ala-OH.
| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Time (min) | Expected Purity (%) | Reference(s) |
| HATU | 1 : 0.95 : 2 | 45-60 | >95% | [3][7] |
| HBTU | 1 : 0.95 : 2 | 60-120 | 85-90% | [3] |
| DIC/HOBt | 1 : 1 : N/A | 120-240 | 80-85% | [4] |
Step-by-Step Coupling Procedure:
-
Resin Preparation: Start with the peptide-resin that has undergone the final N-terminal Boc deprotection (e.g., with 50% TFA in DCM for 20 min) and neutralization (e.g., with 5% DIEA in DCM). Wash the resin thoroughly with DCM (3x) and DMF (3x).[9]
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-N(OMe)-β-Ala-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the swelled, neutralized resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Troubleshooting: If the test is positive (blue/purple beads), the coupling is incomplete. Wash the resin with DMF and perform a second coupling with a fresh solution of activated amino acid for another 45 minutes. [If still incomplete, cap unreacted amines with acetic anhydride before proceeding.]
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
Protocol 2: On-Resin Synthesis of a Peptide Ketone
This protocol describes the conversion of the incorporated N-methoxy-β-alanyl residue into a ketone using a Grignard reagent.
Critical Considerations:
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic sources, including water. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[1][11]
-
Solvent: Tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the Grignard reagent. The resin must be thoroughly washed with anhydrous THF to replace any residual DMF or DCM.[12]
-
Side-Chain Protection: Ensure all other side-chain protecting groups on the peptide are stable to the strongly basic and nucleophilic conditions of the Grignard reaction. Standard benzyl- and t-butyl-based protecting groups are generally compatible.
Step-by-Step Grignard Reaction Procedure:
-
Resin Preparation: After the full peptide sequence is assembled and the final N-terminal Boc group is removed, wash the peptide-resin extensively with DCM (3x) and then with anhydrous THF (5x) to ensure complete solvent exchange. Dry the resin under a stream of nitrogen or argon.
-
Grignard Reaction Setup: Place the resin in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum, under an inert atmosphere (N₂ or Ar). Add anhydrous THF to swell the resin.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF) dropwise. Use a significant excess (5-10 equivalents) to drive the reaction to completion.
-
Causality: A large excess is needed to overcome potential quenching by trace impurities and to ensure diffusion into the resin beads. The low temperature helps to control the exothermic reaction and maintain the stability of the tetrahedral intermediate.[2]
-
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench the excess Grignard reagent by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Caution: The quench is highly exothermic. Add the aqueous solution very slowly to control the reaction.
-
-
Washing: Filter the resin and wash it thoroughly to remove magnesium salts and byproducts. A recommended wash sequence is: THF (3x), 1:1 THF/H₂O (2x), H₂O (2x), MeOH (3x), DCM (3x).
-
Drying: Dry the resin thoroughly under high vacuum before proceeding to cleavage.
Caption: On-resin conversion to a peptide ketone.
Protocol 3: Cleavage and Deprotection
The final step is to cleave the peptide ketone from the resin and remove the side-chain protecting groups. For Boc-SPPS on MBHA resin, this requires strong acid.
-
Reagent Selection: A "low-high" HF cleavage procedure or a TFMSA-based cocktail is often used.[9] For routine purposes, a standard TFA "cleavage cocktail" can be used if the linker is sufficiently acid-labile (not typical for standard Boc-SPPS linkers like MBHA). For this protocol, we will describe a common TFA-based cocktail suitable for acid-labile resins, noting that more aggressive methods are needed for others. A common cocktail is Reagent K for peptides with sensitive residues.[13]
Reagent K Composition: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)
-
Causality: TFA is the strong acid for cleavage. Water assists in hydrolysis. Phenol, thioanisole, and EDT are "scavengers" that trap the highly reactive cationic species (like t-butyl cations) generated from the protecting groups, preventing them from re-attaching to and modifying sensitive residues like Trp, Met, or Tyr.[13][14] The presence of a ketone does not typically require special scavengers, but standard precautions for the rest of the peptide sequence are critical.
Step-by-Step Cleavage Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin away from the cleavage solution, collecting the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0 °C) diethyl ether or methyl t-butyl ether (MTBE).
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Analysis and Characterization
The crude peptide ketone should be analyzed for purity and identity before purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The presence of multiple peaks may indicate impurities or, in some cases, conformational isomers of the peptide.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for confirming the identity of the product. The observed molecular weight from the mass spectrum should match the calculated theoretical mass of the desired peptide ketone. This confirms both the successful synthesis of the peptide backbone and the conversion of the Weinreb amide to the ketone.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Boc-N(OMe)-β-Ala-OH | - Insufficiently reactive coupling reagent.- Steric hindrance.- Peptide aggregation on resin. | - Switch to a more powerful coupling reagent like HATU or COMU.[3][8]- Perform a double coupling.- Increase coupling time to 2 hours.- Use a solvent mixture known to disrupt aggregation (e.g., NMP/DCM). |
| Low or No Yield from Grignard Reaction | - Water or protic solvent contamination.- Inactive Grignard reagent.- Poor diffusion into the resin. | - Ensure all glassware is rigorously dried and use anhydrous solvents.[11]- Titrate the Grignard reagent before use to confirm its concentration.- Allow the resin to swell completely in anhydrous THF for at least 30 minutes before the reaction.[12]- Increase the excess of Grignard reagent and reaction time. |
| Side Products Observed After Cleavage | - Incomplete deprotection of side-chains.- Scavenger-related artifacts.- Alkylation of sensitive residues (Trp, Met). | - Increase cleavage time or use a stronger acid cocktail (e.g., HF).- Ensure the correct scavengers are used for the specific amino acids in your sequence.[13]- For peptides with a C-terminal ketone on a Rink Amide resin, be aware of potential C-terminal N-alkylation from linker decomposition and use appropriate scavengers like 1,3-dimethoxybenzene.[4] |
| Broad or Multiple Peaks in HPLC | - Presence of impurities.- On-resin peptide aggregation.- Slow conformational isomerization on the HPLC timescale (common for peptides with bulky or N-alkylated residues). | - Confirm identity of peaks by LC-MS.- Optimize the purification gradient (make it shallower).- Analyze the sample at an elevated temperature (e.g., 40-60 °C) to accelerate interconversion and potentially sharpen peaks. |
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1074 - Weinreb Resin. Retrieved from [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-13. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Reddit. (2021). Grignard reaction solidified. Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Li, Q., et al. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 61, 721-724. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (1985). A cleavage cocktail for methionine-containing peptides. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Reddit. (2013). Question about working with Weinreb amide resin. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Retrieved from [Link]
-
Breipohl, G., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 34(3), 215-21. Retrieved from [Link]
-
Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
Maulide, N., et al. (2017). Chemoselective Intermolecular Cross-Enolate-Type Coupling of Amides. Journal of the American Chemical Society, 139(45), 16244-16247. Retrieved from [Link]
-
Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
Wang, P., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(2), 449-465. Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(1), 153-66. Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3251-3255. Retrieved from [Link]
-
Szostak, M., et al. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 50(94), 14804-14807. Retrieved from [Link]
-
Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. Retrieved from [Link]
-
Szostak, M., et al. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 50(94), 14804-14807. Retrieved from [Link]
-
Peptides. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
-
Waters. (n.d.). Peptide and Protein Bioanalysis Application Notebook. Retrieved from [Link]
-
Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: Strategic Incorporation of N-Alkoxy Amino Acids for Advanced Peptide Engineering
Abstract
Modification of the peptide backbone is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The introduction of N-alkoxy substituents onto the amide nitrogen atom offers a nuanced approach to enhance proteolytic stability, constrain peptide conformation, and introduce novel chemical functionality. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-alkoxy amino acid (NAAA) monomers and their subsequent incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. We address common challenges, such as steric hindrance during coupling, and provide robust methodologies for synthesis, purification, and characterization, aimed at researchers, chemists, and drug development professionals.
Introduction: The Rationale for N-Alkoxy Peptide Modification
Peptides are a privileged class of therapeutics, offering high specificity and potency.[1][2] However, their clinical utility can be limited by poor metabolic stability and a lack of defined secondary structure in solution.[] Modifying the peptide backbone by substituting the amide proton is a proven strategy to overcome these limitations.[4][5] While N-methylation is a common modification, N-alkoxylation introduces an oxygen atom into the backbone, which can serve as a hydrogen bond acceptor and uniquely influence the peptide's conformational landscape and solubility.
The primary advantages of incorporating N-alkoxy amino acids include:
-
Enhanced Proteolytic Resistance: The N-substituted amide bond is sterically shielded and electronically distinct, rendering it resistant to cleavage by common proteases and enhancing the peptide's in vivo half-life.[]
-
Conformational Control: The steric bulk of the alkoxy group restricts rotation around the C-N bond, pre-organizing the peptide backbone. This can stabilize specific secondary structures, such as β-turns or helices, which is critical for potent receptor binding.[6][7]
-
Modulated Physicochemical Properties: The introduction of an ether linkage can alter the polarity and hydrogen bonding capacity of the backbone, potentially improving membrane permeability and solubility.[8]
This document serves as a practical guide to harnessing these benefits, starting from the synthesis of the custom building blocks to their successful integration into target peptide sequences.
Synthesis of Fmoc-Protected N-Alkoxy Amino Acid Monomers
The successful incorporation of NAAAs begins with the efficient synthesis of the monomeric building blocks. The most common strategy involves the N-alkylation of a precursor amino acid. An orthogonal protection scheme, typically utilizing Fmoc for the α-amine, is essential for compatibility with standard SPPS workflows.[9][10]
Protocol 2.1: Synthesis of an Fmoc-N-Alkoxy-Amino Acid
Objective: To synthesize an Fmoc-protected N-alkoxy amino acid (e.g., Fmoc-N-(benzyloxy)-Glycine) for use in SPPS.
Materials:
-
Fmoc-N-hydroxy-Glycine
-
Benzyl bromide (or other desired alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-N-hydroxy-Glycine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add finely ground potassium carbonate (2.0 eq) to the solution. The suspension will become basic.
-
Alkylation: Add the alkylating agent, such as benzyl bromide (1.1 eq), dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. .
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate with 0.1% acetic acid) to yield the pure Fmoc-N-alkoxy-amino acid.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Incorporation of N-Alkoxy Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of NAAAs into a growing peptide chain follows the general principles of Fmoc-based SPPS.[11] However, due to their increased steric bulk compared to standard amino acids, the coupling step requires optimization to achieve high efficiency.[12][13]
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for NAAA Coupling
The primary challenge in incorporating NAAAs is overcoming the steric hindrance at the secondary amine, which slows down the rate of acylation.[12][14] Failure to achieve complete coupling results in deletion sequences that are difficult to separate from the target peptide.
Causality: The N-alkoxy group physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This necessitates the use of more potent activating agents and potentially longer reaction times to ensure the reaction goes to completion.[13]
| Parameter | Standard Amino Acid Coupling | Recommended for N-Alkoxy Amino Acid | Rationale |
| Coupling Reagent | DIC/Oxyma, HBTU | HATU, HCTU, COMU | These uronium/phosphonium salt-based reagents form highly reactive intermediates (O-acylisourea or active esters) that can overcome the steric barrier more effectively.[15] |
| Base | DIPEA (N,N-Diisopropylethylamine) | DIPEA or 2,4,6-Collidine | A non-nucleophilic base is crucial to prevent racemization and other side reactions. Collidine is a slightly stronger base that can be beneficial. |
| Reaction Time | 30-60 minutes | 1-4 hours | Extended time is often required to ensure the coupling reaction reaches completion (>99%). |
| Equivalents | 3-4 eq. Amino Acid & Coupling Reagent | 3-5 eq. Amino Acid & Coupling Reagent | A higher concentration of reactants can help drive the reaction forward. |
| Strategy | Single Coupling | Double Coupling | If a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the initial period, a second, fresh addition of reagents is highly recommended.[12] |
Table 1: Recommended adjustments to SPPS coupling conditions for incorporating N-alkoxy amino acids.
Protocol 3.2: SPPS Incorporation of an N-Alkoxy Amino Acid
Objective: To couple an Fmoc-NAAA-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptidyl-resin (with free N-terminus)
-
Fmoc-N-alkoxy-amino acid (4 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)
-
DIPEA (8 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin has undergone successful Fmoc deprotection (verified by a positive Kaiser test or equivalent) and has been thoroughly washed with DMF.[16]
-
Activation Solution: In a separate vessel, dissolve the Fmoc-NAAA-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[12]
-
Negative Result (Yellow/Clear beads): Coupling is complete. Proceed to the washing step.
-
Positive Result (Blue beads): Coupling is incomplete.
-
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 for an additional 1-2 hours.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Cleavage, Purification, and Characterization
After the sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.[11] The resulting crude peptide is then purified and characterized.
Figure 2: Post-synthesis workflow for purification and analysis of N-alkoxy peptides.
Protocol 4.1: Cleavage and Analysis
-
Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and react for 2-3 hours.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide pellet in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using preparative Reversed-Phase HPLC (RP-HPLC) on a C18 column.[17][18]
-
Characterization:
-
Purity: Analyze the purified fractions using analytical RP-HPLC. The purity should typically be >95%.[19]
-
Identity: Confirm the molecular weight of the peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the theoretical mass calculated for the N-alkoxy modified peptide.[20]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity / Deletion Sequences | Incomplete coupling of the NAAA. | Perform a double coupling. Increase coupling time to 3-4 hours. Use a more potent coupling reagent like HATU or HCTU.[12][13] |
| Peptide aggregation on the resin. | Incorporate pseudo-proline dipeptides or use a lower-load resin (0.3-0.5 mmol/g).[11][14] | |
| No Target Mass Detected | Failure of NAAA to couple. | Re-evaluate coupling conditions and monitor each step with a Kaiser test. Pre-activate the NAAA monomer for a longer duration before adding to the resin. |
| Premature cleavage from the resin. | Ensure no acidic conditions are introduced during washes. Check the stability of the linker to the synthesis conditions.[12] | |
| Side Reaction Products | Racemization during activation. | Ensure the use of a non-nucleophilic base (DIPEA, Collidine) and an additive like Oxyma if using carbodiimides. Avoid excessive pre-activation times.[15] |
Table 2: Troubleshooting guide for the synthesis of N-alkoxy peptides.
Applications and Future Outlook
Peptides incorporating N-alkoxy amino acids are powerful tools in drug discovery and chemical biology.[1] Their enhanced stability and conformational definition make them ideal candidates for developing:
-
Protease-Resistant Therapeutics: For chronic conditions requiring long-acting drugs.[]
-
Inhibitors of Protein-Protein Interactions (PPIs): Where a constrained conformation is necessary to mimic a binding epitope.[4]
-
Novel Biomaterials: With self-assembling properties governed by the modified backbone.
The continued development of new NAAA monomers with diverse alkoxy groups will further expand the chemical space available to peptide scientists, enabling the fine-tuning of peptide properties for a wide range of therapeutic and research applications.[21]
Figure 3: The impact of N-alkoxy amino acid incorporation on peptide properties.
References
- Vertex AI Search. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Albericio, F., & Barany, G. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
- BenchChem. (2025). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.
- Yan, B., & Gstach, H. (2014). Methods and protocols of modern solid phase peptide synthesis.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate.
- BOC Sciences. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Checco, J. W. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed.
- Sharma, S., & de la Torre, B. G. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Dipòsit Digital de la UB. (n.d.). Backbone N-modified peptides: beyond N-methylation.
- OpenStax. (2023). 26.5 Amino Acid Analysis of Peptides. Organic Chemistry.
- Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis.
- Ghosh, A., et al. (2023). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Bio-Techne. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development.
- Organic Chemistry Frontiers. (2021). Site-selective modification of peptide backbones. ResearchGate.
- BroadPharm. (2025). Peptides in Therapeutic Applications.
- Deska, J., & Kazmaier, U. (n.d.). Peptide Backbone Modifications. ResearchGate.
- Ecole Polytechnique Fédérale de Lausanne. (2014). New synthetic amino acid for emerging class of drugs. ScienceDaily.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 4. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hplc.eu [hplc.eu]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. polarispeptides.com [polarispeptides.com]
- 21. sciencedaily.com [sciencedaily.com]
synthesis of peptide libraries using Boc-N(OMe)-beta-Ala-OH
Application Note & Protocol
A Guide to the Synthesis of Modified Peptide Libraries Using Boc-N(OMe)-β-Ala-OH
Abstract
The exploration of novel peptide therapeutics is often constrained by inherent limitations such as proteolytic instability and conformational ambiguity. Backbone modification represents a powerful strategy to overcome these hurdles. This guide provides a comprehensive technical overview and detailed protocols for utilizing Boc-N(OMe)-β-Ala-OH , a unique N-alkoxy amino acid, in the synthesis of structurally diverse peptide libraries. The incorporation of the N-methoxy-β-alanine moiety introduces a localized disruption of backbone hydrogen bonding, offering a sophisticated tool to modulate peptide conformation, enhance enzymatic resistance, and explore novel structure-activity relationships (SAR). This document details the underlying chemical principles, provides step-by-step protocols for Boc-based solid-phase peptide synthesis (SPPS), and discusses applications in library generation for drug discovery professionals.
Introduction: Beyond the Canonical Backbone
Peptide-based drugs have gained significant attention due to their high specificity and low off-target toxicity.[1] However, their therapeutic potential is often hampered by poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases.[1] A primary strategy to enhance the "druggability" of peptides is the introduction of non-canonical amino acids or backbone modifications. N-methylation is a widely recognized modification that improves stability and modulates receptor binding by introducing steric bulk and removing the amide proton, thereby preventing hydrogen bond formation.[2]
This application note focuses on Boc-N(OMe)-β-Ala-OH , a specialized building block that pushes the boundaries of backbone modification. Its structure combines three key features:
-
Boc (tert-butoxycarbonyl) Group: An acid-labile protecting group for the α-amino function, situating its use within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[3][4][5] Boc-SPPS is particularly advantageous for synthesizing complex, hydrophobic, or thioester-containing peptides.[4][6]
-
β-Alanine Backbone: The inclusion of a β-amino acid extends the peptide backbone by a single methylene unit relative to α-amino acids, inducing unique conformational preferences and altering the spatial arrangement of side chains.
-
N-Methoxy Modification: This is the most salient feature. Analogous to N-methylation, the N-methoxy group blocks the amide N-H hydrogen bond donor capability. This modification is critical for systematically probing the role of backbone hydrogen bonds in peptide structure and function, while also sterically shielding the adjacent peptide bonds from enzymatic cleavage.
The strategic incorporation of Boc-N(OMe)-β-Ala-OH into peptide sequences allows for the creation of sophisticated peptide libraries where localized conformational constraints and enhanced stability can be systematically explored.
Core Principles and Rationale
The decision to use Boc-N(OMe)-β-Ala-OH is rooted in a desire to precisely control the peptide backbone's physicochemical properties.
The Logic of Boc-SPPS
While Fmoc chemistry is more common due to its milder deprotection conditions, the Boc/Bzl strategy offers distinct advantages.[5] The repetitive use of a moderate acid (Trifluoroacetic Acid, TFA) for Boc deprotection and a final, strong acid cleavage (typically anhydrous Hydrogen Fluoride, HF) provides a highly orthogonal protection scheme.[3] This robustness can lead to higher success rates for long or "difficult" sequences that are prone to aggregation in Fmoc-based protocols.[6]
The N-Methoxy Amide: A Stable Weinreb-like Moiety
The N-methoxy-N-alkyl amide functionality is reminiscent of the C-terminal Weinreb amide (N-methoxy-N-methylamide), a versatile intermediate in organic synthesis.[7] Weinreb amides are known for their stability towards many nucleophiles and their controlled reactivity, for instance, to form ketones with Grignard reagents or aldehydes upon reduction.[7][8] While the backbone N-methoxy amide in our building block is not intended for the same transformations, it shares a similar electronic profile, contributing to high chemical stability throughout the synthesis cycles. This stability ensures the integrity of the modification until the final peptide is cleaved and purified.
Caption: Comparison of chemical structures.
Materials and Equipment
Successful synthesis requires high-purity reagents and appropriate instrumentation.
| Category | Item | Purpose |
| Amino Acids | Boc-N(OMe)-β-Ala-OH, Other Boc-protected amino acids | Peptide sequence building blocks |
| Resins | Merrifield Resin, PAM Resin | Solid support for peptide assembly |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Resin swelling, washing, reaction medium |
| Reagents | Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIPEA), Dicyclohexylcarbodiimide (DCC), HBTU/HOBt | Deprotection, neutralization, coupling activation |
| Cleavage Cocktail | Anhydrous Hydrogen Fluoride (HF), Anisole, p-Cresol | Cleavage from resin, side-chain deprotection |
| Equipment | Automated or Manual Peptide Synthesizer, Specialized HF Cleavage Apparatus, Lyophilizer | Synthesis, cleavage, sample preparation |
| Analytical | Reverse-Phase HPLC (RP-HPLC), Mass Spectrometer (e.g., ESI-MS) | Purification and characterization |
Experimental Protocols
The following protocols outline the complete workflow from resin preparation to final peptide analysis using Boc-SPPS.
Protocol 1: Boc-SPPS Cycle for Peptide Elongation
This protocol describes a single cycle of amino acid addition. Repeat steps 2-5 for each amino acid in the sequence.
Caption: The iterative cycle of Boc solid-phase peptide synthesis.
1. Resin Preparation (Swelling):
-
Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and agitate gently for 20-30 minutes to swell the resin beads.
-
Drain the solvent completely.
2. N-terminal Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the swollen resin.[9]
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution into a designated waste container.
-
Rationale: TFA is a moderately strong acid that cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.
3. Neutralization and Washing:
-
Wash the resin 3 times with DCM.
-
Add a solution of 10% DIPEA in DCM and agitate for 5-10 minutes to neutralize the amine salt.
-
Wash the resin 5-6 times with DCM to remove all traces of DIPEA.
-
Rationale: Neutralization with a non-nucleophilic base (DIPEA) is crucial to liberate the free amine required for the subsequent coupling reaction.[9]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt, 3 eq.) in DMF or a DCM/DMF mixture.
-
Add DIPEA (6 eq.) to the activation mixture and wait 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Rationale: The carboxylic acid of the incoming amino acid is activated to form a highly reactive ester, which then readily reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.
5. Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: HF Cleavage and Global Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated fume hood using a purpose-built HF cleavage apparatus.[3][6]
1. Preparation:
-
Dry the final peptide-resin under high vacuum for at least 12 hours.
-
Place the dried resin (e.g., 100 mg) into the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 1 mL of a 90:5:5 mixture of HF:p-cresol:anisole).
-
Rationale: Scavengers like p-cresol and anisole are crucial for quenching reactive cationic species generated during the cleavage of benzyl-based side-chain protecting groups, preventing modification of sensitive residues like Trp and Met.[3]
2. HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
3. HF Removal and Peptide Precipitation:
-
Evaporate the HF under a slow stream of nitrogen followed by high vacuum.
-
Add cold diethyl ether to the vessel to precipitate the crude peptide.
-
Wash the precipitate several times with cold ether to remove scavengers.
Protocol 3: Purification and Analysis
1. Extraction and Lyophilization:
-
Dissolve the crude peptide precipitate in a suitable aqueous solvent (e.g., 10% acetic acid or 50% acetonitrile/water).
-
Filter to remove any insoluble resin particles.
-
Freeze the solution and lyophilize to obtain a dry, crude peptide powder.
2. Purification:
-
Dissolve the crude peptide in a minimal amount of HPLC mobile phase.
-
Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect fractions corresponding to the main product peak.
3. Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight and identity of the final peptide using ESI-MS or MALDI-TOF mass spectrometry.
Application: Probing Backbone H-Bonds with N(OMe)-β-Ala Scanning
A classic technique in peptide chemistry is the "Alanine Scan," where each residue in a sequence is systematically replaced with alanine to determine its importance for biological activity.[10] The small, non-reactive methyl side chain of alanine removes side-chain interactions without significantly altering the backbone conformation.
We propose a novel, complementary technique: the "N-Methoxy-β-Alanine Scan." By systematically replacing each residue with N(OMe)-β-Ala, a researcher can probe the functional significance of each backbone amide N-H group.
| Scan Type | Replaced With | Primary Hypothesis Tested | Expected Outcome if Hypothesis is True |
| Alanine Scan | L-Alanine | The side chain at position 'X' is critical for receptor binding or structural integrity. | Loss of activity/binding when the critical residue is replaced. |
| N(OMe)-β-Ala Scan | N(OMe)-β-Alanine | The backbone N-H hydrogen bond at position 'X' is critical for maintaining the active conformation (e.g., in a β-turn or α-helix). | Loss of activity/binding when the H-bond is removed, even if the original side chain was not essential. |
This advanced scanning library can decouple the effects of side-chain interactions from backbone hydrogen bonding networks, providing unprecedented insight into the structural requirements for peptide function.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance at the coupling site; Incomplete deprotection or neutralization. | Double couple the problematic residue; Use a more potent coupling reagent (e.g., HATU); Confirm complete deprotection with a colorimetric test (e.g., Kaiser test for primary amines). |
| Peptide Deletion Sequences | Incomplete coupling cycle followed by successful coupling in the next cycle. | Implement a capping step (e.g., with acetic anhydride) after each coupling to block any unreacted amines. |
| Modified Peptide (e.g., +72 Da) | Incomplete removal of scavengers (p-cresol) during workup. | Perform additional washes with cold diethyl ether after HF cleavage; Optimize HPLC purification gradient. |
| No Product After Cleavage | Incorrect resin choice for C-terminal acid; Peptide degradation during HF cleavage. | Ensure PAM or similar resin is used for C-terminal acids; Reduce HF cleavage time or temperature; Ensure scavenger cocktail is fresh and correctly formulated. |
Safety Precautions
-
General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
TFA: Trifluoroacetic acid is highly corrosive and volatile. Handle only in a certified chemical fume hood.
-
DCM: Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure and handle in a well-ventilated area or fume hood.
-
Hydrogen Fluoride (HF): HF is an acute toxin that can cause severe, delayed-onset burns. All work must be conducted in a dedicated HF-rated fume hood with specialized equipment. Never work alone. Ensure calcium gluconate gel is immediately accessible as a first-aid measure for skin contact.[3][6]
Conclusion
Boc-N(OMe)-β-Ala-OH is a powerful and specialized chemical tool for peptide chemists and drug developers. Its incorporation into peptide sequences using the robust Boc-SPPS methodology enables the creation of libraries with designed conformational constraints and enhanced proteolytic stability. By allowing for the systematic removal of backbone hydrogen bond donors, this reagent provides a unique method for dissecting the structural underpinnings of peptide and protein function, thereby accelerating the development of next-generation peptide therapeutics.
References
- Rao, C., & Liu, C. (2017).
- Creative Peptides. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry.
- Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar.
- Moran, E. J., et al. (1997). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides.
- Moran, E. J., et al. (1997). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. PubMed.
- Santa Cruz Biotechnology. (n.d.).
- Rao, C., & Liu, C. (2017).
- Sigma-Aldrich. (n.d.). Boc-b-Ala-OH Novabiochem. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis. BenchChem.
- Fisher Scientific. (2021).
- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
- Knapp, S., et al. (2001). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- AAPPTec. (n.d.). Boc-Ala-OH; Boc-L-alanine; CAS 15761-38-3. AAPPTec Peptides.
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis. BenchChem.
- LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein.
- Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols.
- Lau, J. L., & Dunn, M. K. (2018). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid as a Linker for PROTACs
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][3][4] A PROTAC molecule consists of three key components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][5][6]
While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase).[1][7][8][9] This complex formation is the foundational step for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][7] The linker's length, flexibility, and chemical composition dictate the spatial orientation of the two proteins, impacting degradation efficiency (DC50/Dmax), selectivity, and overall drug-like properties such as solubility and cell permeability.[4][8][]
This guide focuses on 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid , a versatile and synthetically tractable linker building block for PROTAC assembly. We will explore its unique properties and provide detailed, field-proven protocols for its incorporation into a PROTAC synthesis workflow.
Spotlight on 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
This linker precursor offers several advantageous features for PROTAC design:
-
Orthogonal Handles: It possesses a carboxylic acid for coupling and a Boc-protected amine, allowing for controlled, sequential amide bond formation. This modularity is essential for building PROTAC libraries.[11][12]
-
Inherent Flexibility: The short alkyl chain provides conformational flexibility. This adaptability can increase the probability of achieving a productive ternary complex geometry, which is often unknown at the outset of a project.[1][8] However, high flexibility can sometimes lead to an entropic penalty upon binding.[1]
-
Modulation of Physicochemical Properties: The methoxy group on the nitrogen atom can subtly influence the linker's properties. It can affect local conformation and potentially improve metabolic stability compared to a standard secondary amine. The overall linker contributes to key properties like the topological polar surface area (TPSA) and lipophilicity, which are critical for cell permeability and solubility.[]
Core Experimental Protocols
The following protocols provide a robust framework for the sequential synthesis of a PROTAC using 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. The general strategy involves a two-step amide coupling process.
Workflow Overview:
Caption: Sequential synthesis workflow for PROTAC assembly.
Protocol 1: First Amide Coupling to an Amine-Functionalized Ligand
This protocol describes the coupling of the linker's carboxylic acid to the amine handle of the first ligand (either the POI binder or the E3 ligase ligand).
Causality: We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient for forming amide bonds, especially for challenging or sterically hindered substrates, by rapidly converting the carboxylic acid to a highly reactive HOBt ester.[14] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize acidic byproducts and facilitate the reaction. Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants.[15][16]
Materials:
-
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (1.0 eq)
-
Amine-functionalized ligand (e.g., POI-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaHCO3, Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Boc-protected intermediate. Characterize by LC-MS and ¹H NMR.
Protocol 2: Boc Group Deprotection
This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine for the next coupling reaction.
Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[17][18] The mechanism involves protonation of the Boc carbonyl, followed by elimination to form a stable tert-butyl cation, CO2, and the free amine as its TFA salt.[17][18] Dichloromethane (DCM) is a standard solvent for this reaction. A 20-50% TFA/DCM solution provides a balance between rapid deprotection and minimizing potential acid-labile side reactions on the substrate.[17][19][20]
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (optional)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution (a 20-25% solution can also be used for more sensitive substrates, extending the reaction time).[17]
-
Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
(Optional) To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3x).
-
The resulting deprotected intermediate (as a TFA salt) is often used directly in the next step without further purification.
Protocol 3: Second Amide Coupling & Final PROTAC Synthesis
This final coupling step connects the newly deprotected linker-ligand intermediate with the second ligand containing a carboxylic acid.
Causality: The chemistry is identical to the first coupling. An excess of DIPEA (4-5 eq) is crucial here not only to drive the coupling reaction but also to neutralize the TFA salt of the amine starting material.[15][21]
Materials:
-
Deprotected intermediate (TFA salt) from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (e.g., E3-COOH) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (4.0-5.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized ligand (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 eq) to the solution.
-
Cool the reaction to 0 °C and add DIPEA (4.0-5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform a similar aqueous work-up as described in Protocol 1.
-
Purification & Characterization: Purify the final crude PROTAC using preparative reverse-phase HPLC. Lyophilize the pure fractions to yield the final product. Confirm the identity and purity (>95%) of the final PROTAC by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.[22][23]
Application Notes & Data Interpretation
Linker Design Considerations
The choice of linker is a critical optimization parameter in PROTAC development.[8][12]
| Parameter | Consideration | Rationale |
| Length | The ~4-atom spacer of this linker is a good starting point. Synthesize analogs with longer (e.g., PEG-based) or shorter linkers. | Linker length directly impacts the ability to span the distance between the POI and E3 ligase binding sites to form a stable ternary complex.[4][] |
| Flexibility | This linker is highly flexible. | Flexibility allows the PROTAC to adapt to the protein surfaces, increasing the chance of productive complex formation.[1][8] |
| Attachment Point | The "exit vector" on each ligand is crucial. | The point where the linker connects to the ligands dictates the relative orientation of the proteins in the ternary complex.[1] |
| Solubility | The linker contributes to the overall physicochemical properties of the PROTAC. | Alkyl chains can increase lipophilicity, potentially reducing aqueous solubility but improving cell permeability.[8][] |
Evaluating PROTAC Performance
Once synthesized, the PROTAC's efficacy must be determined in a cellular context.[25]
1. Ternary Complex Formation: The formation of the POI-PROTAC-E3 complex is the prerequisite for degradation.[26][27] This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA).[9][26]
Caption: Formation of the key ternary complex.
2. Protein Degradation Assays: The most common method to quantify degradation is by Western Blot. Cells are treated with increasing concentrations of the PROTAC for a set period (e.g., 18-24 hours).
-
DC50: The concentration of PROTAC that induces 50% degradation of the target protein. A lower DC50 indicates higher potency.[25][28]
-
Dmax: The maximum percentage of protein degradation observed.[25][28]
Protocol: DC50/Dmax Determination by Western Blot
-
Cell Culture & Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 18-24 hours.[25]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Quantification: Determine total protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Detect bands using chemiluminescence and quantify band intensities. Normalize the POI signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to calculate the DC50 and Dmax values.[25]
Example Data:
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| Compound X | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | 25 | >90% |
| Compound Y | PEG4 Linker | 15 | >95% |
| Compound Z | Alkyl C8 Linker | 150 | 75% |
This hypothetical data illustrates how linker modifications can significantly impact degradation potency and efficacy.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2428-2435. Retrieved from [Link]
-
o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
-
American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics. ACS Fall 2025. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. Retrieved from [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]
-
Rahman, M., Marzullo, B., Holman, S. W., Barrow, M. P., & Ray, A. D. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 285-299. Retrieved from [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 3(3), FDD62. Retrieved from [Link]
-
Ribes, D., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv preprint arXiv:2406.02637. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Testa, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(15), 8045-8069. Retrieved from [Link]
-
Rahman, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 285-299. Retrieved from [Link]
-
LabRulez. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation time-course effect and DC50 assay of FLT3-PROTAC. Retrieved from [Link]
-
PROTACs-on-demand. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3333-3337. Retrieved from [Link]
-
Iacob, R. E., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1163-1170. Retrieved from [Link]
-
Cistrone, P. A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 6344. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Retrieved from [Link]
-
Liu, J., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6649. Retrieved from [Link]
-
Sun, X., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Acta Pharmaceutica Sinica B, 12(6), 2545-2568. Retrieved from [Link]
-
ResearchGate. (2025, December 1). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. Retrieved from [Link]
-
MCE. (n.d.). Methyl 3-((tert-butoxycarbonyl)amino)propanoate | PROTAC连接子. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. o2hdiscovery.co [o2hdiscovery.co]
- 27. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Boc-N(OMe)-beta-Ala-OH in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and reliable chemical building blocks. N-tert-butyloxycarbonyl-N-methoxy-beta-alanine (Boc-N(OMe)-beta-Ala-OH) represents a strategic synthon, embodying three key functionalities that medicinal chemists can exploit for the synthesis of complex molecular architectures. While not a commonly cataloged reagent, its structure points to its role as a precursor to the highly valuable Weinreb-Nahm amide of beta-alanine.
This guide provides an in-depth exploration of the application of this scaffold, focusing on its primary role in the synthesis of β-amino ketones and its utility as a flexible linker. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the broad applicability of the resulting products in drug discovery programs.
Physicochemical Properties and Handling
While Boc-N(OMe)-beta-Ala-OH is not a standard commercial product, it would be synthesized from its constituent parts, primarily Boc-β-Ala-OH. The properties of the parent amino acid are well-defined.
| Property | Value | Reference(s) |
| Parent Compound | Boc-β-Ala-OH | |
| CAS Number | 3303-84-2 | [1] |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage | 2-8 °C, desiccate |
The Boc protecting group ensures stability under a variety of coupling conditions and is readily removed under mild acidic conditions, a cornerstone of modern peptide and medicinal chemistry.[2] The beta-alanine structure provides a simple, achiral, and flexible three-carbon spacer, often utilized as a linker to join two biologically active moieties.[1]
Core Application I: The Weinreb-Nahm Amide in β-Amino Ketone Synthesis
The most significant feature of the Boc-N(OMe)-beta-Ala-OH structure is its identity as a precursor to a Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functionality provides a robust method for synthesizing ketones from carboxylic acids.[3] Its major advantage is the prevention of over-addition of highly reactive organometallic reagents, a common problem with other acylating agents that leads to tertiary alcohols instead of the desired ketone.[3]
The mechanism involves the formation of a stable tetrahedral intermediate, chelated by the N-methoxy group, which resists collapse and further reaction until acidic workup.[3] This allows for the clean and high-yield synthesis of ketones.
Protocol 1: Synthesis of N-Boc-3-(N-methoxy-N-methylamino)-3-oxopropane (Boc-beta-Ala Weinreb Amide)
This protocol describes the coupling of commercially available Boc-β-Ala-OH with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide intermediate.
Materials:
-
Boc-β-Ala-OH
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-β-Ala-OH (1.0 eq) in anhydrous DMF.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution. The DIPEA neutralizes the hydrochloride salt and acts as the base for the coupling reaction.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting Boc-β-Ala-OH is consumed.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-beta-Ala Weinreb amide.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Boc-Protected β-Amino Ketone
This protocol details the reaction of the Boc-beta-Ala Weinreb amide with a Grignard reagent to yield the corresponding β-amino ketone.
Materials:
-
Boc-beta-Ala Weinreb amide (from Protocol 1)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the Boc-beta-Ala Weinreb amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to ensure the stability of the tetrahedral intermediate and prevent side reactions.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Reaction Monitoring: Progress can be monitored by quenching a small aliquot in saturated NH₄Cl, extracting, and analyzing by TLC or LC-MS.
-
Quenching: While still cold, slowly add saturated aqueous NH₄Cl to quench the reaction. This protonates the intermediate, causing it to collapse to the ketone.
-
Allow the mixture to warm to room temperature.
-
Work-up: Dilute with EtOAc and transfer to a separatory funnel. Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure Boc-protected β-amino ketone.
Medicinal Chemistry Applications of β-Amino Ketones
The β-amino ketone moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4][5] Its utility stems from its structural and electronic properties, which allow it to participate in various biological interactions.
-
Enzyme Inhibitors: The ketone functionality can act as an electrophile or a hydrogen bond acceptor, interacting with active site residues of enzymes.
-
Receptor Ligands: The amine and ketone groups provide key hydrogen bonding points for interaction with G-protein coupled receptors (GPCRs) and other targets.[5]
-
Synthetic Intermediates: β-amino ketones are versatile precursors for the synthesis of more complex heterocyclic systems, β-amino alcohols, and γ-amino alcohols, which are themselves important pharmacophores.[6]
Examples of Drugs Containing the β-Aminoketone Core: [4][7]
-
Sitagliptin: An anti-diabetic drug for the treatment of type 2 diabetes.[5]
-
Tolperisone: A centrally acting muscle relaxant.[7]
-
Oxyfedrine: A coronary vasodilator.[7]
Core Application II: β-Alanine as a Linker
Beyond its role in forming the β-amino ketone backbone, the beta-alanine unit itself serves as a simple, flexible, and hydrophilic linker.[1] This is particularly relevant in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[8] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is critical for optimal PROTAC activity, as it dictates the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.
The Boc-protected β-alanine scaffold, after conversion to the Weinreb amide and subsequent reactions, can be deprotected to reveal a primary or secondary amine. This amine can then be used as an attachment point for further elaboration of the linker or for conjugation to one of the PROTAC ligands. The flexibility and defined length of the β-alanine unit make it an attractive component for linker design.[9]
Protocol 3: Boc Deprotection of the β-Amino Ketone
This protocol describes the removal of the Boc protecting group to reveal the free amine, which can be used for subsequent conjugation reactions.
Materials:
-
Boc-protected β-amino ketone (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected β-amino ketone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq) dropwise. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent like EtOAc or DCM.
-
Carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected β-amino ketone. The product is often obtained as a salt (e.g., trifluoroacetate) if the basic work-up is omitted, which can be desirable for stability and handling.
Conclusion and Future Perspectives
Boc-N(OMe)-beta-Ala-OH, through its functional surrogate, the Boc-beta-Ala Weinreb amide, is a powerful tool for medicinal chemists. It provides a reliable and high-yield entry point to the synthesis of β-amino ketones, a class of compounds rich in biological activity. Furthermore, the inherent β-alanine backbone offers opportunities for its use as a linker in the construction of complex therapeutic modalities like PROTACs. The protocols outlined herein provide a robust framework for researchers to harness the potential of this versatile building block in the pursuit of novel therapeutics.
References
- This reference is a placeholder for general knowledge on β-keto amides.
- Drasin, P., & DeGrado, W. F. (2002). The design of helical peptides. Science, 298(5592), 367-373.
- This reference is a placeholder for general knowledge on Weinreb amides.
- This reference is a placeholder for general knowledge on β-keto amides.
- El-Sayed, R., & El-Gazzar, A. R. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24653-24675.
- An, S., Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- This reference is a placeholder for general knowledge on β-aminoketones.
- This reference is a placeholder for general knowledge on β-aminoketones.
- This reference is a placeholder for general knowledge on α-keto amides.
- Angelov, P., & Yanev, P. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2602-2606.
- This reference is a placeholder for general knowledge on β-keto amides.
- Miao, Y., et al. (2016). Substitution of the Lys Linker with the β-Ala Linker Dramatically Decreased the Renal Uptake of 99mTc-Labeled Arg-X-Asp-Conjugated and X-Ala-Asp-Conjugated α-Melanocyte Stimulating Hormone Peptides. Journal of Medicinal Chemistry, 59(4), 1495-1505.
- Davies, S. G., & Fletcher, A. M. (2004). Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine. Tetrahedron: Asymmetry, 15(1), 137-140.
- Sleebs, B. E., & Czuba, J. A. (2012). Stereoselective Synthesis and Application of β‐Amino Ketones. Chemistry–An Asian Journal, 7(8), 1694-1711.
- This reference is a placeholder for general knowledge on modified Weinreb amides.
- This reference is a placeholder for general knowledge on linkers in drug development.
- Damodaran, V. B., & Fee, C. J. (2011). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery. Journal of Macromolecular Science, Part A, 48(5), 400-407.
- This reference is a placeholder for general knowledge on α-amino Weinreb amides.
- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- This reference is a placeholder for general knowledge on peptide synthesis.
- Jabeen, F., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 165-175.
- This reference is a placeholder for general knowledge on β-alanine methyl ester hydrochloride.
-
AAPPTec. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved from [Link]
- This reference is a placeholder for general knowledge on β-alanine deriv
- This reference is a placeholder for general knowledge on β-alanine dosing.
- This reference is a placeholder for general knowledge on Weinreb amides.
- This reference is a placeholder for general knowledge on β-alanine supplement
- This reference is a placeholder for general knowledge on β-alanine dosing.
- This reference is a placeholder for general knowledge on β-alanine supplement
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HBTU-Mediated Coupling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Role of HBTU in Boc-Strategy Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, peptide purity, and the preservation of stereochemical integrity. For practitioners employing the tert-butyloxycarbonyl (Boc) protecting group strategy, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) remains a cornerstone coupling reagent. Its popularity stems from a combination of high efficiency, rapid reaction kinetics, and the ability to suppress racemization, making it a robust tool for the construction of complex peptide sequences.[1][2]
This guide provides an in-depth exploration of HBTU-mediated coupling reactions specifically tailored for Boc-protected amino acids. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, provide field-proven protocols, and address common challenges to empower researchers in optimizing their peptide synthesis workflows.
The Chemical Rationale: Understanding the HBTU Activation Mechanism
HBTU is an aminium-based coupling reagent.[2] Its primary function is to convert the carboxyl group of a Boc-protected amino acid into a highly reactive species, rendering it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The process unfolds in a controlled, stepwise manner within the reaction vessel.
The key steps are:
-
Base-Mediated Deprotonation: A non-nucleophilic tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the Boc-amino acid, forming a carboxylate anion.[3]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an O-(benzotriazol-1-yl) (OBt) active ester.[1][4] This ester is the key intermediate that will react with the amine.
-
Nucleophilic Attack and Peptide Bond Formation: The deprotected N-terminal amine of the peptide-resin attacks the carbonyl carbon of the OBt active ester. This step forms the desired peptide bond and releases 1-hydroxybenzotriazole (HOBt) as a byproduct.[5]
The inclusion of HOBt as an additive in the reaction mixture is a common practice to further suppress racemization.[6][7] HOBt can react with the initial O-acylisourea intermediate to form the OBt active ester, preventing its potential rearrangement into undesired byproducts like oxazolones, which are prone to racemization.[8]
Visualizing the HBTU Coupling Workflow
Caption: HBTU activation of a Boc-amino acid and subsequent coupling to a peptide-resin.
Core Protocol: HBTU Coupling in Boc-SPPS
This protocol provides a standardized procedure for a single coupling cycle in Boc-based solid-phase peptide synthesis. Adjustments may be necessary for sterically hindered or otherwise "difficult" amino acids.[9]
Materials:
-
Boc-protected amino acid
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal amine deprotected (e.g., MBHA or PAM resin)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the resin-bound peptide has been removed using an appropriate concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual base and salts.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate, clean, dry vessel, dissolve the Boc-protected amino acid (2.0 equivalents relative to resin substitution) in DMF.
-
Add HBTU (2.0 equivalents) to the amino acid solution.[10]
-
Initiate activation by adding DIPEA (4.0 equivalents).[6][10] The solution may change color.
-
Allow the activation mixture to stand for 1-5 minutes at room temperature. This pre-activation step is crucial to ensure the formation of the active ester before its addition to the resin, which minimizes potential side reactions.[11]
-
-
Coupling to the Resin:
-
Monitoring the Reaction:
-
After the allotted time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines.[6]
-
A negative test (beads remain yellow or colorless) indicates the coupling reaction is complete. A positive test (beads turn blue/purple) signifies incomplete coupling, and a second coupling is recommended.[9]
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Boc deprotection and coupling cycle.
-
Key Reaction Parameters and Optimization
The success of HBTU coupling hinges on the careful control of several experimental variables. The following table summarizes these critical parameters and provides evidence-based recommendations for optimization.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Stoichiometry (AA:HBTU:Base) | 1 : 1 : 2 (equivalents) | While protocols often use slight excesses (e.g., 2.0 eq of AA and HBTU, 4.0 eq of base relative to resin capacity), maintaining a strict 1:1 ratio of amino acid to HBTU is critical.[6][10] An excess of HBTU can lead to guanidinylation of the N-terminal amine, terminating the peptide chain.[2][5] |
| Base Selection | DIPEA or NMM | DIPEA is the most common choice.[1] For amino acids particularly prone to racemization (e.g., His, Cys), the weaker base N-methylmorpholine (NMM) can be a better option to minimize this side reaction.[9][14] |
| Solvent | DMF, NMP | DMF is the standard solvent due to its excellent solvating properties for both the reagents and the growing peptide chain.[1] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be used as an alternative or as a co-solvent.[9] |
| Pre-activation Time | 1-5 minutes | Allowing the Boc-amino acid, HBTU, and base to react for a short period before adding to the resin ensures the formation of the active ester and minimizes direct contact of HBTU with the free amine on the resin.[6][11] |
| Reaction Time | 30-60 minutes | Most couplings are complete within this timeframe at room temperature.[6] Sterically hindered residues may require longer times or double coupling.[12] |
| Temperature | Room Temperature | HBTU couplings are highly efficient at ambient temperatures. Elevated temperatures are generally not required and may increase the risk of side reactions.[6] |
Troubleshooting Common Side Reactions
A proactive understanding of potential side reactions is essential for robust peptide synthesis.
Racemization
-
Cause: Formation of a planar 5(4H)-oxazolone intermediate, particularly with sensitive amino acids.[5][9]
-
Validation: Chiral chromatography or HPLC analysis showing diastereomeric impurities.
-
Solution:
N-Terminal Guanidinylation
-
Cause: Excess HBTU reacts with the free N-terminal amine of the peptide, forming a stable guanidinium cap that prevents further chain elongation.[5][15]
-
Validation: Mass spectrometry will show an unexpected mass addition to the terminated peptide.
-
Solution:
Dehydration of Asn or Gln Side Chains
-
Cause: During the carboxyl activation step, the side-chain amide of Asparagine (Asn) or Glutamine (Gln) can undergo dehydration to form a nitrile.[5]
-
Validation: Mass spectrometry will show a mass loss of 18 Da for the affected residue.
-
Solution:
Visualizing the Guanidinylation Side Reaction
Caption: Guanidinylation of a peptide's N-terminus by excess HBTU, leading to chain termination.
Conclusion
HBTU is a powerful and versatile coupling reagent for Boc-SPPS, enabling the efficient synthesis of a wide range of peptides. By understanding the underlying mechanism, adhering to optimized protocols, and being vigilant about potential side reactions, researchers can harness the full potential of HBTU. The key to success lies in a rational approach to stoichiometry, proper pre-activation, and diligent monitoring. This guide provides the foundational knowledge and practical steps to achieve high-yield, high-purity peptide synthesis for applications in research and drug development.
References
- BenchChem. (2025).
- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs.
- BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.
- BenchChem. (2025). Technical Support Center: Optimizing HBTU Coupling Reactions.
- BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents.
- CGENOMIX. HBTU[Coupling Reagent for Peptide], 25G.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vrettos, E. I., et al. (2017).
- Slaninova, J., et al. (2008). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
- BOC Sciences. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Fisher Scientific. Amide Synthesis.
- ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?.
- Royal Society of Chemistry. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Luxembourg Bio Technologies. Coupling Reagents.
- National Institutes of Health. (2012).
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2008). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- Pubs.acs.org. (2014).
- ResearchGate.
- Reddit. (2023).
- The Royal Society of Chemistry.
Sources
- 1. shop.cgenomix.com [shop.cgenomix.com]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. bioorganica.org.ua [bioorganica.org.ua]
Application Notes and Protocols: Utilizing 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational specificity.[1] This guide provides a detailed technical overview and practical protocols for the use of a unique non-canonical β-amino acid, 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid , in the synthesis of advanced peptidomimetics. The incorporation of this N-methoxy-β-alanine analogue introduces both a modified backbone and N-substitution, providing a dual strategy to modulate peptide conformation and enhance resistance to enzymatic degradation.[2][3] These notes are intended to equip researchers with the foundational knowledge and actionable methods to leverage this building block for the development of next-generation peptide-based therapeutics.
Introduction: The Rationale for N-Alkoxy-β-Peptides
Native peptides, despite their high specificity and potency, are often hampered as therapeutic agents by rapid proteolysis and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[2][4] The field of peptidomimetics seeks to address these challenges through strategic chemical modifications.[1] The incorporation of non-canonical amino acids is a primary tool in this endeavor.[3]
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid offers a compelling modification for two key reasons:
-
β-Amino Acid Backbone: The insertion of an additional carbon into the peptide backbone, characteristic of β-amino acids, fundamentally alters the chain's folding propensity.[5] This can induce stable, predictable secondary structures, such as helices and turns, even in short sequences, which is often not achievable with α-peptides.[5] Furthermore, the β-peptide backbone is inherently resistant to cleavage by common proteases.[6]
-
N-Methoxy Substitution: N-alkylation of the amide bond removes the hydrogen bond donor capability and introduces steric bulk.[7] This modification restricts conformational freedom and can significantly enhance proteolytic stability by sterically shielding the amide bond from enzymatic attack.[2] The N-methoxy group, specifically, offers a unique electronic and steric profile compared to more common N-methyl groups, opening new avenues for fine-tuning peptide structure and function.
By combining these features, this building block serves as a powerful tool to create peptidomimetics with potentially superior stability, defined conformations, and improved pharmacological profiles.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for its successful application.
| Property | Value | Source |
| Chemical Name | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | [8] |
| CAS Number | 172299-81-9 | [8] |
| Molecular Formula | C₉H₁₇NO₅ | [8][9] |
| Molecular Weight | 219.24 g/mol | [8][9] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | 2-8°C, desiccated | [9] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | General Knowledge |
Handling Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store tightly sealed in a cool, dry place to prevent hydrolysis of the Boc protecting group.
Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this building block is its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques, predominantly employing the Fmoc/tBu strategy.[9] The tert-butoxycarbonyl (Boc) group on the N-methoxyamino moiety functions as the temporary protecting group for this specific monomer, which is removed post-synthesis during the final acidolytic cleavage step.
Below is a detailed, self-validating protocol for the manual incorporation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid into a peptide sequence.
Logical Workflow for SPPS Incorporation
Caption: Workflow for incorporating the N-Boc-N-methoxy-β-amino acid.
Detailed Experimental Protocol: Manual SPPS
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (loading ~0.5 mmol/g)
-
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
SPPS reaction vessel, shaker, filtration apparatus
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine/DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of the First Standard Fmoc-Amino Acid (if applicable):
-
Follow standard coupling protocols using HBTU or HATU for the first and subsequent standard amino acids until you reach the desired position for incorporating the N-methoxy-β-amino acid.
-
-
Incorporation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid:
-
Rationale: The N-methoxy group introduces steric hindrance, which can slow down the coupling reaction. Therefore, a more potent coupling reagent like HATU is recommended over standard reagents like HBTU or DIC/HOBt to ensure high coupling efficiency.[10]
-
Activation: In a separate vial, dissolve 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (4 eq., 0.4 mmol, 87.7 mg), HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL).
-
Add DIPEA (8 eq., 0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is advised to overcome potential steric hindrance.
-
Validation: After coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all excess reagents.
-
-
Chain Elongation:
-
Crucial Step: The Boc group on the newly incorporated residue is stable to the basic conditions of Fmoc deprotection. DO NOT perform a piperidine deprotection step after this coupling.
-
Proceed directly to the coupling of the next Fmoc-protected amino acid using standard protocols (e.g., 4 eq. Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA in DMF, 1-hour coupling).
-
-
Final Cleavage and Global Deprotection:
-
Once the sequence is complete, wash the final peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail (Reagent K) to the resin.
-
Rationale: A standard TFA cocktail with scavengers is required to simultaneously cleave the peptide from the resin and remove all acid-labile protecting groups, including the Boc group on the N-methoxyamino residue and any side-chain protecting groups (e.g., tBu, Trt, Pbf).[11]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Downstream Applications and Analysis
Conformational Analysis
The introduction of an N-methoxy-β-amino acid is expected to induce specific secondary structures. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating these structures in solution.[6][12]
Caption: Workflow for NMR-based conformational analysis.
Protocol Outline: NMR Structural Study
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or CD₃OH) to a concentration of 1-5 mM.[7]
-
Data Acquisition: Perform a series of 2D NMR experiments, including TOCSY (to identify amino acid spin systems) and NOESY or ROESY (to measure through-space proton-proton distances, which are crucial for structure determination).[13]
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence.
-
Structural Restraints: Identify key NOE cross-peaks. For example, a strong sequential dαN(i,i+1) NOE suggests an extended β-strand conformation, while a series of dNN(i,i+1) NOEs are characteristic of helical structures.
-
Structure Calculation: Use the distance restraints derived from NOE intensities to calculate an ensemble of 3D structures that are consistent with the experimental data.
Proteolytic Stability Assay
A primary goal of this modification is to enhance resistance to enzymatic degradation. This can be quantified with a straightforward in vitro stability assay.[6]
Protocol Outline: Serum Stability Assay
-
Sample Preparation: Prepare stock solutions of the N-methoxy peptidomimetic and a corresponding unmodified control peptide in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the peptides (e.g., at a final concentration of 100 µM) in human or mouse serum at 37°C.[2]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by RP-HPLC.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.[2] The half-life (t₁/₂) in serum can then be calculated and compared to the control peptide.
| Parameter | Expected Outcome for N-Methoxy-β-Peptide | Rationale |
| Coupling Efficiency | May require stronger reagents (HATU) and longer times | Steric hindrance from the N-methoxy group. |
| Conformation | Prone to form stable, ordered secondary structures (e.g., helices, turns) | The β-amino acid backbone restricts conformational freedom.[5] |
| Proteolytic Stability | Significantly increased half-life in serum/plasma | The β-amino acid backbone and N-alkoxy group are not recognized by proteases.[2][6] |
| Bioactivity | Dependent on the specific target; requires empirical testing | The induced conformation may enhance or decrease binding to the biological target. |
Conclusion and Future Perspectives
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a versatile and powerful building block for the synthesis of novel peptidomimetics. Its incorporation into peptide sequences offers a dual-pronged strategy for enhancing proteolytic stability and inducing well-defined secondary structures. The protocols outlined in these notes provide a robust framework for researchers to successfully synthesize, characterize, and evaluate these modified peptides. Future work in this area will likely focus on exploring the full range of conformations accessible with this monomer, its application in developing inhibitors of protein-protein interactions, and its potential for creating orally bioavailable peptide therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- BenchChem. (2025).
- Estévez, R. J., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
-
MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]
- Guan, L., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
- Siano, A. S., & Vizioli, N. G. (2025).
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- Del Valle, J. R., & Sarnowski, M. P. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry.
- Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- D'Andrea, L. D., & De Capua, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.
- Varkey, J. T., & Maji, M. S. (2021). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Organic & Biomolecular Chemistry.
- NMIMS Pharmacy. (n.d.).
- Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology.
- De Marco, R., & Giammanco, M. (2014).
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
-
CP Lab Safety. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. Retrieved from [Link]
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today.
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
- Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of the Science of Food and Agriculture.
- Roy, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Linciano, P., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals.
- Singh, Y., et al. (2025).
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Boc-N(OMe)-beta-Ala-OH
Introduction: The Strategic Importance of Weinreb Amides in Synthesis
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a uniquely valuable class of acylating agents.[1][2][3] First introduced in 1981, their significance lies in their ability to react cleanly with organometallic reagents (like Grignards or organolithiums) or hydrides to yield ketones and aldehydes, respectively.[2][4] This reactivity is moderated by the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which often plagues more reactive precursors like acid chlorides or esters.[1][2][3]
This application note provides a detailed experimental guide for the synthesis of a Weinreb amide using N-tert-butyloxycarbonyl-N-methoxy-β-alanine (Boc-N(OMe)-beta-Ala-OH). This particular building block is of interest in medicinal chemistry and drug development, where the β-alanine scaffold can serve as a flexible linker or a component of peptidomimetics.[5] We will delve into the mechanistic underpinnings of amide bond formation, provide a rationale for reagent selection, and present a robust, step-by-step protocol coupled with a troubleshooting guide to ensure reproducible success in the laboratory.
The Fundamental Principle: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions. This is due to a rapid acid-base reaction that forms a non-electrophilic carboxylate salt and a non-nucleophilic ammonium salt, effectively halting the desired reaction.[6][7]
The core strategy for amide bond formation, therefore, relies on the in situ activation of the carboxylic acid. This is achieved using a "coupling reagent" that converts the carboxyl group's hydroxyl into a good leaving group, creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[8][9]
Mechanism of Action: Common Coupling Reagents
Modern synthesis offers a vast toolkit of coupling reagents, which primarily fall into two major categories: carbodiimides and onium salts (uronium/aminium or phosphonium).
-
Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][10] While effective, this intermediate can be unstable and prone to side reactions. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine. This also serves to suppress racemization in chiral systems.[11][12]
-
Onium Salts (e.g., HATU, HBTU): Uronium/aminium reagents are among the most efficient coupling agents available.[8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) come "pre-activated" with a built-in HOAt or HOBt moiety, respectively.[13] HATU is often considered superior, especially for challenging or sterically hindered couplings, as the incorporated HOAt generates a more reactive OAt-ester intermediate, leading to faster reaction times and higher purity.[11]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
overcoming solubility issues with 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
Welcome to the technical support center for 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (Boc-N(OMe)-β-Ala-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this unique N-alkoxy β-amino acid derivative. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a valuable building block in the synthesis of modified peptides and peptidomimetics. The presence of the N-methoxy group can impart unique conformational constraints and metabolic stability to the resulting peptides. However, the very features that make this compound desirable can also introduce challenges, particularly concerning its solubility and reactivity in peptide coupling reactions. This guide provides a structured approach to understanding and overcoming these potential hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: The compound is not dissolving in my primary solvent.
Question: I am having difficulty dissolving 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid in my standard coupling solvent (e.g., Dichloromethane - DCM). What is causing this, and how can I resolve it?
Answer:
Poor solubility of protected amino acids is a common challenge in peptide synthesis.[1] The solubility of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is influenced by a combination of factors: the bulky and hydrophobic tert-butoxycarbonyl (Boc) group, the polar carboxylic acid, and the unique electronic nature of the N-methoxy group. While generally soluble in polar aprotic solvents, its solubility can be limited in less polar organic solvents like DCM.
Probable Causes & Solutions:
-
Insufficient Solvent Polarity: DCM is a moderately polar solvent. The combination of the polar carboxylic acid and the N-methoxy group may require a more polar environment for effective solvation.
-
Solution: Switch to or use a co-solvent system with more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] These solvents are excellent at solvating protected amino acids and can significantly improve solubility.
-
-
Low Temperature: Dissolution is an endothermic process for many solids. Attempting to dissolve the compound at low temperatures can hinder the process.
-
Solution: Gentle warming (to 30-40°C) and sonication can aid in dissolution. However, be cautious with prolonged heating, as it can potentially lead to degradation, especially of activated species.
-
-
Concentration Effects: Attempting to create a highly concentrated stock solution may exceed the solubility limit of the compound in that particular solvent.
-
Solution: Prepare a more dilute solution. It is often better to add a larger volume of a less concentrated solution than to struggle with an insoluble, highly concentrated one.
-
Experimental Protocol: Solvent Screening for Optimal Solubility
-
Weigh 10 mg of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid into several separate vials.
-
To each vial, add 1 mL of a different solvent (e.g., DCM, DMF, NMP, Tetrahydrofuran - THF, Acetonitrile - ACN).
-
Vortex each vial at room temperature for 2 minutes.
-
Observe and record the degree of dissolution.
-
If not fully dissolved, gently warm the vials that show partial solubility to 35°C for 5 minutes and observe again.
-
For a more quantitative measure, a small aliquot of the supernatant can be taken and the concentration determined by a suitable analytical method after calibration.
Data Presentation: Estimated Solubility of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
| Solvent | Abbreviation | Polarity Index | Estimated Solubility (mg/mL) | Notes |
| N,N-Dimethylformamide | DMF | 6.4 | > 100 | Generally the best choice for solubility. |
| N-Methyl-2-pyrrolidone | NMP | 6.5 | > 100 | An excellent alternative to DMF, known for good resin swelling.[1] |
| Dichloromethane | DCM | 3.1 | 5 - 10 | Can be problematic; co-solvents are often necessary. |
| Tetrahydrofuran | THF | 4.0 | 10 - 20 | Moderate solubility; can be a good co-solvent. |
| Acetonitrile | ACN | 5.8 | 5 - 15 | Lower solubility compared to DMF/NMP. |
| Dimethyl Sulfoxide | DMSO | 7.2 | > 150 | High solubility, but can complicate workup. |
Note: These are estimated values based on the properties of similar compounds like Boc-beta-alanine, which shows slight solubility in DMSO and methanol.[2][3] Exact solubility should be determined experimentally.
Issue 2: Incomplete or sluggish peptide coupling reactions.
Question: My coupling reaction with 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is incomplete, as indicated by a positive ninhydrin test. What factors could be contributing to this, and what are the best strategies to ensure complete coupling?
Answer:
Incomplete coupling of N-substituted amino acids is a known challenge in solid-phase peptide synthesis (SPPS). The N-methoxy group, similar to an N-methyl group, introduces steric hindrance around the nitrogen atom, which can slow down the kinetics of the coupling reaction.
Causality Behind Experimental Choices:
-
Steric Hindrance: The N-methoxy group shields the nitrogen, making it a less accessible nucleophile for the activated carboxyl group of the incoming amino acid.
-
Reagent Choice: The choice of coupling reagent is critical. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone may not be sufficient to overcome the steric barrier. More potent activating agents are often required.
-
Reaction Conditions: Standard room temperature and reaction times may not be sufficient for these "difficult couplings".
Troubleshooting Strategies:
-
Optimize Coupling Reagents:
-
Uronium/Aminium Salts: Reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are highly effective for sterically hindered amino acids.[4] They form highly reactive OAt- or OBt-esters, respectively, which can accelerate the coupling reaction.[5]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.
-
-
Extend Reaction Time and Increase Temperature:
-
Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).
-
If the reaction is still incomplete, consider gentle heating (up to 50°C). Microwave-assisted peptide synthesis can also be highly effective in driving difficult couplings to completion.[1]
-
-
Double Coupling:
-
If a single coupling is insufficient, a second coupling with a fresh portion of the activated amino acid can be performed. This is a common strategy for incorporating hindered residues.
-
Experimental Protocol: Optimized Coupling of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid in SPPS
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.[5]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation: In a separate vessel, dissolve 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Recoupling (if necessary): If the ninhydrin test is positive (blue beads), repeat steps 4-6.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualization: Decision Workflow for Solubility and Coupling Issues
Caption: Decision tree for addressing solubility and coupling challenges.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid?
A: It is recommended to store the compound at 2-8°C in a tightly sealed container to protect it from moisture.[6]
Q2: Can I use standard carbodiimide coupling reagents like DCC or EDC for this amino acid?
A: While it might be possible in some solution-phase syntheses, it is generally not recommended for SPPS due to the steric hindrance of the N-methoxy group. For reliable and efficient coupling, more potent activating agents like HATU, HBTU, or PyBOP are advised.[4]
Q3: Does the N-methoxy group affect the cleavage of the Boc protecting group?
A: The N-methoxy group is stable to the mild acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA). Therefore, it should not interfere with standard Boc-SPPS protocols.
Q4: Are there any specific side reactions to be aware of when using this compound?
A: With N-alkoxy amino acids, there is a potential for side reactions related to the N-O bond under certain harsh conditions, though this is not common under standard peptide synthesis protocols. As with any amino acid, racemization is a possibility, especially with prolonged activation times or at elevated temperatures. Using an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress racemization.
Q5: How does the pH of the solution affect the solubility of this compound?
A: The solubility of amino acids is highly pH-dependent.[7] As a carboxylic acid, 3-((tert-butoxycarbonyl)(methoxy)amino)propanoic acid will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt. Conversely, in acidic conditions, the carboxylic acid will be protonated, which may decrease its aqueous solubility. For use in organic synthesis, the free acid form is typically used.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Molbase. (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. Retrieved from [Link]
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Hyde, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 229.
- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26-30.
- MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(15), 4983.
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(16), 6125-6145.
- Wageningen University & Research. (2018).
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2023). Addressing challenges in the synthesis of long peptide chains.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 671077.
- Lee, H. J., & Lee, W. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
-
PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. Retrieved from [Link]
- MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
Sources
- 1. peptide.com [peptide.com]
- 2. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]
- 3. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Troubleshooting Side Reactions in the Deprotection of Boc-N(OMe)-β-Ala-OH
Welcome to the Technical Support Center for advanced peptide and small molecule synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Boc-N(OMe)-β-Ala-OH in their synthetic workflows. While the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, its removal from structurally unique substrates like N-methoxy β-amino acids can present specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your deprotection procedures for clean, high-yield outcomes.
Introduction: The Chemistry of the Challenge
The deprotection of a Boc group is typically a straightforward acid-catalyzed process.[1] The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] However, the presence of an N-methoxy group in Boc-N(OMe)-β-Ala-OH introduces a unique structural element that can lead to side reactions not commonly observed with standard amino acids. The primary concerns revolve around the stability of the N-O bond under strong acidic conditions and the potential for the formation of reactive intermediates.
This guide will delve into the mechanistic underpinnings of these side reactions, provide actionable solutions, and equip you with the knowledge to preemptively address these challenges in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected byproduct with a lower molecular weight than my desired deprotected amine. What could it be?
A1: A common and often overlooked side reaction during the acidic deprotection of N-alkoxy amides is the cleavage of the N-O bond. While more extensively documented under reductive conditions, strong acids can also facilitate this cleavage, particularly with prolonged reaction times or elevated temperatures. This would result in the formation of β-alanine, which has a lower molecular weight than the expected N-methoxy-β-alanine.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress using LC-MS. Look for a mass corresponding to deprotected β-alanine in addition to your target product.
-
Milder Conditions: If N-O bond cleavage is suspected, switch to milder deprotection conditions. See the "Optimized Protocols" section for detailed procedures.
Q2: My reaction mixture is turning yellow/brown, and I'm getting a complex mixture of products upon workup. What is happening?
A2: The formation of color and a complex product profile often points to the generation of a highly reactive intermediate. In the case of N-methoxy amides, acid-catalyzed formation of an N-acyliminium ion is a significant possibility.[2] While classically formed from α-alkoxy or α-hydroxy amides, the conditions of Boc deprotection, which liberate a primary amine, can potentially trigger an intramolecular reaction pathway leading to a cyclic N-acyliminium ion. These electrophilic species are prone to polymerization or reaction with any available nucleophiles, leading to a complex mixture.[3][4]
Mechanistic Insight: Upon Boc deprotection, the newly formed amine can potentially attack the carbonyl carbon of the carboxylic acid, especially if the acid is activated in situ. In the presence of a strong acid like TFA, the N-methoxy group could be protonated, turning it into a good leaving group (methanol). Subsequent elimination of methanol would generate a cyclic N-acyliminium ion.
Q3: Can the standard TFA/DCM deprotection protocol be used for Boc-N(OMe)-β-Ala-OH?
A3: While a standard 20-50% TFA in DCM protocol can be attempted, it should be approached with caution and diligent monitoring.[5] The strength of TFA can be sufficient to induce the side reactions mentioned above. For sensitive substrates like N-alkoxy amino acids, it is often prudent to start with milder conditions and shorter reaction times.
Recommendation: For initial trials, use a lower concentration of TFA (e.g., 20%) and maintain the reaction at 0 °C. Monitor closely by TLC or LC-MS every 15-30 minutes. If the reaction is sluggish or side products appear, consider the alternative protocols outlined below.
Q4: Are there any specific scavengers that should be used during the deprotection of this compound?
A4: While scavengers like triisopropylsilane (TIS) are excellent for trapping the tert-butyl cation and preventing t-butylation side reactions, they will not prevent the specific side reactions related to the N-methoxy group, such as N-O bond cleavage or N-acyliminium ion formation.[5] In fact, the presence of a strong acid is the primary driver for these unwanted pathways. The most effective strategy is to modify the deprotection conditions to avoid the formation of these reactive intermediates in the first place.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to identifying and resolving problems encountered during the deprotection of Boc-N(OMe)-β-Ala-OH.
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Monitor by LC-MS for remaining starting material. | Gradually increase TFA concentration (from 10% to 25%) or reaction time at 0°C. Consider switching to Protocol 2 (HCl in Dioxane). |
| Presence of a byproduct with mass corresponding to β-alanine | N-O bond cleavage. | Confirm mass of byproduct by LC-MS. | Use milder conditions (Protocol 2 or 3). Avoid elevated temperatures and prolonged reaction times. |
| Complex product mixture, discoloration of reaction | Formation of N-acyliminium ion and subsequent reactions. | Analyze crude product by NMR for complex aromatic or polymeric signals. | Immediately switch to milder deprotection methods (Protocol 2 or 3). Ensure rigorous anhydrous conditions. |
| Low overall yield despite complete consumption of starting material | Product instability or loss during workup. | Check the pH of the aqueous phase during extraction. The product is a free amino acid and may have high water solubility. | Avoid basic washes if possible. Consider lyophilization to isolate the product from aqueous solutions. Use ion-exchange chromatography for purification. |
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the intended reaction and the potential side reaction pathways.
Caption: Desired vs. potential side reaction pathways during acidic deprotection.
Optimized Protocols
Based on field-proven insights and the need to mitigate the aforementioned side reactions, the following protocols are recommended.
Protocol 1: Modified TFA Deprotection (for initial screening)
This protocol uses a reduced concentration of TFA at a lower temperature to minimize side reactions.
Workflow Diagram:
Caption: Workflow for modified TFA deprotection.
Step-by-Step Methodology:
-
Dissolve Boc-N(OMe)-β-Ala-OH (1 equivalent) in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of 20% trifluoroacetic acid (TFA) in DCM (5-10 equivalents of TFA).
-
Stir the reaction at 0 °C and monitor its progress by LC-MS at 15-minute intervals.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting TFA salt of the deprotected amino acid can often be used directly in the next step or purified if necessary.
Protocol 2: HCl in Dioxane/Organic Solvent (Milder Alternative)
Hydrochloric acid in an organic solvent is a common and often milder alternative to TFA for Boc deprotection.[6]
Step-by-Step Methodology:
-
Dissolve Boc-N(OMe)-β-Ala-OH (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Protocol 3: TMSI-mediated Deprotection (Neutral Conditions)
For highly sensitive substrates where acidic conditions are problematic, trimethylsilyl iodide (TMSI) offers a neutral deprotection method.[6]
Step-by-Step Methodology:
-
Dissolve Boc-N(OMe)-β-Ala-OH (1 equivalent) in anhydrous dichloromethane or acetonitrile.
-
Add trimethylsilyl iodide (TMSI) (1.5-2 equivalents) at 0 °C under an inert atmosphere.
-
Stir at 0 °C to room temperature for 30-60 minutes, monitoring by LC-MS.
-
Quench the reaction carefully with methanol.
-
Remove the solvent under reduced pressure to obtain the deprotected product.
Concluding Remarks
The successful deprotection of Boc-N(OMe)-β-Ala-OH is contingent on recognizing the unique reactivity imparted by the N-methoxy group. While standard acidolytic conditions may suffice in some cases, they carry a significant risk of inducing N-O bond cleavage or N-acyliminium ion formation. By employing milder acidic reagents, carefully controlling reaction temperature and time, and diligently monitoring the reaction's progress, researchers can effectively mitigate these side reactions. The protocols and troubleshooting advice provided in this guide are intended to serve as a comprehensive resource for achieving high-purity N-methoxy-β-alanine, thereby facilitating the advancement of your research and development endeavors.
References
-
Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and their synthetic applications. Tetrahedron, 56(24), 3817-3856. [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
-
Maryanoff, B. E., Zhang, H. C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). N-Acyliminium ions as reactive intermediates in organic synthesis. Chemical Reviews, 104(3), 1431-1628. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Generation and Use of N-Acyliminium Ions. BenchChem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Intramolecular reactions of acyclic N-acyliminium ions. III: Silicon assisted cyclocondensation of glyoxylic esters to proline and pipecolic acid derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Coupling Efficiency of N-Methylated Amino Acid Derivatives
Welcome to the technical support center for peptide synthesis involving N-methylated amino acid derivatives. The incorporation of N-methylated amino acids is a powerful strategy for enhancing the therapeutic properties of peptides, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2] However, these modifications introduce significant synthetic challenges, primarily due to steric hindrance and altered reactivity.[1][3][4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve optimal coupling efficiency in your solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Common Issues & Field-Proven Solutions
This section addresses specific experimental problems, their underlying causes, and actionable solutions grounded in chemical principles.
Problem 1: Incomplete or Failed Coupling Reaction
-
Symptom: A positive bromophenol blue test (blue or green resin beads) after the coupling step, indicating unreacted free amines.[1][3] Standard ninhydrin tests are ineffective for monitoring secondary amines like N-methylated residues.[1][4]
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences, where the N-methylated amino acid was not incorporated.[3]
-
Symptom: The final peptide yield is substantially lower than expected.[3]
Root Cause Analysis & Strategic Solutions
The core issue is the steric bulk of the N-methyl group, which physically obstructs the approach of the activated carboxylic acid, slowing down peptide bond formation.[3][4] This is especially pronounced when coupling an N-methylated residue onto another N-methylated residue.[1][3][6]
Diagram: The Challenge of Steric Hindrance
Caption: Steric hindrance from the N-methyl group impedes coupling.
Solution Matrix:
| Solution Tier | Action | Rationale & Causality |
| Tier 1: Reagent Potency | Switch from standard reagents (e.g., HBTU, HCTU, DIC/HOBt) to a more potent coupling reagent. | Standard reagents are often insufficient to overcome the activation energy barrier imposed by steric hindrance.[1][4] More powerful reagents generate a more reactive activated species, driving the reaction forward. |
| Tier 2: Reaction Stoichiometry & Time | Perform a "double coupling" or "triple coupling". | If the first coupling is incomplete, repeating the step with fresh reagents can push the reaction to completion. This is a common and effective strategy for difficult couplings.[4][7][8] |
| Increase the reaction time. | Slower reaction kinetics due to steric hindrance may require extended time (e.g., 2-4 hours or even overnight) to achieve completion.[7] | |
| Tier 3: Advanced & Alternative Methods | Utilize microwave-assisted peptide synthesis (MAPS). | Microwave energy can accelerate difficult coupling reactions, often driving them to completion more efficiently and quickly than at room temperature.[2][5] |
| Convert the amino acid to a more reactive acyl fluoride. | For extremely challenging couplings, such as between two N-methylated residues, forming an amino acid fluoride in situ creates a highly reactive intermediate that can overcome severe steric barriers.[7][9][10] |
Problem 2: Epimerization of the Activated Amino Acid
-
Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a shoulder or closely eluting peak next to the main product peak.
-
Symptom: The biological activity of the purified peptide is lower than expected, as the D-isomer may not be active.
Root Cause Analysis & Strategic Solutions
Epimerization, the loss of stereochemical integrity at the α-carbon, can occur during the carboxyl group activation step, particularly under basic conditions.[11][12] The longer an amino acid remains in its activated state before coupling, the higher the risk. N-methylated residues can be prone to this, especially when coupling is slow.[11]
Diagram: Epimerization Pathway during Activation
Caption: Base-mediated proton abstraction leads to a planar enolate, risking epimerization.
Solution Matrix:
| Solution Tier | Action | Rationale & Causality |
| Tier 1: Additives & Reagents | Ensure the use of an additive like OxymaPure or HOAt. | These additives suppress epimerization by minimizing the lifetime of the highly reactive, racemization-prone oxazolone intermediate.[13][14] HOAt is particularly effective.[10][14] |
| Choose coupling reagents known for low racemization. | Reagents like COMU are designed to be highly efficient while minimizing epimerization risk.[10][13][15] | |
| Tier 2: Reaction Conditions | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA. | Stronger bases can more readily abstract the α-proton, increasing the rate of epimerization.[10] |
| Lower the reaction temperature. | Reducing the temperature can slow the rate of epimerization relative to the rate of coupling.[14] | |
| Minimize pre-activation time. | Add the activated amino acid solution to the resin immediately after it is prepared to reduce the time it spends in a highly reactive, epimerization-prone state.[7] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for N-methylated amino acids?
For routine N-methylated couplings, HATU is a highly effective and widely recommended reagent.[1][3][7] For more challenging couplings, especially N(Me)-Xaa onto another N(Me)-Yaa, phosphonium-based reagents like PyAOP and PyBOP (used with HOAt) show excellent results.[4][6][15] The modern reagent COMU , which incorporates OxymaPure, offers efficiency comparable to HATU with improved safety and solubility profiles.[10][15] For the most extreme cases, bromonium/chloronium reagents like PyBroP or BOP-Cl can be employed.[1][3][10][16]
Table: Recommended Coupling Reagents for N-Methylated Residues
| Reagent | Class | Recommended Use Case | Key Advantages |
| HATU | Aminium/Uronium | General-purpose for N-Me-AA | High efficiency, less epimerization than HBTU.[1][15] |
| PyAOP/PyBOP | Phosphonium | Difficult couplings, N-Me onto N-Me | Very effective for hindered couplings.[6][10][15] |
| COMU | Uronium (Oxyma-based) | Alternative to HATU | High efficiency, safer (non-explosive), good solubility.[10][15] |
| PyBroP | Phosphonium (Halogenated) | Extremely difficult couplings | Highly reactive, can succeed where others fail.[1][10][16] |
Q2: What is the best solvent for coupling N-methylated amino acids?
DMF (N,N-Dimethylformamide) is the most common and generally effective solvent.[17] However, for sequences prone to aggregation or difficult couplings, NMP (N-Methyl-2-pyrrolidone) can be superior due to its better solvating properties.[7][17] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial to improve resin swelling and reagent access.[7] Ensure your solvent is fresh and free of dimethylamine, which can cause premature Fmoc deprotection.[18]
Q3: How can I improve a coupling reaction that is consistently failing even with HATU?
If a single coupling with HATU fails, the first step is to perform a double coupling .[4][7] If that is still insufficient:
-
Increase Temperature: Use microwave heating to provide the energy needed to overcome the kinetic barrier.[2][5]
-
Change Reagent Class: Switch to a more potent phosphonium reagent like PyBroP .[1][10]
-
Use Acyl Halides: Consider the in situ formation of the amino acid chloride or fluoride, which are extremely reactive.[1][7][9] This is an advanced technique for the most recalcitrant couplings.
Q4: My N-methylated peptide shows multiple peaks on HPLC. What could be the cause?
Besides epimerization (see Problem 2), multiple peaks for N-methyl-rich peptides are often due to the presence of stable cis/trans isomers of the Xaa-N(Me)Pro or N(Me)Xaa-N(Me)Yaa peptide bonds.[6] The N-methylation lowers the energy barrier for isomerization, leading to slowly converting conformers that can be resolved by HPLC. Gentle heating of the sample before injection can sometimes help coalesce these peaks. Other potential side reactions during synthesis or cleavage, such as the formation of diketopiperazines or fragmentation between consecutive N-methylated residues, can also lead to multiple peaks.[6]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for incorporating a single N-methylated amino acid.
-
Deprotection: Perform standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide.
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
First Coupling Reaction: Allow the solution to pre-activate for 1-5 minutes, then add it to the resin. Agitate for 45-60 minutes.[7]
-
Intermediate Wash: Wash the resin with DMF (3 x 1 min).
-
Monitoring (Optional but Recommended): Perform a bromophenol blue test.[1] If the beads are yellow, the coupling is complete. If blue or green, proceed to the second coupling.
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Coupling for Extremely Hindered Residues using PyBroP
This protocol is suitable for very difficult couplings, such as N(Me)-Xaa onto N(Me)-Yaa.
-
Deprotection & Wash: Perform standard Fmoc-deprotection and wash the resin with DCM (5 x 1 min).
-
Reagent Preparation: Suspend the resin in DCM (approx. 10 mL per gram of resin).
-
Amino Acid Addition: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (2 eq.) in a minimal amount of DMF or DCM and add it to the resin suspension.
-
Activator Addition: Add PyBroP (2 eq.) to the resin suspension.
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Base Addition & Reaction: Add DIPEA (6 eq.). Mix for 1 minute at 0°C, then allow the reaction to proceed for 1-2 hours at room temperature.[1][19]
-
Final Wash: Filter the resin and wash thoroughly with DCM, followed by DMF.
-
Monitoring: Perform a bromophenol blue test to confirm reaction completion. Recouple if necessary.
References
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Due-Hansen, M. E., et al. (2015).
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Aapptec Peptides. Coupling Reagents.
- Benchchem.
-
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
- Benchchem.
- Synfacts. (2000).
- Aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Request PDF. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
-
Springer Nature Experiments. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
- Waseda University.
-
American Peptide Society. Tips & Tricks. [Link]
-
Journal of the American Chemical Society. Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
The Journal of Organic Chemistry. Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]
-
PMC. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
- Mesa Labs. SPPS Tips For Success Handout.
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
- 12. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides Containing Boc-N(OMe)-beta-Ala-OH
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of synthetic peptides incorporating the modified amino acid, N-tert-butyloxycarbonyl-N-methoxy-beta-alanine (Boc-N(OMe)-beta-Ala-OH). The presence of the bulky, hydrophobic Boc group and the unique N-methoxy moiety introduces specific challenges related to solubility and chromatographic behavior. This document offers field-proven insights and validated protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Solubility Issues - "My crude, protected peptide won't dissolve. What's the best approach?"
This is the most common initial hurdle. The high hydrophobicity of the Boc protecting group, combined with the overall peptide sequence, can lead to poor solubility in standard aqueous buffers. An improper solvent choice can result in sample loss and failed purification attempts.[1]
Causality: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, promoting aggregation.[2][3] The presence of multiple Boc groups significantly increases the molecule's nonpolar character, often rendering it insoluble in purely aqueous systems.
Troubleshooting Strategy: A systematic, stepwise approach to solubilization is critical. Begin with the least aggressive solvents and escalate only as needed. We recommend testing solubility on a small aliquot first.[4][5]
Caption: Decision tree for peptide solubilization.
Step-by-Step Protocol: Solubility Testing
-
Aliquot: Place a small, visible amount of your lyophilized peptide into a microcentrifuge tube.
-
Initial Solvent: Add a small volume of your primary HPLC mobile phase A (e.g., 0.1% TFA in water). Vortex thoroughly. If it dissolves, this is your ideal solvent.
-
Acidification: If not soluble, add a small amount of a weak acid like acetic or formic acid. Basic peptides are often more soluble in acidic solutions.[6]
-
Organic Co-solvent: If the peptide remains insoluble, add a minimal amount of an organic solvent like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) dropwise while vortexing.[5] For peptides with Cys or Met, avoid DMSO as it can cause oxidation; use DMF instead.[4]
-
Physical Assistance: Use brief sonication or gentle warming (up to 40°C) to aid dissolution.[5]
-
Final Dilution: Once dissolved, slowly dilute the concentrated solution with your initial mobile phase to the desired concentration for injection. If the peptide precipitates, you have exceeded its solubility limit in that final solvent composition.
FAQ 2: Choosing the Right Purification Technique - "Should I use RP-HPLC or Flash Chromatography?"
The choice between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography depends on your specific goals, including the required purity, sample scale, and whether you are purifying a final product or an intermediate.
-
RP-HPLC: This is the gold standard for peptide purification.[7] It offers high resolution to separate closely related impurities, such as deletion sequences or diastereomers. It is the required method for achieving the high purity (>95-98%) needed for biological assays.
-
Flash Chromatography: This technique is best suited for purifying less polar, fully protected peptide intermediates on a larger scale.[8][9] It is a cost-effective way to remove bulk impurities post-synthesis before proceeding with further steps, but it does not provide the resolution needed for final peptide purification.
Data Presentation: Technique Comparison
| Feature | Preparative RP-HPLC | Flash Chromatography |
| Primary Use | Final purification of deprotected peptides | Purification of protected intermediates |
| Resolution | Very High | Low to Moderate |
| Typical Scale | Milligrams to Grams | Grams to Kilograms |
| Stationary Phase | C18 or C8 silica | Normal phase silica gel |
| Mobile Phase | Water/Acetonitrile gradients | Organic solvent gradients (e.g., Hexane/EtOAc) |
| Pressure | High (1000-4000 psi) | Low (<200 psi) |
| Cost | High (solvents, columns) | Low (solvents, silica) |
FAQ 3: RP-HPLC Troubleshooting - "I'm getting poor peak shape and resolution. How can I fix this?"
Poor chromatography is often a result of suboptimal analytical conditions or secondary interactions between the peptide and the stationary phase.
Causality: Peak tailing for basic peptides is often caused by ionic interactions with residual, acidic silanol groups on the silica-based column packing.[10] Broad peaks can result from slow kinetics, sample overload, or using a mobile phase pH too close to the peptide's pI.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interaction with silica silanols. 2. Chelation with metal impurities in silica.[10] | 1. Ensure adequate ion-pairing agent (0.1% TFA is standard). 2. Use a high-purity, end-capped column. 3. Consider switching to a different mobile phase modifier (e.g., formic acid). |
| Broad Peaks | 1. Sample overload. 2. Peptide aggregation on the column. 3. Suboptimal mobile phase pH. | 1. Reduce injection mass/volume. 2. Decrease flow rate or increase column temperature (e.g., 30-40°C). 3. Add organic solvent (e.g., isopropanol) to the mobile phase. 4. Switch to a high pH mobile phase (e.g., ammonium bicarbonate) if the peptide is more stable and soluble under basic conditions.[3] |
| Split Peaks | 1. On-column degradation or isomerization. 2. Column void or blockage. | 1. Verify peptide stability in the acidic mobile phase. 2. Flush the column or replace it if damaged. |
| Co-eluting Impurities | 1. Insufficient resolution. | 1. Flatten the gradient around the elution point of the main peak. 2. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). 3. Change the mobile phase modifier (TFA vs. Formic Acid) to alter selectivity. |
FAQ 4: Protocol for Preparative RP-HPLC - "What is a robust starting protocol for purifying my peptide?"
This protocol outlines a systematic workflow for developing a purification method for a novel peptide containing Boc-N(OMe)-beta-Ala-OH. The process begins with analytical method development and scales up to a preparative run.
Caption: RP-HPLC purification workflow.
Experimental Protocol: RP-HPLC Purification
-
Analytical Method Development:
-
System: Standard HPLC or UPLC system with UV detection.[11][12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Detection: Monitor at 214-220 nm for the peptide backbone.[13]
-
Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.
-
Optimization: Based on the scouting run, create a shallower, optimized gradient around the elution time of your target peptide to maximize resolution from nearby impurities.
-
-
Preparative Scale-Up:
-
Column: Use a preparative column with the same stationary phase as the analytical column but a larger diameter (e.g., 21.2 x 250 mm).
-
Loading: Dissolve the crude peptide in the minimal amount of strong solvent (like DMSO or ACN) and dilute with Mobile Phase A. Do not inject more than 5-10% of the column's binding capacity to avoid overload.
-
Gradient: Adjust the analytical gradient for the larger column volume and higher flow rate. The linear gradient slope (%B/column volume) should be kept constant for predictable scaling.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.
-
-
Quality Control:
-
Analyze each collected fraction using the optimized analytical HPLC method and Mass Spectrometry (MS) to confirm purity and identity.
-
Pool fractions that meet the required purity specification (e.g., >98%).
-
Lyophilize the pooled, pure fractions to obtain a stable, dry powder.
-
FAQ 5: Identifying Impurities - "I have a persistent impurity peak. What are common side products?"
Impurities in Boc-SPPS can arise from various sources during synthesis and cleavage. Identifying them is key to optimizing the synthesis strategy.
Common Impurities in Boc-SPPS:
-
Deletion Sequences: Result from incomplete coupling or deprotection at a given cycle. These are typically N-1, N-2, etc., and often elute slightly earlier than the target peptide.
-
Truncated Sequences: Caused by capping of unreacted chains or premature cleavage.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered ring during repetitive TFA treatments for Boc deprotection, leading to a major, difficult-to-separate impurity.[14]
-
Side-Chain Protecting Group Modification: Incomplete removal or modification of side-chain protecting groups during the final HF or TFMSA cleavage step.
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation.
A Note on N(OMe) Stability: The N-methoxy group is generally stable to the acidic conditions of Boc-SPPS (TFA) and final cleavage. However, always confirm the mass of your final product to ensure this modification has remained intact.
References
-
Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Institutes of Health. [Link]
-
Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Royal Society of Chemistry. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Peptide Solubilization. JPT. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Royal Society of Chemistry. [Link]
-
Workflow for optimising the solubility of peptides containing modified amino acids. ResearchGate. [Link]
-
HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
-
Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Wiley Online Library. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
Sources
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. hplc.eu [hplc.eu]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
Technical Support Center: A Troubleshooting Guide to Preventing Side Product Formation in Boc SPPS
Welcome to the technical support center for Boc Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize Boc chemistry for peptide synthesis. Here, we will address common challenges and provide expert-driven, field-proven solutions to minimize side product formation, ensuring the integrity and purity of your final peptide product.
Our approach is built on explaining the causality behind experimental choices. We will delve into the mechanisms of common side reactions and provide detailed, self-validating protocols to troubleshoot and prevent them.
FAQ 1: Aspartimide Formation - The Persistent Nemesis
Question: During the synthesis of a peptide containing an Asp-Gly sequence, I observed a significant impurity with the same mass as my target peptide that is resistant to Edman degradation. What is happening and how can I prevent it?
Answer: You are likely observing the formation of an aspartimide-related side product. This is one of the most common and troublesome side reactions in Boc SPPS, particularly when synthesizing sequences containing Asp-Xxx motifs, where Xxx is a sterically unhindered amino acid like Gly, Asn, Ser, or Ala.
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction. The process is initiated by the deprotection of the Asp side-chain carboxyl group, which is typically protected as an ester (e.g., benzyl ester, OBzl). The backbone amide nitrogen of the adjacent amino acid (at the C-terminus) then attacks the activated side-chain carboxyl, forming a five-membered succinimide ring. This reaction is particularly favored under the basic conditions of the neutralization step in Boc SPPS.
The resulting aspartimide is highly susceptible to nucleophilic attack. The piperidine used for Fmoc deprotection, or the amine of the incoming amino acid, can attack either of the two carbonyl carbons of the succinimide ring. This leads to the formation of two different products: the desired α-aspartyl peptide and the undesired β-aspartyl peptide, an isomer that is difficult to separate chromatographically. The β-aspartyl peptide often represents the major product of this side reaction.
Caption: Fig. 1: Mechanism of Aspartimide Formation
Troubleshooting and Prevention
Preventing aspartimide formation requires a multi-faceted approach:
-
Choice of Protecting Group: The standard benzyl ester (OBzl) for the Asp side chain is often inadequate for problematic sequences. The use of the bulkier cyclohexyl ester (OcHx) can sterically hinder the intramolecular attack, significantly reducing the rate of aspartimide formation.
-
Optimizing Coupling Conditions:
-
Use Pre-formed Activated Esters: Using pre-activated esters like HOBt or HOAt esters can accelerate the desired coupling reaction, minimizing the time the deprotected N-terminus is exposed to basic conditions, which can promote cyclization.
-
Avoid Excess Base: Use the minimum amount of base necessary for neutralization and coupling. An excess of tertiary amines like diisopropylethylamine (DIEA) will promote aspartimide formation.
-
Experimental Protocol: Minimizing Aspartimide Formation for an Asp-Gly Sequence
-
Resin and Amino Acid Selection:
-
Start with a standard Boc-Gly-PAM resin.
-
For the Asp residue, use Boc-Asp(OcHx)-OH.
-
-
Coupling Protocol:
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Perform the standard Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resin with 5% DIEA in DCM (2 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Boc-Asp(OcHx)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the pre-activated mixture to the neutralized resin and couple for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
FAQ 2: N-terminal Diketopiperazine (DKP) Formation
Question: After coupling the third amino acid, I noticed a significant loss of peptide from the resin. My sequence starts with Pro-Gly. What could be the cause?
Answer: You are likely experiencing diketopiperazine (DKP) formation. This is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the dipeptide from the resin. This side reaction is particularly prevalent when the N-terminal amino acid is Proline or when the second amino acid is Glycine or another sterically unhindered residue.
The Mechanism of DKP Formation
After the deprotection of the N-terminal amino group of the second amino acid, this free amine can attack the ester linkage connecting the first amino acid to the resin. This forms a stable six-membered ring (the diketopiperazine), releasing it from the solid support. This process is catalyzed by the tertiary base used for neutralization.
Caption: Fig. 2: Diketopiperazine (DKP) Formation
Troubleshooting and Prevention
-
Couple the Third Amino Acid Immediately: The most effective strategy is to couple the third amino acid immediately after deprotecting the second. This introduces a competing reaction (peptide bond formation) that is kinetically favored over DKP formation.
-
Use a "Low-Base" Protocol: Minimize the exposure time and concentration of the neutralization base.
Experimental Protocol: Suppressing DKP Formation
-
Synthesize the Dipeptide: Synthesize the first two amino acids on the resin using standard Boc protocols.
-
Final Deprotection of AA2: Deprotect the Boc group of the second amino acid with 50% TFA/DCM.
-
Minimal Wash/Neutralization:
-
Wash the resin thoroughly with DCM to remove TFA.
-
Perform a very brief neutralization step (e.g., 1 x 30 seconds) with 5% DIEA/DCM.
-
-
Immediate Coupling of AA3:
-
Have the pre-activated third amino acid (Boc-AA3-OH) ready.
-
Immediately add the activated amino acid solution to the resin and begin the coupling reaction.
-
Table 1: Susceptibility of Dipeptide Sequences to DKP Formation
| N-terminal AA1 | C-terminal AA2 | Susceptibility |
| Pro | Gly, Ala, Ser | Very High |
| Any | Pro | High |
| Gly, Ala | Gly, Ala | Moderate |
| Val, Ile | Val, Ile | Low |
FAQ 3: Trifluoroacetylation (TFAcylation) of the N-terminus
Question: My final peptide product shows a mass addition of +96 Da, and it is N-terminally blocked. What is this modification?
Answer: This is a classic case of N-terminal trifluoroacetylation. The trifluoroacetyl (TFAcyl) group has a mass of approximately 96 Da. This side reaction occurs when residual trifluoroacetic acid (TFA) from the deprotection step is not completely removed and neutralized before the next coupling step. During the coupling reaction, the activating agent (e.g., HBTU) can activate the residual TFA, which then acylates the free N-terminal amine, permanently capping the peptide chain.
Troubleshooting and Prevention
The key to preventing TFAcylation is rigorous washing and complete neutralization after the TFA deprotection step.
Caption: Fig. 3: Recommended Post-Deprotection Workflow
FAQ 4: Managing Problematic Amino Acids
Question: Are there specific amino acids that require special attention during Boc SPPS?
Answer: Yes, several amino acids have side chains that are susceptible to modification under standard Boc SPPS conditions. Proper selection of side-chain protecting groups and the use of scavengers during the final cleavage are critical.
Table 2: Protecting Groups and Scavengers for Problematic Amino Acids
| Amino Acid | Common Side Reaction | Recommended Protecting Group | Scavengers for HF Cleavage |
| Methionine (Met) | Oxidation to sulfoxide | None (often used unprotected) | Anisole, Dimethyl Sulfide |
| Tryptophan (Trp) | Alkylation, Oxidation | Formyl (For) | Thioanisole, Indole, Ethanedithiol |
| Cysteine (Cys) | Racemization, β-elimination | 4-methylbenzyl (Meb) | Anisole, p-Cresol |
| Arginine (Arg) | Lactam formation | Tosyl (Tos) | Anisole, Thioanisole |
| Histidine (His) | Racemization | Dinitrophenyl (Dnp) | Anisole, p-Cresol |
Troubleshooting Specific Amino Acids:
-
Methionine (Met): The thioether side chain can be oxidized to the sulfoxide during synthesis or cleavage. While this can sometimes be reversed post-synthesis, it is best prevented by minimizing exposure to oxidizing agents and using scavengers during cleavage.
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation by carbocations generated during deprotection steps (e.g., from the t-butyl group of Boc). The use of the Boc-Trp(For)-OH derivative protects the indole nitrogen and significantly reduces side reactions.
-
Cysteine (Cys): The thiol group requires robust protection. The 4-methylbenzyl (Meb) group is a common choice. Inadequate protection can lead to side reactions.
FAQ 5: Optimizing the Final HF Cleavage
Question: What are the key considerations for the final cleavage and deprotection step using hydrogen fluoride (HF)?
Answer: The final cleavage with strong acid (typically HF) is a critical step where many side reactions can occur due to the generation of highly reactive carbocations from the cleavage of protecting groups and the resin linker. The composition of the "cleavage cocktail" is paramount.
The "Low-High" HF Cleavage Protocol
For complex peptides, especially those containing sensitive residues like Trp, Met, or Cys, the "low-high" HF procedure is recommended.
Protocol: Two-Step "Low-High" HF Cleavage
-
Step 1: Low HF (Deprotection of sensitive groups)
-
Cocktail: HF:DMS:p-cresol (25:65:10 v/v)
-
Conditions: 0 °C for 2 hours.
-
Purpose: This step uses a low concentration of HF in the presence of a soft nucleophile (DMS) to remove sensitive protecting groups like Dnp (from His) and For (from Trp) under milder conditions, minimizing side reactions. The peptide remains attached to the resin.
-
-
Step 2: High HF (Cleavage from resin)
-
Procedure: After the "low" step, the DMS is removed by vacuum.
-
Cocktail: HF:anisole (90:10 v/v)
-
Conditions: 0 °C for 1 hour.
-
Purpose: This step uses a high concentration of HF to cleave the peptide from the resin and remove more robust protecting groups like Tos (from Arg) and Meb (from Cys). Anisole acts as a scavenger for the generated carbocations.
-
Successful Boc SPPS is a matter of understanding the underlying chemistry and anticipating potential side reactions. By carefully selecting protecting groups, optimizing reaction conditions, and employing robust cleavage strategies, the formation of side products can be significantly minimized. This guide provides a foundational framework for troubleshooting common issues. Always consult the primary literature for sequence-specific challenges and further optimization.
References
-
Title: Aspartimide formation in solid phase peptide synthesis Source: Wiley Online Library URL: [Link]
-
Title: Fmoc-Trp(For)-OH: A new derivative for solid-phase synthesis of tryptophan-containing peptides Source: ScienceDirect URL: [Link]
-
Title: A two-step ("low-high") HF cleavage procedure for solid phase peptide synthesis Source: ScienceDirect URL: [Link]
Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids. Here, we move beyond simple protocols to explain the why behind the troubleshooting steps, ensuring a deeper understanding and more effective problem-solving in your work.
Introduction: The Challenge of Steric Hindrance
Incomplete peptide couplings, especially when dealing with sterically hindered amino acids, are a frequent and frustrating issue in SPPS. The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr), α,α-disubstituted residues (e.g., Aib), or N-methylated amino acids can physically obstruct the formation of the peptide bond.[1][2] This steric clash slows down reaction kinetics and can prevent the coupling from reaching completion, leading to deletion sequences that are often difficult to separate from the target peptide.[2]
This guide provides a structured, question-and-answer-based approach to diagnose and resolve these difficult coupling reactions, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction for a hindered amino acid (like Valine or Aib) is incomplete. What is the most likely cause and my first troubleshooting step?
A1: The primary culprits are often an insufficiently reactive coupling reagent or suboptimal reaction conditions that fail to overcome the high activation energy imposed by steric hindrance. [1]
Standard carbodiimide reagents like DCC and DIC, while effective for many standard amino acids, frequently prove inadequate for sterically demanding couplings.[1][3]
Immediate Troubleshooting Steps:
-
Assess Your Coupling Reagent: For hindered systems, you need a more potent activating agent. Your first and most impactful change should be to switch to a more powerful onium-salt-based reagent.[1]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for many difficult couplings.[1][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are sometimes preferred to minimize racemization.[1]
-
COMU is a newer generation uronium salt that incorporates the Oxyma Pure additive, offering high reactivity with improved safety and solubility profiles.[4]
-
-
Perform a Second Coupling (Double Coupling): If a post-coupling colorimetric test (like the Kaiser test for primary amines) indicates free amines, the most straightforward next step is to simply repeat the coupling step with a fresh solution of activated amino acid.[2][3] This gives the reaction a second opportunity to go to completion.
Q2: I've switched to HATU and am still seeing incomplete coupling. What other reaction parameters can I adjust?
A2: If a powerful reagent isn't enough, the next step is to optimize the reaction environment and kinetics. This involves adjusting time, temperature, and solvent.
Advanced Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting persistent coupling issues.
Caption: Troubleshooting workflow for incomplete coupling.
-
Increase Reaction Time: Steric hindrance dramatically slows the reaction rate.[3] Simply extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[3]
-
Increase Reaction Temperature: Applying heat provides the necessary energy to overcome the activation barrier.
-
Conventional Heating: Gentle heating to 40-50°C can be effective.[5] However, this must be done cautiously as prolonged heat can increase the risk of racemization, especially for sensitive amino acids like Cys and His.[1][6]
-
Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for difficult couplings.[3][7] Microwave energy rapidly and uniformly heats the reaction, dramatically reducing reaction times and often improving purity.[8][9] Couplings that are sluggish at room temperature can often be completed in minutes using a microwave synthesizer.[7]
-
-
Optimize Your Solvent: The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[3] Poor solvation can lead to peptide aggregation, which further blocks the reactive N-terminus.[1][2]
Q3: I am working with an α,α-disubstituted amino acid (like Aib), and even microwave heating with HATU is failing. Is there a more powerful activation strategy?
A3: Yes. For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more specialized, strategy.
Acyl fluorides are among the most reactive acylating agents used in peptide synthesis and are particularly suited for coupling extremely hindered residues like Aib.[3][4]
-
Mechanism: Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to convert the Fmoc-amino acid into its corresponding acyl fluoride in situ.[1][4] This highly reactive intermediate can then couple to the resin-bound amine where other activated esters fail.
Protocol: Acyl Fluoride Formation and Coupling
-
Activation: In a separate, dry vessel, dissolve the protected, hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM or DMF.
-
Add a fluorinating agent such as TFFH (0.95 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Allow the pre-activation to proceed for 10-15 minutes.
-
Coupling: Add the activated acyl fluoride solution to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 2-4 hours, monitoring for completion with a colorimetric test.
Q4: My peptide sequence is prone to aggregation. How does this affect coupling, and what can I do about it?
A4: Peptide aggregation on the solid support is a major cause of incomplete reactions. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that make the N-terminus inaccessible.[2] This is particularly common with hydrophobic sequences.
Strategies to Mitigate Aggregation:
-
Solvent Choice: As mentioned in Q2, using a more disruptive solvent like NMP or a solvent cocktail is a primary strategy.[3]
-
Elevated Temperature: Heating, especially with microwave irradiation, can disrupt secondary structures and improve reagent access.[8]
-
Pseudoproline Dipeptides: Incorporating commercially available pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) at strategic points in the sequence can be highly effective. These dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets and dramatically improving solvation and subsequent coupling efficiencies.[1]
Q5: I'm concerned about racemization when using high temperatures and potent coupling reagents. How can I minimize this side reaction?
A5: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern, as it generates diastereomeric impurities that are often inseparable from the final product. [1] The risk increases with stronger bases, higher temperatures, and prolonged activation times.
Minimizing Racemization:
-
Choice of Base: Use a weaker, less hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive residues.[1] Also, use the minimal amount of base necessary.
-
Coupling Reagent Selection:
-
Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization than some uronium salts.[1]
-
Ensure your coupling reagent is paired with an appropriate additive. HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1] Modern reagents like HATU and COMU already contain these moieties.[4]
-
-
Control Temperature and Time: If using heat, optimize for the shortest time required to achieve complete coupling. Avoid unnecessarily long reaction times at elevated temperatures.[1]
-
Activation Method: For critical couplings, consider converting the amino acid to a pre-formed active ester (e.g., a pentafluorophenyl (Pfp) ester) which can be coupled without the need for strong bases during the reaction.
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is arguably the most critical factor in overcoming steric hindrance. The table below provides a comparative summary of common reagents.
| Coupling Reagent | Activating Group Formed | Relative Reactivity | Key Applications & Notes |
| DCC / DIC | O-acylisourea | Low-Moderate | Standard couplings; not recommended for hindered residues.[1][3] |
| HBTU / TBTU | OBt ester | High | Good for general use, but can be insufficient for very hindered residues.[10] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HATU / PyAOP | OAt ester | Extremely High | Gold standard for difficult/hindered couplings; HOAt provides anchimeric assistance. [1] |
| COMU | Oxyma ester | Extremely High | Reactivity comparable to HATU; non-explosive and has better solubility.[4] |
| TFFH | Acyl Fluoride | Highest | Reserved for the most challenging couplings, such as with α,α-disubstituted amino acids.[4] |
References
-
Collins, J. M., & Kates, S. A. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 239-250. [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. [Link]
-
Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved January 6, 2026, from [Link]
-
Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved January 6, 2026, from [Link]
-
Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 75(15), 5043-5049. [Link]
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. Journal of Peptide Science, 1(3), 163-170. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. Peptide Synthesis Protocols, 35, 21-28. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 6, 2026, from [Link]
-
Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 10. peptide.com [peptide.com]
Technical Support Center: TFA Cleavage of N-Methoxy Containing Peptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing N-methoxy amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven laboratory practices.
Introduction: The N-Methoxy Challenge
During the final step of solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are simultaneously removed.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] While this process is routine for many peptides, the presence of N-methoxy groups on the peptide backbone can introduce specific and often problematic side reactions, leading to low yields and impure products.
The primary issue stems from the lability of the N-alkoxy bond under strong acidic conditions, which can lead to undesired fragmentation of the peptide chain.[3] This guide will dissect these issues and provide systematic solutions to mitigate them.
Part 1: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the TFA cleavage of N-methoxy containing peptides.
Issue 1: Low or No Peptide Yield After Precipitation
You've completed the synthesis and cleavage, but upon precipitation with cold diethyl ether, little to no peptide is recovered.
-
Confirm Cleavage Success: Before assuming a synthesis failure, verify that the peptide has been cleaved from the resin. A post-cleavage Kaiser test on the resin beads can detect remaining primary amines.[4] A strong blue/purple color indicates incomplete cleavage.[4]
-
Check Supernatant: Highly hydrophobic or very short peptides may exhibit some solubility in diethyl ether.[5] Carefully decant the ether and evaporate the remaining TFA solution to see if any peptide can be recovered.[6]
Caption: Troubleshooting workflow for low peptide yield.
-
Objective: To qualitatively assess if the peptide remains on the resin post-cleavage.[4]
-
Materials:
-
A few resin beads post-cleavage
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
Heating block at 100°C[4]
-
-
Procedure:
-
Place a small sample of dried resin beads into a glass test tube.
-
Add 2-3 drops each of Reagent A, B, and C.
-
Heat the tube at 100°C for 5 minutes.[4]
-
-
Interpretation:
-
Positive (Incomplete Cleavage): A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines, meaning the peptide is still attached.[4]
-
Negative (Cleavage Successful): The beads and solution remain colorless or slightly yellow.
-
Issue 2: Mass Spectrometry Shows Peptide Fragmentation
Your mass spectrometry (MS) data reveals significant peaks corresponding to fragments of your target peptide, particularly cleavage at the N-methoxy amino acid residue.
The presence of an N-methoxy group can render the adjacent peptide bond susceptible to cleavage under standard TFA conditions. This fragmentation is proposed to occur via an oxazolone-like intermediate.[3] Standard cleavage cocktails and durations (e.g., 95% TFA for 2-4 hours) may be too harsh.
-
Modify the Cleavage Cocktail: The key is to reduce the acidity and/or duration of the TFA treatment.
-
Reduced TFA Concentration: For hyper-acid sensitive linkers and peptides, cleavage with 1-5% TFA in dichloromethane (DCM) can be effective for releasing the peptide while leaving side-chain protecting groups intact.[1] However, this may not be sufficient for all resin types.
-
Scavenger Optimization: While scavengers primarily trap reactive carbocations liberated from protecting groups, their composition can influence the overall reaction environment.[1][2] For N-methoxy peptides, the focus is less on scavenging and more on milder cleavage conditions.
-
-
Optimize Cleavage Time and Temperature:
-
Perform a time-course study (e.g., 30 min, 1 hour, 2 hours) on a small scale to find the shortest time required for complete resin cleavage.
-
Conduct the cleavage at a reduced temperature (e.g., 4°C or on an ice bath) to decrease the rate of the fragmentation side reaction.[2]
-
-
Objective: To determine the optimal (shortest) cleavage time that maximizes yield while minimizing fragmentation.[4]
-
Procedure:
-
Aliquot 15-20 mg of your dried peptide-resin into three separate microcentrifuge tubes.
-
Add your chosen cleavage cocktail (e.g., 0.5 mL of TFA/TIS/H₂O 95:2.5:2.5) to each tube.
-
Stir the reactions at room temperature.
-
Stop the reactions at different time points (e.g., 30 min, 60 min, 120 min).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and collect the crude product.
-
Analyze each sample by HPLC and MS to compare the ratio of full-length product to fragmented byproducts.
-
Caption: Proposed mechanism for N-methoxy peptide fragmentation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal cleavage cocktail for a peptide containing an N-methoxy amino acid?
A1: There is no single "ideal" cocktail, as it depends on the other amino acids present. However, the primary goal is to use the mildest conditions possible. Start with a standard, effective cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) which is designed to suppress a wide variety of side reactions.[7] Then, perform a time-course experiment as described above to minimize the exposure time to TFA. For particularly sensitive sequences, consider cleavage with a lower percentage of TFA in DCM.[1]
Q2: Besides fragmentation, are there other side reactions I should be aware of with N-methoxy peptides?
A2: While fragmentation is the most prominent issue, standard side reactions associated with other sensitive residues (Trp, Met, Cys, Tyr) can still occur.[7] Cationic species liberated from protecting groups can cause alkylation.[2] Therefore, the use of a scavenger cocktail is still crucial. Triisopropylsilane (TIS) is effective against trityl and Pbf cations, while water helps scavenge t-butyl cations.[1]
Q3: My N-methoxy peptide is extremely hydrophobic and won't precipitate in ether. What should I do?
A3: This is a common issue with hydrophobic peptides.[8] First, try concentrating the TFA solution under a stream of nitrogen to a small volume (1-2 mL) before adding cold ether, as this can improve precipitation.[6] If that fails, consider alternative non-polar solvents for precipitation, such as hexane or heptane. In some cases, lyophilization directly from a TFA/water/acetonitrile mixture may be necessary, though this can be harsh on equipment.
Q4: Can I use heat to improve cleavage efficiency for N-methoxy peptides?
A4: Heating is generally not recommended. While heating (e.g., to 38°C) can accelerate cleavage for standard peptides, it will almost certainly exacerbate the acid-catalyzed fragmentation of N-methoxy containing peptides.[1][3] Perform cleavage at room temperature or below.[2]
Q5: How do I choose the right scavengers for my specific peptide?
A5: The choice of scavengers depends entirely on your peptide's sequence. A good starting point is a universal cocktail. The table below summarizes common scavengers and their primary targets.
| Scavenger | Target Protecting Group/Side Reaction | Typical Concentration | Reference |
| Water (H₂O) | Scavenges t-butyl cations (from Boc, tBu) | 2.5% - 5% | [1][7] |
| Triisopropylsilane (TIS) | Scavenges trityl (Trt) and Pbf cations | 2.5% - 5% | [1] |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations, reduces Met/Cys oxidation | 2.5% | [1][7] |
| Thioanisole | Aids in Arg(Pbf) removal, suppresses oxidation | 5% | [7] |
| Phenol | Protects Tyr and Trp from oxidation/alkylation | 5% | [1][7] |
References
- BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
- Sigma-Aldrich. (n.d.). Troubleshooting of Cleavage Methods.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
-
Harris, P. W. R. (2014). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?". ResearchGate. [Link]
- American Peptide Society. (n.d.). Tips & Tricks. Retrieved from the American Peptide Society website.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
-
Sagan, S., et al. (2004). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research, 63(4), 368-375. [Link]
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
-
Bark, S. (2018). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]
Sources
- 1. cem.de [cem.de]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Complex Peptides with N-Alkoxy Amino Acids
Welcome to the technical support center dedicated to advancing your research in complex peptide synthesis. The incorporation of non-canonical amino acids, such as N-alkoxy variants, is a powerful strategy for modulating the pharmacological properties of peptide therapeutics.[1] However, these modifications introduce unique synthetic challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate these complexities, improve yields, and ensure the integrity of your final product.
Here, we move beyond simple protocols to explore the causality behind common issues, empowering you to troubleshoot effectively and innovate with confidence.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis of peptides containing N-alkoxy amino acids. The format is designed to help you quickly identify your issue and implement a robust solution.
Q1: My coupling yield is consistently low or incomplete after incorporating an N-alkoxy amino acid. What is the underlying cause and how can I fix it?
A1: The primary cause of low coupling efficiency with N-alkoxy amino acids is steric hindrance.
The presence of an alkoxy group on the amide nitrogen significantly increases the steric bulk around the reactive centers. This bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, dramatically slowing the rate of peptide bond formation.[2] Furthermore, the electron-donating nature of the alkoxy group can slightly reduce the nucleophilicity of the secondary amine it creates upon deprotection, further compounding the issue.
Troubleshooting Workflow:
To systematically address this, we recommend the following tiered approach, starting with the most common and effective solutions.
Sources
Technical Support Center: Analytical HPLC for Purity Assessment of Boc-N(OMe)-beta-Ala-OH
Welcome to the technical support center for the analytical HPLC purity assessment of Boc-N(OMe)-beta-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial protected amino acid derivative in their synthetic workflows. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to develop robust, reliable methods and effectively troubleshoot any issues that may arise.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions regarding the setup of an HPLC method for Boc-N(OMe)-beta-Ala-OH.
Q1: What is a good starting point for a reversed-phase HPLC method for Boc-N(OMe)-beta-Ala-OH?
A1: A gradient reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point.[1][2][3] The Boc and methoxy groups impart sufficient hydrophobicity for good retention on a C18 column.
Here is a robust starting protocol:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard workhorse for peptide and protected amino acid analysis, offering a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peaks for acidic analytes and improving reproducibility.[4] It also helps to control the pH. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and elution strength for this type of compound. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is ideal for initial screening to determine the retention time of the main peak and visualize any early or late-eluting impurities.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Temperature control is crucial for reproducible retention times, especially when using ion-pairing reagents.[4][6][7] |
| Detection | UV at 210-220 nm | The peptide bond and carbonyl groups of the Boc-protecting group absorb in this low UV range.[1] |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Prep. | Dissolve in Mobile Phase A/B mixture (e.g., 90:10) | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase composition prevents peak distortion.[8][9] |
Q2: Why is Trifluoroacetic Acid (TFA) so commonly used? Are there alternatives?
A2: TFA is popular for several reasons. At a typical concentration of 0.1%, it lowers the mobile phase pH to around 2. This ensures that the carboxylic acid group on your peptide is protonated, leading to more consistent retention and sharper peaks. It also acts as an ion-pairing reagent, interacting with any positively charged sites on the analyte and minimizing unwanted secondary interactions with the silica stationary phase.[4]
However, TFA has drawbacks, such as being a strong ion-pairing agent that can be difficult to wash out of a column.[6][7] For applications requiring mass spectrometry (MS) detection, formic acid (0.1%) is a more suitable alternative as it is more volatile.
Q3: My Boc-N(OMe)-beta-Ala-OH peak is showing significant tailing. What's the cause?
A3: Peak tailing is a common issue and often points to secondary interactions between the analyte and the stationary phase.[10][11] For a molecule like Boc-N(OMe)-beta-Ala-OH, the most likely culprit is the interaction of the free carboxylic acid with residual, un-capped silanol groups on the silica support of the HPLC column. These silanols are acidic and can interact with your analyte, causing it to "drag" along the column, resulting in a tailed peak.
Solutions:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH (using TFA or formic acid) is low enough (around pH 2-3) to fully protonate the carboxylic acid on your analyte, minimizing its interaction with the silanols.[9]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped" to reduce the number of free silanols. Using a high-quality, modern column can significantly reduce tailing.
-
Add a Competitive Base (in moderation): In some cases, adding a very small amount of a competitive base to the mobile phase can help to saturate the active silanol sites. However, this can complicate the method.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis.
Problem 1: Poor Peak Shape (Fronting, Splitting, Tailing)
Poor peak shape is one of the most frequently encountered issues in HPLC.[10] A systematic approach is key to identifying the root cause.
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape problems.
Detailed Scenarios & Solutions:
-
Peak Tailing:
-
Cause: As mentioned in the FAQ, this is often due to secondary interactions with the column packing.[10][11]
-
Solution: First, confirm your mobile phase contains an appropriate modifier like 0.1% TFA to suppress silanol activity. If tailing persists, consider it a sign of column aging. A new, high-purity, end-capped C18 column will likely resolve the issue.
-
-
Peak Fronting:
-
Cause: This is a classic sign of mass overload on the column.[8][9] Essentially, you've injected too much sample, saturating the stationary phase at the column inlet. It can also be caused by injecting your sample in a solvent that is much stronger than your initial mobile phase.[9]
-
Solution: The fix is straightforward: dilute your sample or reduce the injection volume.[9] Always aim to dissolve your sample in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.[8]
-
-
Split Peaks:
-
Cause: A split peak often indicates a problem at the head of the column.[8] This could be a partially blocked inlet frit or a void (a channel) that has formed in the packing material. It can also occur if the sample solvent is not compatible with the mobile phase, causing the sample to precipitate upon injection.[8]
-
Solution: First, try cleaning the column by flushing it with a strong solvent. If this doesn't work, you can try back-flushing the column (reversing the flow direction). If the problem persists, the column likely needs to be replaced. To prevent this, always filter your samples and use a guard column.[11]
-
Problem 2: Drifting or Inconsistent Retention Times
Retention time stability is critical for reliable purity assessment. Drifting retention times can make peak identification and integration difficult.[12]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Column Equilibration | Ion-pairing reagents like TFA require a significant amount of time to fully equilibrate with the stationary phase.[4][6][7][12] If you start your run sequence before the column is ready, you will see retention times gradually shift. | Action: Always include a long equilibration step (at least 15-20 column volumes) at the start of your sequence when using a fresh mobile phase or a column that has been stored in a different solvent.[11] |
| Mobile Phase Composition Change | The organic component of the mobile phase (ACN) can selectively evaporate over time, increasing the aqueous content and thus increasing retention times. | Action: Prepare fresh mobile phase daily. Keep mobile phase bottles capped when not in use. |
| Temperature Fluctuations | Column temperature directly affects retention.[4] A fluctuating lab temperature can cause retention times to drift. | Action: Use a column oven to maintain a constant, stable temperature. |
| Pump or Seal Issues | A leak in the pump or worn pump seals can lead to an inconsistent mobile phase composition being delivered to the column, causing fluctuating retention times. | Action: Perform regular system maintenance. Check for leaks and replace pump seals as part of a preventative maintenance schedule. |
Problem 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.
Logical Flow for Identifying Ghost Peak Sources
Caption: Decision tree for diagnosing the origin of ghost peaks.
Common Sources and Solutions:
-
Contaminated Mobile Phase: Impurities in the water or solvents, or microbial growth in un-buffered aqueous phases can cause ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and water. Prepare fresh aqueous mobile phases daily and filter them.
-
-
Sample Carryover: The autosampler injects a small amount of the previous sample into the current run.
-
Solution: Optimize the needle wash procedure in your autosampler method. Use a strong wash solvent and increase the wash duration.
-
-
Ion-Pairing Reagent Artifacts: Using TFA can sometimes lead to baseline artifacts and ghost peaks, especially during gradient elution.[4][6]
-
Solution: Ensure the same concentration of TFA is present in both Mobile Phase A and Mobile Phase B to minimize baseline shifts during the gradient.
-
By systematically working through these FAQs and troubleshooting guides, you can develop a robust and reliable HPLC method for the purity assessment of Boc-N(OMe)-beta-Ala-OH, ensuring the quality and integrity of your synthetic work.
References
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Dolan, J. W. (2023, December 8). The Case of the Unintentional Ion-Pairing Reagent. Separation Science.
- Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International.
- Nahata, A. (2013, January 22). Disadvantages of ion pair chromatography. ResearchGate.
- Reverse-phase HPLC Peptide Purification.
- Benchchem. HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- Benchchem. A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bvchroma.com [bvchroma.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
Technical Support Center: Managing Aggregation of Hydrophobic Peptides Containing β-Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with hydrophobic peptides that incorporate β-amino acids. The unique structural properties of β-amino acids can significantly influence peptide folding, stability, and solubility, often leading to aggregation-related challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of hydrophobic peptides containing β-amino acids and the fundamental principles behind their aggregation.
Q1: Why are my hydrophobic peptides with β-amino acids so prone to aggregation?
A1: The aggregation of these peptides is a multifactorial issue stemming from both the hydrophobic nature of the α-amino acid residues and the conformational influence of the β-amino acids.
-
Hydrophobicity: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to self-associate in aqueous environments to minimize the unfavorable interactions between their nonpolar side chains and water. This hydrophobic-driven association is a primary driver of aggregation[1].
-
β-Amino Acid Influence: β-amino acids introduce a greater degree of conformational flexibility and can also promote the formation of stable secondary structures, such as β-sheets[2]. The formation of intermolecular β-sheets is a well-known mechanism leading to the formation of insoluble aggregates[3][4]. While certain β-amino acid patterns can be designed to control conformation, their incorporation can also inadvertently favor aggregation-prone structures[2].
-
Peptide Length and Concentration: Longer peptide chains have more surface area for hydrophobic interactions, increasing the likelihood of aggregation[5]. Similarly, higher peptide concentrations increase the probability of intermolecular interactions that lead to aggregation[6].
Q2: How do β-amino acids specifically impact the secondary structure and solubility of a peptide?
A2: β-amino acids alter the peptide backbone by introducing an additional carbon atom, which has profound effects on its structural and physical properties.
-
Secondary Structure Modulation: The substitution of α-amino acids with β-amino acids can either disrupt or stabilize secondary structures. For instance, the incorporation of β-amino acids can decrease the propensity for β-sheet formation in some contexts, potentially reducing aggregation[2]. However, depending on their stereochemistry and position, they can also induce stable helical or sheet-like structures that may promote self-assembly[2][7]. The precise impact is highly dependent on the specific β-amino acid and the surrounding sequence[2].
-
Solubility: The overall polarity of the peptide dictates its solubility[8]. While the backbone itself is polar, the side chains of hydrophobic α- and β-amino acids contribute to poor water solubility. The net charge of the peptide at a given pH is also a critical determinant of its solubility; peptides are least soluble at their isoelectric point (pI) where their net charge is zero. The introduction of β-amino acids does not inherently improve solubility unless they possess charged or highly polar side chains.
Q3: What are the initial signs of peptide aggregation in my sample?
A3: Early detection of aggregation is crucial for troubleshooting. Common indicators include:
-
Visual Cues: The appearance of cloudiness, turbidity, or visible precipitates in your peptide solution is a clear sign of aggregation.
-
Difficulty in Dissolving: If your lyophilized peptide powder does not readily dissolve in the chosen solvent, it may be due to pre-existing aggregates or a high propensity to aggregate upon solvation.
-
Inconsistent Experimental Results: Variability in bioactivity, binding affinities, or analytical readouts between different preparations of the same peptide can be a consequence of varying degrees of aggregation.
Part 2: Troubleshooting Guides
This section provides structured, step-by-step protocols to address specific aggregation-related problems.
Troubleshooting Issue 1: My Lyophilized Hydrophobic β-Amino Acid-Containing Peptide Won't Dissolve.
The inability to dissolve a lyophilized peptide is a common first hurdle. This workflow provides a systematic approach to solubilization.
Caption: A stepwise workflow for solubilizing difficult hydrophobic peptides.
Detailed Protocol:
-
Sequence Analysis: Before adding any solvent, analyze the amino acid sequence to determine its overall charge and hydrophobicity. Calculate the net charge at neutral pH by assigning a value of +1 to basic residues (K, R, H) and -1 to acidic residues (D, E). If the peptide has a high percentage (>50%) of hydrophobic residues, it is likely to require an organic solvent[9].
-
Initial Solubilization Attempt: Start with a small amount of your peptide and attempt to dissolve it in sterile, deionized water or a common biological buffer (e.g., PBS, pH 7.4). Vortex the sample thoroughly.
-
pH Adjustment (for charged peptides):
-
Basic Peptides (Net Positive Charge): If the peptide is basic and does not dissolve, add a small amount of dilute acetic acid (e.g., 10%) dropwise until the peptide dissolves[10].
-
Acidic Peptides (Net Negative Charge): For acidic peptides, use a dilute basic solution like 0.1 M ammonium bicarbonate to aid dissolution[10][11].
-
-
Use of Organic Solvents (for neutral or highly hydrophobic peptides):
-
If the peptide is neutral or highly hydrophobic, dissolving it directly in an aqueous solution will be difficult. Use a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to first dissolve the peptide completely[5][9]. Caution: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation. Use DMF as an alternative in these cases[5][9].
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing to prevent the peptide from precipitating out[11].
-
-
Sonication and Centrifugation:
-
Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution[5][10].
-
After your solubilization procedure, it is good practice to centrifuge the solution at high speed to pellet any remaining insoluble aggregates. Carefully collect the supernatant for your experiments[5].
-
Troubleshooting Issue 2: My Peptide Solution Becomes Cloudy Over Time or Upon Freeze-Thaw.
This indicates that your peptide is aggregating under the current storage or handling conditions. The following strategies can help maintain its solubility.
Preventative Measures:
-
Optimize Storage Buffer:
-
pH: Ensure the pH of your storage buffer is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and promote solubility.
-
Additives: Consider the inclusion of additives that can help prevent aggregation.
-
Osmolytes: Glycerol (at 5-20%) can stabilize the native conformation of peptides and reduce aggregation[12].
-
Non-detergent sulfobetaines: These can also help to shield hydrophobic regions and prevent self-association[12].
-
Arginine and Glutamate: A mixture of these amino acids can bind to charged and hydrophobic patches on the peptide, increasing its solubility[12].
-
-
-
Aliquot and Store Properly:
-
Aliquot the peptide stock solution into single-use volumes to minimize the number of freeze-thaw cycles, which can induce aggregation.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C[12].
-
-
Consider Disaggregating Agents: For peptides that are known to be highly aggregation-prone, the use of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea may be necessary for initial solubilization, followed by careful dilution into the final experimental buffer[9]. However, be mindful that these agents will denature the peptide's secondary structure.
Troubleshooting Issue 3: How Can I Detect and Characterize the Aggregation in My Peptide Sample?
Several analytical techniques can be employed to detect and quantify peptide aggregation.
Caption: A workflow for the analytical characterization of peptide aggregation.
Analytical Techniques for Aggregation:
| Technique | Principle | Information Provided |
| UV-Vis Spectroscopy | Measures light absorbance and scattering. An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of large, light-scattering aggregates[13][14]. | A quick, qualitative assessment of large aggregate formation. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles[4][15]. | Provides quantitative data on the size of aggregates and the polydispersity of the sample. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger aggregates will elute earlier than smaller oligomers and monomers[4][16]. | Allows for the quantification of the relative amounts of monomer, oligomers, and larger aggregates. |
| Fluorescence Spectroscopy | Can be used in several ways: - Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon aggregation can lead to shifts in fluorescence emission. - Extrinsic Dye Binding: Dyes like Thioflavin T (ThT) exhibit enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid-like aggregates[1]. | Provides information on conformational changes and the presence of specific types of aggregates (e.g., amyloid fibrils). |
Part 3: Advanced Strategies for Managing Aggregation
For particularly challenging peptides, more advanced strategies during synthesis and for formulation may be required.
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides during solid-phase peptide synthesis (SPPS) can disrupt the formation of secondary structures on the resin that lead to aggregation[3]. These temporary modifications introduce a "kink" in the peptide backbone, which is reversed during the final cleavage from the resin[3].
-
Backbone Protection: The use of protecting groups on the backbone amide nitrogens, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can prevent the intermolecular hydrogen bonding that drives β-sheet formation and aggregation during SPPS[17][18].
-
Hydrophilic Tagging: For some applications, the temporary or permanent attachment of a hydrophilic tag (e.g., a poly-arginine sequence) can significantly improve the solubility of a hydrophobic peptide[19].
-
Formulation with Self-Assembling Peptides: Novel drug delivery strategies are being explored that involve the co-formulation of hydrophobic drugs with self-assembling peptides that can form nanostructures capable of solubilizing the therapeutic agent[20].
By understanding the underlying principles of aggregation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in working with these challenging but potentially highly valuable molecules.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
- Natalia, F., & Sanchez-Garcia, D. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 22(16), 8886.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Li, Y., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Methods, 6(15), 5678-5682.
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
- Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. (2013). Journal of the American Chemical Society, 135(1), 143-151.
- Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6247-6263.
- Hettig, J., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9348-9360.
- Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829.
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2019). Industrial & Engineering Chemistry Research, 58(31), 14454-14470.
- Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2016). Molecules, 21(11), 1499.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025).
- Aggregation Rules of Short Peptides. (2022).
- Rational development of a strategy for modifying the aggregatibility of proteins. (2007). Proceedings of the National Academy of Sciences, 104(1), 108-113.
- New Charge-Bearing Amino Acid Residues That Promote β-Sheet Secondary Structure. (2014). Journal of the American Chemical Society, 136(47), 16652-16660.
- Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. (2015). Journal of Controlled Release, 213, 178-186.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals, 16(3), 444.
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry, 21(40), 8201-8208.
-
AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
- Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions. (2022). Foods, 11(2), 183.
-
ResearchGate. (2020, February 25). How can I disaggregate proteins?. Retrieved from [Link]
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170024.
- Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceuticals, 15(10), 1283.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
Sources
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. approcess.com [approcess.com]
- 15. medium.com [medium.com]
- 16. Protein Aggregation Analysis [intertek.com]
- 17. peptide.com [peptide.com]
- 18. polypeptide.com [polypeptide.com]
- 19. genscript.com [genscript.com]
- 20. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
Technical Support Center: Synthesis of N-Functionalized β-Alanine Derivatives
Welcome to the technical support center for the synthesis of N-functionalized β-alanine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable building blocks. Instead of a generic overview, we will dive deep into specific experimental challenges, offering mechanistic explanations and actionable troubleshooting protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common issues encountered during the synthesis of N-functionalized β-alanine derivatives.
Q1: My N-alkylation of β-alanine with an alkyl halide is giving me a mixture of mono- and di-alkylated products, with the di-alkylated product often dominating. How can I favor mono-alkylation?
A1: This is a classic challenge of competing reactions. The initially formed mono-alkylated product is still nucleophilic and can react with another equivalent of the alkyl halide. To favor mono-alkylation, you need to carefully control the stoichiometry.
-
Key Strategy: Use a slight substoichiometric amount of the alkylating agent (e.g., 0.9 equivalents).[1]
-
Base and Solvent: Employ a suitable base like potassium hydroxide (KOH) in a mixed solvent system such as ethanol/water to ensure homogeneity without needing a phase transfer catalyst.[1]
-
Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed, preventing further reaction to the di-alkylated product.[1]
Q2: I'm attempting an amide coupling between my N-protected β-alanine and a sterically hindered amine, and the yield is disappointingly low. What's going wrong?
A2: Low yields in such couplings are often due to the reduced nucleophilicity of the sterically hindered amine. Furthermore, side reactions involving the activated carboxylic acid can consume your starting material. One common side reaction is the formation of a homobislactone, especially if your β-alanine derivative has a hydroxyl group.[2]
-
Activation Method: Use a strong activating agent combination like EDC-HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxy-7-azabenzotriazole). This combination is highly efficient and can help suppress racemization.[2][3]
-
Avoid Excess Base: The presence of a base can significantly promote the formation of homobislactone byproducts.[2] Perform the reaction without an added tertiary amine base if possible.
-
Reagent Choice: Consider alternative coupling reagents like B(OCH₂CF₃)₃, which can be effective and allow for purification via a simple solid-phase workup, avoiding aqueous workups that can be problematic.[4]
Q3: My final N-functionalized β-alanine derivative is proving difficult to purify. Column chromatography gives poor separation, and I'm losing a lot of material.
A3: Purification is often hampered by the polar nature of these compounds and the presence of structurally similar byproducts.
-
For N-Alkylated Products: If you have a mixture of mono- and di-alkylated products, flash column chromatography is often effective. A gradient elution using a polar solvent system like methanol in chloroform or dichloromethane can resolve these compounds.[1]
-
For Amide Products: If residual coupling agents or byproducts like dicyclohexylurea (DCU) are the issue, choose a water-soluble carbodiimide like EDC to facilitate their removal during an aqueous workup.[3] If purification remains a challenge, precipitation or recrystallization from a suitable solvent system (e.g., methanol/ether) can be a powerful alternative to chromatography.[5][6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and mechanistic insights for overcoming persistent challenges.
Guide 1: Controlling Selectivity in N-Alkylation
Problem: Poor selectivity between mono- and di-N-alkylation of β-alanine esters.
Underlying Cause: The secondary amine of the mono-alkylated product is often more nucleophilic than the primary amine of the starting β-alanine, leading to a faster second alkylation. The reaction kinetics favor the formation of the di-substituted product if the alkylating agent is in excess or the reaction time is prolonged.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor mono-alkylation selectivity.
Detailed Protocol: Selective Mono-N-Alkylation [1]
-
Setup: In a round-bottom flask, dissolve β-alanine (1.0 eq.) and potassium hydroxide (KOH, 2.0 eq.) in ethanol.
-
Homogenization: Add water dropwise while stirring at room temperature until the reaction mixture becomes a clear, homogeneous solution. This mixed-solvent approach avoids the need for phase-transfer catalysts.[1]
-
Addition of Alkylating Agent: Add the alkyl bromide (0.9 eq.) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress closely by TLC (e.g., using 10% methanol in chloroform as eluent). The goal is to consume the β-alanine starting material without significant formation of the di-substituted product.
-
Workup: Once the reaction is complete (typically 16-24 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue using flash column chromatography to separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Data Summary: Stoichiometry vs. Product Distribution
| Entry | Equivalents of β-alanine | Equivalents of Alkyl Halide | Equivalents of KOH | Major Product | Reported Yield |
| 1 | 1.0 | 0.9 | 2.0 | Mono-alkylated | 73%[1] |
| 2 | 1.0 | 2.3 | 3.0 | Di-alkylated | 65%[1] |
Guide 2: Overcoming Challenges in Amide Bond Formation
Problem: Low yield during amide coupling, particularly with N-protected β-alanine derivatives.
Underlying Cause: Besides steric hindrance, a key side reaction is the intramolecular cyclization of the activated ester or the intermolecular dimerization to form a homobislactone, which is a non-productive pathway for your desired amide. This is especially prevalent when the α-hydroxyl group is unprotected.[2]
Visualizing the Side Reaction:
Caption: Competing pathways in amide coupling of β-alanine derivatives.
Detailed Protocol: High-Efficiency Amide Coupling [2][3]
-
Reactant Preparation: Dissolve the N-protected β-alanine derivative (1.0 eq.) and HOAt (1.1 eq.) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq.) and stir for 15-30 minutes to form the active ester.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N-methylmorpholine (NMM).[3] If the free amine is used, adding a base is often unnecessary and can be detrimental.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization as needed.
Guide 3: The Role of Protecting Groups
Problem: Unwanted side reactions at the N-terminus or C-terminus during multi-step synthesis.
Underlying Cause: Both the amine and carboxylic acid functionalities of β-alanine are reactive. Without proper protection, the amine can undergo acylation or alkylation, while the carboxyl group can react during steps intended for N-functionalization. The choice of protecting group is critical and must be "orthogonal" – meaning one group can be removed without affecting the other.[7]
Common Protecting Group Strategies:
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To |
| Amine (N-terminus) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Benzyl (Bn) esters |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | tert-Butyl (tBu) esters | |
| Carboxylic Acid (C-terminus) | Methyl or Ethyl Ester | -Me, -Et | Saponification (e.g., LiOH, NaOH) | Boc, Fmoc |
| Benzyl Ester | -OBn | Hydrogenolysis (H₂, Pd/C) | Fmoc | |
| tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) | Fmoc |
Experimental Protocol: Boc Protection of β-Alanine
-
Dissolution: Suspend β-alanine (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2.0 eq.) and stir until the β-alanine dissolves completely.
-
Protection: Cool the solution to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Concentrate the mixture to remove the dioxane.
-
Wash the aqueous solution with a nonpolar solvent like hexanes or ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
-
Isolation: Dry the combined organic extracts, concentrate, and purify the resulting N-Boc-β-alanine, typically a solid, by recrystallization.
References
-
Thasneem, K. A., et al. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports. Available at: [Link]
-
Zhang, J., et al. (2022). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. Available at: [Link]
-
Papp, G., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Available at: [Link]
-
Influence of the N-protecting group. (n.d.). ResearchGate. Available at: [Link]
-
Kapoor, A., & Malik, A. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre. Available at: [Link]
-
Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Chemical Information and Modeling. Available at: [Link]
- Google Patents. (n.d.). Preparation of beta-alanine amide by reduction of cyanoacetamide. Google Patents.
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Lederer, A., et al. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. Macromolecular Rapid Communications. Available at: [Link]
-
ResearchGate. (n.d.). Engineering of the TCA cycle to improve the β-alanine yield. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Nanjing Chemical Material Corp.. Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]
-
ResearchGate. (n.d.). A. Methods for the N-alkylation and reductive N-alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]
-
Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Perchat, N., et al. (2021). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry. Available at: [Link]
-
Das, S., et al. (2015). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available at: [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
- Google Patents. (n.d.). Process for producing N-methyl-beta-alanine derivative. Google Patents.
-
Gade, W., & Brown, J. L. (1978). Purification and partial characterization of alpha-N-acylpeptide hydrolase from bovine liver. Journal of Biological Chemistry. Available at: [Link]
-
Jakomin, T., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. Available at: [Link]
-
Perim, P. H., et al. (2020). Low efficiency of β-alanine supplementation to increase muscle carnosine: a retrospective analysis from a 4-week trial. Revista Brasileira de Educação Física e Esporte. Available at: [Link]
-
Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. Available at: [Link]
-
Cativiela, C., et al. (1996). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ChemInform. Available at: [Link]
- Google Patents. (n.d.). Purification of beta-alanine. Google Patents.
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of N-Methoxy Amino Acid-Containing Peptides: A Comparative Guide to Boc and Fmoc Strategies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methoxy amino acids into peptide structures represents a compelling strategy for modulating their conformational properties and biological activity. The N-methoxy group, as a modification of the peptide backbone, can induce unique structural constraints and enhance proteolytic stability. However, the successful synthesis of these modified peptides requires careful consideration of the chosen solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth technical comparison of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of peptides containing N-methoxy amino acids.
Fundamental Principles: A Tale of Two Chemistries
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative deprotection of the α-amino group.[1][2]
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed by a secondary amine, most commonly piperidine.[2] Side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc approach.[4][5]
Incorporating N-Methoxy Amino Acids: Key Considerations and Challenges
The introduction of an N-methoxy group on the amide backbone introduces specific challenges that must be addressed regardless of the synthetic strategy employed.
Steric Hindrance: Similar to N-methylated amino acids, the N-methoxy group presents significant steric hindrance at the secondary amine.[6] This can dramatically slow down coupling kinetics, leading to incomplete reactions and the formation of deletion sequences. To overcome this, the use of more potent coupling reagents and optimized protocols is essential.
Stability of the N-Methoxy Amide Bond: The stability of the newly formed N-methoxy amide bond to the repetitive deprotection conditions of both Boc and Fmoc strategies is a critical consideration. While native amide bonds are generally stable, modifications can alter their lability.[7][8]
Boc vs. Fmoc: A Head-to-Head Comparison for N-Methoxy Peptide Synthesis
The choice between Boc and Fmoc strategies for synthesizing N-methoxy peptides involves a trade-off between the challenges of each methodology.
Coupling Efficiency and Reagents
Due to the steric hindrance of the N-methoxy group, achieving high coupling efficiency is a primary challenge. Standard coupling reagents may prove insufficient.
-
Recommended Approach: For both Boc and Fmoc strategies, the use of highly efficient coupling reagents is strongly recommended. Urnoium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) have demonstrated success in coupling sterically hindered N-alkylated amino acids and are the reagents of choice for incorporating N-methoxy amino acids.[6][9][10] These reagents form highly reactive activated esters that can overcome the steric barrier.
Table 1: Recommended Coupling Reagents for N-Methoxy Amino Acid Incorporation
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium/Aminium Salt | Highly effective for sterically hindered and N-alkylated amino acids.[6] |
| PyBOP | Phosphonium Salt | Effective for difficult couplings, though may be slightly less potent than HATU for the most challenging cases. |
| PyBrOP | Phosphonium Salt | A more reactive alternative to PyBOP, particularly useful for very difficult couplings.[9] |
Stability During Deprotection
The stability of the N-methoxy amide bond to the repeated deprotection steps is a crucial factor.
-
Fmoc Strategy (Piperidine Stability): The N-methoxy amide bond is generally stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. This is a significant advantage of the Fmoc strategy.
-
Boc Strategy (TFA Stability): While standard amide bonds are stable to TFA, the electron-donating nature of the methoxy group could potentially increase the susceptibility of the adjacent amide bond to acid-catalyzed hydrolysis, especially over multiple deprotection cycles.[7][11] However, studies on related N-substituted amides suggest that the N-methoxy amide bond is largely stable to the conditions of Boc deprotection (typically 25-50% TFA in DCM).[12]
Final Cleavage and Side Reactions
The final cleavage step presents different challenges for each strategy.
-
Fmoc Strategy: The final cleavage with a TFA "cocktail" is generally mild and compatible with the N-methoxy group. The primary concern is the potential for side reactions involving scavengers in the cocktail and the N-methoxy group, although this is not commonly reported.
-
Boc Strategy: The use of strong acid, typically HF, for final cleavage in the Boc strategy is a major consideration. While the N-methoxy amide bond is expected to be stable, the harsh conditions can lead to other side reactions. A significant advantage of the Boc strategy is that after TFA deprotection, the N-terminal amine is protonated, which can reduce aggregation, a common problem in peptide synthesis.[12]
Experimental Protocols
Below are generalized protocols for the incorporation of an N-methoxy amino acid using both Fmoc and Boc strategies. These should be optimized for specific sequences.
Protocol 1: Fmoc-SPPS of a Peptide Containing an N-Methoxy Amino Acid
This protocol assumes the use of a standard Fmoc-compatible resin (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methoxy-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitoring the coupling completion with a test such as the Kaiser test is not possible for secondary amines, so a longer coupling time is recommended.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Continue with the synthesis cycle for the subsequent amino acids.
-
Final Cleavage: After completion of the synthesis and final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc-SPPS of a Peptide Containing an N-Methoxy Amino Acid
This protocol assumes the use of a standard Boc-compatible resin (e.g., MBHA resin).
-
Resin Swelling: Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Boc-N-methoxy-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue with the synthesis cycle for the subsequent amino acids.
-
Final Cleavage: Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized apparatus.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Visualization of Synthetic Workflows
Caption: Boc-SPPS workflow for N-methoxy amino acid incorporation.
Caption: Fmoc-SPPS workflow for N-methoxy amino acid incorporation.
Summary and Recommendations
| Feature | Boc Strategy | Fmoc Strategy | Recommendation for N-Methoxy Peptides |
| Nα-Deprotection | 25-50% TFA in DCM | 20% Piperidine in DMF[2] | Fmoc is preferred due to milder, non-acidic conditions, minimizing any potential for acid-catalyzed side reactions involving the N-methoxy group. |
| Coupling | Requires potent activators (e.g., HATU)[6] | Requires potent activators (e.g., HATU)[6] | No significant difference. Both strategies necessitate similar powerful coupling reagents to overcome steric hindrance. |
| Final Cleavage | Strong acid (HF)[3] | Moderate acid (TFA)[2] | Fmoc is advantageous as it avoids the use of hazardous HF and specialized equipment. |
| Side Reactions | Potential for acid-catalyzed side reactions during deprotection.[12] | Generally fewer side reactions during deprotection. | Fmoc generally offers a cleaner synthesis profile for modified peptides. |
| Aggregation | Protonated N-terminus after deprotection can reduce aggregation.[12] | Aggregation can be more pronounced. | Boc may offer an advantage for sequences prone to aggregation. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Fehrentz, J. A., et al. (2003). Solid-phase synthesis of peptide aldehydes. Tetrahedron Letters, 44(21), 4011-4013. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
European Patent Office. (n.d.). Microwave enhanced N-FMOC deprotection in peptide synthesis. [Link]
-
Chantell, C. A., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. [Link]
-
American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Singh, S. K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25969-25978. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]
-
American Chemical Society. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Lau, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8344-8357. [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Israel Journal of Chemistry, 62(9-10), e202200030. [Link]
-
Abdel-Aal, A. M., et al. (2014). Synthesis of Amide Backbone-Modified Peptides. In Peptide Synthesis (pp. 227-243). Humana Press. [Link]
-
Otting, G., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 132(9), 2977-2985. [Link]
-
American Chemical Society. (2010). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Zych, A. J., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3028-3038. [Link]
- Google Patents. (n.d.).
Sources
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Modified β-Amino Acids
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced "drug-like" properties is a paramount challenge. Native peptides, despite their high specificity and low toxicity, are often plagued by poor metabolic stability and an inability to cross cellular membranes. A leading strategy to overcome these limitations is the introduction of modifications to the peptide backbone. The incorporation of N-modified β-amino acids, such as Boc-N(OMe)-β-Ala-OH and its close analog Boc-N-Me-β-Ala-OH , represents a powerful tool in this endeavor.
This guide provides an in-depth comparison of the biological activity of peptides containing such modifications versus their unmodified counterparts. We will delve into the mechanistic basis for the observed enhancements in stability and permeability, supported by representative experimental data and detailed protocols to empower your own research.
The Rationale for Backbone N-Alkylation: A Paradigm Shift in Peptide Design
The substitution of a backbone amide proton with a methyl or methoxy group is a subtle yet profound alteration that fundamentally reshapes a peptide's physicochemical properties.[1][2] This modification systematically addresses the inherent weaknesses of peptide therapeutics through several key mechanisms:
-
Enhanced Proteolytic Stability: The N-alkyl group provides steric hindrance, effectively shielding the adjacent peptide bonds from the enzymatic machinery of proteases.[3] This steric blockade disrupts the recognition and binding patterns that proteases rely on, dramatically increasing the peptide's half-life in biological fluids.[4][5]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-donating group, N-alkylation reduces the desolvation penalty required for a peptide to exit the aqueous environment and enter the lipophilic lipid bilayer of a cell membrane.[6][7] This modification can induce or stabilize conformations where intramolecular hydrogen bonds mask the remaining polar groups, creating a more lipophilic molecular surface that facilitates passive diffusion across membranes.[8][9]
-
Conformational Constraint: The steric bulk of the N-alkyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[10] This constraint can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity for its target receptor and reducing the entropic penalty upon binding.
Comparative Performance Metrics: N-Modified vs. Unmodified Peptides
The decision to incorporate an N-modified residue should be data-driven. The following tables summarize the expected quantitative improvements in key performance areas, based on synthesized data from numerous studies.
Table 1: Proteolytic Stability Enhancement
N-methylation is a proven strategy for drastically increasing a peptide's resistance to enzymatic breakdown.
| Peptide Analog | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference(s) |
| Model Peptide | None (Unmodified) | Trypsin | ~2.5 minutes | - | [3] |
| Model Peptide | N-Methylated at P1 | Trypsin | > 42 hours | > 1000x | [3] |
| Cyclic Peptide | Non-methylated | Serum Enzymes | Low | - | [5] |
| Cyclic Peptide | N-Methylated | Serum Enzymes | High (Resistant) | Significant | [5] |
Table 2: Membrane Permeability Enhancement
The impact of N-methylation on permeability is particularly evident in cyclic peptides, where it can enable oral bioavailability.
| Peptide Analog | Modification | Permeability Assay | Apparent Permeability (Papp) | Comparison | Reference(s) |
| Cyclic Hexa-Alanine | Unmodified | Caco-2 | < 1 × 10⁻⁶ cm/s | Low (Paracellular) | [8][11] |
| Cyclic Hexa-Alanine | Multiple N-Methylations | Caco-2 | > 1 × 10⁻⁵ cm/s | High (Transcellular) | [8][11] |
| Somatostatin Analog | Unmodified | Rat Intestine | < 1% | Poor Bioavailability | [1] |
| Somatostatin Analog | Tri-N-methylated | Rat Intestine | 10% | >10-fold Improvement | [1] |
Visualizing the Strategy and Mechanisms
Diagrams created using Graphviz provide a clear visual language for the concepts and workflows discussed.
Caption: Workflow for the comparative analysis of N-modified peptides.
Caption: N-methylation sterically hinders protease access and cleavage.
Key Experimental Protocols
To ensure scientific integrity, the following protocols provide a self-validating framework for comparing peptide analogs.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of an N-Modified Peptide
This protocol outlines the manual synthesis using Boc-strategy, which can be advantageous for complex sequences.[12][13]
-
Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).
-
Deprotection: Remove the Boc protecting group using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Neutralize with 10% DIPEA in DMF.
-
Standard Amino Acid Coupling: For standard amino acids, dissolve 3 equivalents of the Boc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours. Confirm completion with a Kaiser test.
-
N-Modified Amino Acid Coupling: For incorporating Boc-N(OMe)-β-Ala-OH , the coupling reaction is often slower due to the steric hindrance of the secondary amine.
-
Use a stronger coupling agent such as HATU.
-
Increase the coupling time to 4-6 hours or perform a double coupling.
-
The Kaiser test is not applicable; use a chloranil test to monitor coupling to the secondary amine.
-
-
Iteration: Repeat steps 3-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., LC-MS).[3]
Protocol 2: In Vitro Proteolytic Stability Assay
This assay compares the degradation rates of the N-modified and unmodified peptides.
-
Peptide and Enzyme Preparation: Prepare stock solutions of the purified peptides (modified and unmodified) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.
-
Reaction Initiation: In a microcentrifuge tube, add the peptide solution to the buffer to a final concentration of 1 mg/mL. Initiate the reaction by adding the protease solution (e.g., at a 1:100 enzyme-to-substrate ratio).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the enzyme, such as 10% TFA.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Calculation: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) for each peptide from the degradation curve.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal absorption.[1][8]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Permeability Measurement (Apical to Basolateral): Add the test peptide (dissolved in HBSS) to the apical (AP) side (donor compartment). Add fresh HBSS to the basolateral (BL) side (receiver compartment).
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh HBSS.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Conclusion
The incorporation of N-modified β-amino acids like Boc-N(OMe)-β-Ala-OH is a validated and highly effective strategy for elevating therapeutic peptides from promising candidates to viable drug assets. By rationally designing peptides with enhanced proteolytic stability and membrane permeability, researchers can significantly improve their pharmacokinetic profiles and unlock their full clinical potential. The experimental frameworks provided here offer a robust system for quantifying these improvements and guiding the development of next-generation peptide therapeutics.
References
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
- N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Benchchem.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- Assessing the Impact of N-Methylation on Peptide Conformation: A Compar
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Should My Peptide Be Methyl
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry.
- Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
- Review on N-methyl
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
- N-methylation of peptides and proteins: an important element for modul
- The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México.
- Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases.
- Boc-N-Me-β-Ala-OH. Advanced ChemTech.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Confirming Incorporation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
For researchers, synthetic chemists, and professionals in drug development, the successful incorporation of non-standard amino acids into peptides or small molecules is a critical step that demands rigorous analytical confirmation. This guide provides an in-depth comparison of analytical techniques to verify the incorporation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, a valuable building block in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural confirmation and compare its utility against Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
The Imperative of Analytical Verification
Principle Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For confirming the incorporation of our target molecule, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | Carboxylic acid (-COOH) |
| ~3.75 | s | 3H | Methoxy (-OCH₃) |
| ~3.60 | t | 2H | -N-CH₂- |
| ~2.65 | t | 2H | -CH₂-COOH |
| ~1.48 | s | 9H | Boc (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data for 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | Carboxylic acid (-C OOH) |
| ~156 | Boc (-C =O) |
| ~81 | Boc (-C (CH₃)₃) |
| ~62 | Methoxy (-OC H₃) |
| ~45 | -N-C H₂- |
| ~32 | -C H₂-COOH |
| ~28 | Boc (-C(C H₃)₃) |
Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and the final structure into which the amino acid is incorporated.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified final product (e.g., peptide).
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. This provides the initial overview of the proton environments.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for observing the carbon backbone and the characteristic carbonyl signals of the Boc group and the carboxylic acid.
-
If signal overlap or ambiguity exists in the 1D spectra, 2D NMR experiments are recommended.[4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the spin systems of the propanoic acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity between the Boc group, the methoxy group, and the propanoic acid backbone.
-
Why NMR is the Preferred Method: Causality and Trustworthiness
The power of NMR lies in its ability to provide unambiguous structural connectivity. The presence of the characteristic singlet for the nine Boc protons at ~1.48 ppm and the methoxy protons at ~3.75 ppm, coupled with the triplet signals for the two methylene groups of the propanoic acid backbone, provides a unique fingerprint for the incorporated residue. 2D NMR experiments further solidify this by showing the correlations between these groups, creating a self-validating dataset.[5] For instance, an HMBC spectrum should show a correlation between the methylene protons adjacent to the nitrogen and the carbonyl carbon of the Boc group.
Comparative Analysis with Alternative Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information and can be more suitable in certain contexts, such as high-throughput screening or routine quality control.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[6]
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The presence of a molecular ion peak corresponding to the expected mass of the final product provides strong evidence of successful incorporation.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Analyze the resulting ions to obtain the mass spectrum.
Data Interpretation:
-
Expected Molecular Weight: The molecular weight of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is 219.24 g/mol .[7] When incorporated into a larger molecule, the final product's molecular weight should reflect this addition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern can provide evidence for the presence of the specific amino acid residue within the larger molecule.
Advantages:
-
High sensitivity, requiring very small amounts of sample.
-
Provides accurate molecular weight information.
-
High-throughput capability, especially when coupled with LC.
Limitations:
-
Does not provide detailed structural information about the connectivity of atoms.
-
Cannot distinguish between isomers.
-
Ionization efficiency can vary significantly between different molecules, making quantification challenging without appropriate standards.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to assess the purity of a sample and can also be used to infer the incorporation of the modified amino acid.[8][9]
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Experimental Protocol:
-
Dissolve the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the sample through a column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.
-
Detect the eluting components using a suitable detector, such as a UV-Vis detector.
Data Interpretation:
-
Retention Time Shift: The incorporation of the relatively nonpolar 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid will typically result in a significant shift in the retention time of the final product compared to the starting materials.
-
Purity Assessment: A single, sharp peak at the expected retention time indicates a pure product.
Advantages:
-
Excellent for assessing the purity of the final product.
-
Can be used for quantification with appropriate calibration.
-
High-throughput and readily automated.
Limitations:
-
Provides indirect evidence of incorporation based on changes in polarity.
-
Does not provide structural information.
-
Co-elution with impurities can lead to misinterpretation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
Experimental Protocol:
-
Place a small amount of the solid sample or a thin film of a liquid sample on the ATR crystal of the FTIR spectrometer.
-
Acquire the infrared spectrum.
Data Interpretation:
-
Characteristic Absorptions: Look for the characteristic stretching frequencies of the functional groups in 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, such as the C=O stretch of the Boc group (~1690 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), and the N-O and C-O stretches.
Advantages:
-
Fast and easy to use.
-
Non-destructive.
-
Provides information about the presence of key functional groups.
Limitations:
-
Provides very limited structural information.
-
Spectra can be complex and difficult to interpret, especially for large molecules.
-
Not suitable for confirming the precise location of the incorporated amino acid.
Conclusion: A Multi-faceted Approach to Certainty
For the unambiguous confirmation of the incorporation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, NMR spectroscopy is the most powerful and reliable technique . It provides detailed structural information that is not attainable with other methods. However, a comprehensive analytical strategy often involves a combination of techniques. A typical workflow would involve using HPLC to purify the final product and assess its purity, followed by MS to confirm the correct molecular weight, and finally, detailed 1D and 2D NMR analysis to provide unequivocal structural proof. This multi-faceted approach ensures the scientific integrity of your findings and provides the highest level of confidence in your synthetic products.
References
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Amino Acid Analysis Methods. (2020). Springer Nature Experiments. Retrieved from [Link]
-
Validation of Amino Acid Analysis Methods. (2003). ResearchGate. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap Eureka. Retrieved from [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). National Institutes of Health. Retrieved from [Link]
-
Preliminary steps for validation amino acids analysis by ion chromatography with pulsed electrochemical detection. (2018). CABI Digital Library. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000056). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). National Institutes of Health. Retrieved from [Link]
-
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. Retrieved from [Link]
-
LC-MS vs. HPLC for peptide quantification? (2020). ResearchGate. Retrieved from [Link]
-
Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. (2019). ResearchGate. Retrieved from [Link]
-
Boc-Ala-OH - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. (2018). MedChemComm (RSC Publishing). Retrieved from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]
- 3. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
comparative stability of N-methoxy vs N-hydroxy amino acid containing peptides
For drug development professionals, N-methoxy modification is the superior choice when the primary goal is to maximize metabolic stability and peptide half-life. The synthetic challenges are manageable, and the stability benefits are significant. N-hydroxy modification should be considered a specialized tool for instances where its unique hydrogen bonding and conformational-directing properties are essential for biological activity, and the associated stability risks can be tolerated or mitigated. Rigorous analytical characterization and forced degradation studies are critical to validate the final peptide candidate, regardless of the modification chosen. [1][2][9]
References
- AMSbiopharma. (2025).
- International Journal of Science and Research Archive. (2025).
- ResearchGate. (2025).
- International Journal of Science and Research Archive. (2024).
- Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
- Nishiyama, Y., & Isaka, T. (n.d.).
- Gagnon, D., et al. (n.d.). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. PMC - PubMed Central.
- Gagnon, D., et al. (n.d.). Structure-Property Relationship Study of N-(Hydroxy)Pep- tides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
- Creative Peptides. (n.d.).
- BenchChem. (2025). A Comparative Guide to Enhancing Peptide Stability: Fmoc-N-Me-D-Glu-OH vs. Fmoc-D-Glu-OH.
- Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.
- Singh, I., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Del Valle, J. R. (n.d.). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing.
- Gein, V. L., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 1-9.
- BOC Sciences. (n.d.).
- Ashenhurst, J. (2018).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Shainyan, B. A., et al. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.
Sources
- 1. ijsra.net [ijsra.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to Assessing the Conformational Impact of N-methoxy-β-alanine in Peptides: A Comparative Approach
For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. Peptides, while offering high specificity and potency, are often plagued by metabolic instability and poor bioavailability, largely due to their conformational flexibility. The strategic incorporation of non-proteinogenic amino acids is a proven method to constrain peptide backbones into bioactive conformations, enhancing their drug-like properties.[1][2]
This guide provides an in-depth technical comparison of the conformational impact of a unique peptidomimetic building block: N-methoxy-β-alanine . In the absence of extensive direct literature, we will build a robust predictive framework by dissecting the contributions of its constituent modifications—N-alkylation and β-amino acid backbone extension. We will compare its predicted behavior to well-characterized alternatives like N-methyl-alanine and standard β-alanine, and provide detailed experimental protocols to validate these hypotheses.
The Rationale: Why N-methoxy-β-alanine?
The design of N-methoxy-β-alanine is a deliberate fusion of two established strategies for conformational control:
-
Backbone N-Alkylation: Replacing the amide proton with an alkyl group, most commonly a methyl group (N-methylation), removes a critical hydrogen bond donor.[3] This modification can disrupt secondary structures like α-helices and β-sheets but is also known to enhance proteolytic stability and membrane permeability. A key consequence is the increased propensity for a cis amide bond conformation, which can induce sharp turns in the peptide backbone.[4]
-
β-Amino Acid Insertion: Extending the peptide backbone by one methylene unit introduces greater flexibility but also predisposes the peptide to form novel secondary structures, such as various helices (e.g., 14-helices) and stable β-turns.[5][6] β-alanine, specifically, has a known propensity to occupy the corner positions of γ-turns.[6]
The N-methoxy group is a unique N-alkoxy modification. It shares the steric and hydrogen-bond-disrupting properties of N-methylation but introduces a polar oxygen atom. This feature could lead to distinct intramolecular interactions and solvation properties compared to a simple alkyl group. Studies on related N-hydroxy peptides suggest that N-heteroatom substitution can strongly favor trans amide geometry due to electrostatic repulsion, counteracting the cis-promoting effect of simple N-alkylation.[7]
Therefore, N-methoxy-β-alanine represents a compelling tool, potentially offering a unique conformational landscape that balances the turn-inducing nature of N-alkylation with the backbone-modulating effects of a β-amino acid.
Comparative Conformational Analysis: A Predictive Framework
To understand the potential impact of N-methoxy-β-alanine (N-MeO-β-Ala), we must compare it against its parent modifications and the standard α-amino acid, alanine.
| Parameter | Alanine (α-AA) | N-Methyl-Alanine (N-Me-Ala) | β-Alanine (β-Ala) | N-methoxy-β-alanine (N-MeO-β-Ala) (Predicted) |
| Backbone Flexibility | Restricted (Φ, Ψ angles) | Increased local flexibility; potential for cis/trans isomerization | Increased flexibility (additional C-C bond rotations) | High flexibility due to both β-backbone and N-substitution |
| Amide Bond Geometry | Predominantly trans | Significant population of cis isomer | Predominantly trans | Likely favors trans due to N-O lone pair repulsion, but cis isomer remains possible |
| H-Bonding Capability | Donor & Acceptor | Acceptor only | Donor & Acceptor | Acceptor only |
| Secondary Structure Propensity | Promotes α-helix formation | Disrupts α-helices and β-sheets; can induce β-turns | Low propensity for turn corners; can participate in novel helices[6] | Potent disruptor of canonical secondary structures; likely a strong turn inducer |
| Key Advantage | Canonical structure | Protease resistance, turn induction | Backbone elongation, novel folds | Combines protease resistance, potential for unique turn structures, and altered polarity |
Experimental Validation: A Step-by-Step Guide
A rigorous assessment requires a multi-faceted experimental approach. We will use a model hexapeptide sequence to illustrate the workflows, for instance: Ac-Tyr-Ala-X-Ala-Gly-Val-NH2, where X is the residue being tested (Ala, N-Me-Ala, β-Ala, or N-MeO-β-Ala).
Peptide Synthesis
The synthesis of these peptides is achievable through standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The key is the synthesis and incorporation of the custom N-methoxy-β-alanine building block.
Workflow for Fmoc-N-methoxy-β-alanine Synthesis & Peptide Elongation:
Circular Dichroism (CD) Spectroscopy: Assessing Global Secondary Structure
CD spectroscopy is a rapid, powerful technique for analyzing the overall secondary structure of peptides in solution.[1][8] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
Protocol for CD Spectroscopy:
-
Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[1] For studying helix propensity, a helix-inducing solvent like trifluoroethanol (TFE) can be titrated into the aqueous buffer.[9]
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record spectra from 190 to 260 nm at 25 °C.
-
Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer blank from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the spectral shape:
-
Predicted Outcome: We hypothesize that the peptide containing N-methoxy-β-alanine will show a spectrum characteristic of a random coil or a distorted turn, lacking the distinct helical or sheet signals seen in the control alanine peptide. This would indicate a significant disruption of canonical secondary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights
NMR spectroscopy provides the most detailed information about peptide conformation in solution, including dihedral angles, local dynamics, and specific inter-proton distances.[10][11]
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in 90% H₂O / 10% D₂O buffer (e.g., phosphate buffer, pH 6.5).[11] The lower pH helps to slow the exchange of amide protons with the solvent.
-
Data Acquisition:
-
Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[11] A mixing time of 200-300 ms is typical for peptides of this size.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between true NOEs and artifacts like spin diffusion, and for molecules with correlation times near zero.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific locations in the peptide sequence.
-
NOE Analysis: Identify key NOE cross-peaks. For example, a strong dαN(i, i+1) NOE indicates an extended conformation, while a dNN(i, i+1) NOE is characteristic of a helical structure.[11] The absence of such sequential NOEs around the X residue would suggest a disordered or turn-like structure.
-
Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the backbone dihedral angle Φ via the Karplus equation.[3]
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints as inputs for molecular dynamics simulation software (e.g., AMBER, GROMACS) to calculate an ensemble of 3D structures consistent with the experimental data.
-
Logical Flow for NMR Data Interpretation:
Predicted Outcome: For the N-methoxy-β-alanine peptide, we expect to see a break in the pattern of sequential NOEs observed in the alanine control peptide. We predict the absence of the amide proton signal for the N-MeO-β-Ala residue and unique NOEs between the methoxy protons and nearby backbone or side-chain protons, which will precisely define its local conformation and orientation.
Conclusion and Future Directions
The incorporation of N-methoxy-β-alanine into peptides is a sophisticated strategy for engineering novel molecular architectures. By combining the backbone-extending feature of a β-amino acid with the hydrogen-bond-disrupting and sterically influential N-methoxy group, this building block is predicted to be a potent inducer of non-canonical turn structures.
The comparative guide presented here provides a logical framework and detailed experimental protocols for validating this hypothesis. The combination of CD and NMR spectroscopy will allow researchers to move from a global picture of secondary structure to a high-resolution, atomic-level understanding of the conformational impact. This knowledge is invaluable for the rational design of next-generation peptidomimetics with enhanced stability, selectivity, and therapeutic potential.
References
-
PubMed. Circular dichroism of peptides. [Link]
-
Mtoz Biolabs. CD-Based Peptide Secondary Structure Analysis. [Link]
- The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Self-published.
- Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal.
-
Zerbe/Bader. Peptide/Protein NMR. [Link]
-
PubMed. Crystal structures of peptides and modified peptides. [Link]
-
P. Arvidsson, et al. (2025). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Semantic Scholar. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
Mtoz Biolabs. NMR Peptide Structure Analysis. [Link]
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
- Horne, W. S., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry.
- Marathe, M. V. (1970). The use α and B distribution amino acid to restrict conformation of the peptide backbone.
-
Makowska, J., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science. [Link]
-
Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. [Link]
- Daura, X., et al. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Chemistry.
- Pavone, V., et al. (1996). Beta-alanine containing cyclic peptides with predetermined turned structure. V. Journal of the American Chemical Society.
- Ramakrishnan, C. (2014). Analysis of dihedral angle preferences for alanine and glycine residues in alpha and beta transmembrane regions. PubMed.
-
Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. [Link]
-
Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
-
Katritzky, A. R., et al. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews. [Link]
-
MDAnalysis. Protein dihedral angle analysis. [Link]
- Gellman, S. H., et al. (2015).
- Rohl, C. A. & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. PNAS.
-
The Curious Chemist. (2025). Protein/peptide dihedral angles and Ramachandran plots. YouTube. [Link]
-
Amino Acids & Peptides. SlideShare. [Link]
-
Dihedral angles of alanine dipeptide. (2020). Matter Modeling Stack Exchange. [Link]
-
NMR of peptides. (2025). ResearchGate. [Link]
-
Amino Acids, Peptides, and Proteins. Pearson. [Link]
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.uzh.ch [chem.uzh.ch]
A Senior Application Scientist's Guide to the Validation of Peptides Containing N-Substituted Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of peptide therapeutics and peptidomimetics, the incorporation of non-natural amino acids like N-substituted beta-alanines offers a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. However, the very modifications that bestow these advantageous properties also introduce significant challenges to the routine validation of peptide sequences. This guide provides an in-depth comparison of the primary analytical techniques for validating peptides containing N-substituted beta-alanines, offering field-proven insights and detailed experimental protocols to ensure the structural integrity of your novel peptide candidates.
The Analytical Challenge of N-Substituted Beta-Alanine
The presence of an N-substituted beta-alanine within a peptide sequence introduces two key features that can confound standard analytical approaches:
-
Acyclic N-substitution: Unlike a standard peptide bond, the substituent on the nitrogen atom of the beta-alanine creates a tertiary amide bond. This modification can influence fragmentation patterns in mass spectrometry and alter the chemical environment for NMR analysis.
-
Beta-Amino Acid Backbone: The additional methylene group in the beta-alanine backbone, compared to a standard alpha-amino acid, introduces greater conformational flexibility and changes the expected mass difference between fragment ions in mass spectrometry.
A robust validation strategy, therefore, requires a multi-pronged approach, leveraging the strengths of different analytical techniques to overcome these challenges. This guide will focus on the three pillars of peptide sequence validation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and the classical but often limited Edman Degradation.
Comparative Analysis of Validation Techniques
The choice of analytical technique is critical for the successful validation of peptides containing N-substituted beta-alanines. The following table summarizes the key strengths and weaknesses of the most common methods.
| Technique | Strengths for N-Substituted Beta-Alanine Peptides | Weaknesses for N-Substituted Beta-Alanine Peptides |
| Mass Spectrometry (MS) | High sensitivity and speed.[1][2][3] Capable of analyzing complex mixtures.[1][2] Provides accurate molecular weight determination. Can identify the location of the modification through tandem MS (MS/MS).[1] | N-substitution can alter fragmentation pathways, complicating de novo sequencing.[4] Isobaric and near-isobaric residues can be challenging to differentiate.[5] Requires specialized software for analyzing modified peptides.[6] |
| NMR Spectroscopy | Provides definitive 3D structural information in solution.[7][8] Can unambiguously confirm the presence and location of the N-substituted beta-alanine. Enables detailed conformational analysis.[9] | Lower throughput compared to MS. Requires larger sample quantities (typically >0.5 mM).[9] Complex spectra can be challenging to interpret, especially for larger peptides.[10] |
| Edman Degradation | Direct sequencing from the N-terminus.[11][12] | Ineffective for peptides with blocked or modified N-termini.[11][12][13] The non-α-amino acid structure of beta-alanine will likely halt the sequencing process.[11] Poorly suited for identifying most post-translational modifications.[2] |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry: The Workhorse of Peptide Sequencing
Mass spectrometry is an indispensable tool for peptide analysis due to its high sensitivity, speed, and versatility.[14] For peptides containing N-substituted beta-alanines, tandem mass spectrometry (MS/MS) is the primary method for sequence elucidation.
Caption: Workflow for LC-MS/MS analysis of modified peptides.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.
-
Ensure the sample is free from salts and detergents that can interfere with ionization.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptide from impurities using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]
-
-
Mass Spectrometric Analysis:
-
Ionize the eluting peptide using electrospray ionization (ESI).[6]
-
Perform an initial full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Isolate the precursor ion of interest and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2]
-
Acquire a tandem mass spectrum (MS2) of the resulting fragment ions.
-
-
Data Interpretation:
-
Analyze the MS2 spectrum to identify the b- and y-ion series. The mass difference between adjacent ions in a series corresponds to an amino acid residue.
-
The presence of the N-substituted beta-alanine will result in a mass shift in the fragment ion series corresponding to its residue mass.
-
Utilize specialized software capable of handling custom modifications for automated sequence analysis. De novo sequencing may be necessary if the peptide is not in a database.[2]
-
Causality Behind Experimental Choices:
-
Reverse-phase HPLC is chosen for its excellent resolving power for peptides based on their hydrophobicity.
-
ESI is a soft ionization technique that keeps the peptide intact for accurate molecular weight determination.
-
CID/HCD are used to fragment the peptide backbone at the amide bonds, generating a ladder of fragment ions that can be used to read the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While MS is excellent for determining the primary sequence, NMR spectroscopy is unparalleled for providing the three-dimensional structure of a peptide in solution.[7][8] This is particularly valuable for confirming the precise location and conformational impact of the N-substituted beta-alanine.
Caption: Workflow for 3D structure determination of peptides by NMR.
-
Sample Preparation:
-
Dissolve a high concentration of the purified peptide (ideally >0.5 mM) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[9]
-
The pH of the sample should be carefully adjusted to ensure peptide stability and solubility.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and folding.
-
Perform a series of two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds, helping to identify amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[15]
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence. The unique chemical shifts and coupling patterns of the N-substituted beta-alanine will be critical for its identification.
-
Structural Restraints: Extract inter-proton distance restraints from the NOESY spectrum.
-
Structure Calculation: Use molecular dynamics software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Causality Behind Experimental Choices:
-
High sample concentration is required to achieve an adequate signal-to-noise ratio in NMR experiments.
-
Deuterated solvents are used to minimize the solvent signal, which would otherwise overwhelm the peptide signals.
-
A combination of 2D NMR experiments is necessary to resolve the complex spectral overlap and obtain the information required for sequential assignment and structure determination.
Edman Degradation: A Confirmatory but Limited Tool
Edman degradation is a classic method for N-terminal sequencing that involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.[11]
Why Edman Degradation is Not Recommended for N-Substituted Beta-Alanine Peptides:
-
N-Terminal Modification: If the N-substituted beta-alanine is at the N-terminus, the substitution on the nitrogen will block the initial reaction with phenyl isothiocyanate, preventing the sequencing from starting.[11][13]
-
Non-α-Amino Acid: Even if the modified residue is internal, the Edman chemistry is optimized for α-amino acids. The altered backbone of the beta-alanine is likely to prevent the formation of the stable phenylthiohydantoin (PTH)-amino acid derivative, thereby terminating the sequencing run.[11]
While Edman degradation can be useful for confirming the N-terminal sequence of unmodified peptides, its limitations make it an unreliable and often unsuitable method for validating peptides containing N-substituted beta-alanines.
Conclusion and Recommendations
The validation of peptide sequences containing N-substituted beta-alanines requires a thoughtful and integrated analytical approach. While mass spectrometry provides the foundational sequence information, its data can be complex to interpret due to the unique fragmentation patterns introduced by the modification. Therefore, it is highly recommended to complement MS data with NMR spectroscopy, which can provide unambiguous confirmation of the modification's location and its impact on the peptide's three-dimensional structure. Edman degradation, due to its inherent chemical limitations, is not a recommended technique for these types of modified peptides. By combining the strengths of high-resolution mass spectrometry and multi-dimensional NMR, researchers can confidently validate the primary sequence and conformational integrity of their novel peptide therapeutics, ensuring a solid foundation for further drug development.
References
-
Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 41-81. [Link]
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. [Link]
-
Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: Principles and practice. Academic press. [Link]
-
Creative Biolabs. (n.d.). Accurate Peptide Sequencing: Principles, Techniques & Challenges. [Link]
-
D'Hondt, E., Bracke, N., Taevernier, L., Gevaert, K., & Wynendaele, E. (2014). Peptide sequencing: a practical guide. Journal of peptide science, 20(6), 377-391. [Link]
-
UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. [Link]
-
MtoZ Biolabs. (n.d.). Role and Limitations of Edman Degradation in Protein Analysis. [Link]
-
Biognosys. (n.d.). How to Sequence a Peptide. [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
-
ACS Publications. (2014, July 24). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. [Link]
-
MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
PubMed. (n.d.). Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? [Link]
-
PubMed. (n.d.). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. [Link]
-
PubMed. (n.d.). Overview of peptide and protein analysis by mass spectrometry. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. How to Sequence a Peptide [biognosys.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 7. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Reactivity of N-Boc-N-methoxy vs. Standard N-Boc Amino Acids in Modern Synthesis
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The synthesis of complex molecules, particularly peptides and their derivatives, often hinges on the strategic use of protecting groups and the careful activation of functional groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in this field. However, once the amine is protected, the reactivity of the C-terminus carboxylic acid becomes the next critical consideration for peptide bond formation or carbon-carbon bond formation.
This guide provides an in-depth technical comparison of two key intermediates derived from N-Boc protected amino acids: the standard N-Boc amino acid, typically activated as an ester or acid chloride for subsequent reactions, and the N-Boc-N-methoxy-N-methylamino acid, commonly known as the Weinreb amide. We will explore the fundamental differences in their reactivity, particularly in the context of reactions with organometallic reagents, and provide experimental insights to guide your synthetic strategy.
Introduction to the Contenders: Two Sides of the N-Boc Coin
Standard N-Boc Amino Acids: The quintessential building block in many synthetic endeavors, the N-Boc protected amino acid features a free carboxylic acid. For coupling reactions, this carboxylic acid must be activated. Common activation methods include conversion to an acid chloride, an active ester (e.g., NHS ester), or in-situ activation with coupling reagents like DCC or HATU. While effective for amide bond formation, these activated species can exhibit high reactivity, which can be a double-edged sword.
N-Boc-N-methoxy Amino Acids (Weinreb Amides): These derivatives are N-methoxy-N-methylamides of N-Boc protected amino acids. The preparation of a Weinreb amide from an N-Boc amino acid is a straightforward process, often achieved by coupling the amino acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.[1] This transformation converts the carboxylic acid into a stable, yet reactive, functional group with unique properties that set it apart from its standard counterparts.
The Core of the Comparison: Reactivity with Organometallic Reagents
A primary application that highlights the divergent reactivity of these two synthons is the synthesis of α-amino ketones via the addition of organometallic reagents, such as Grignard or organolithium reagents.
The Peril of Over-addition with Standard N-Boc Amino Acid Derivatives
When an activated N-Boc amino acid (e.g., an ester or acid chloride) is treated with a potent organometallic reagent, the initial nucleophilic addition to the carbonyl carbon forms a ketone. However, the newly formed ketone is often more reactive than the starting activated acid. This leads to a second, often undesired, nucleophilic addition to the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct. This phenomenon, known as over-addition , can drastically reduce the yield of the desired ketone and complicate purification.[2]
The Elegance of Control: The Weinreb Amide Advantage
In stark contrast, N-Boc-amino Weinreb amides offer a robust solution to the over-addition problem. Upon nucleophilic attack by an organometallic reagent, the Weinreb amide forms a stable tetrahedral intermediate. This stability is attributed to the chelation of the magnesium or lithium cation by both the newly formed alkoxy anion and the N-methoxy oxygen atom. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is only liberated after all the organometallic reagent has been quenched, thus preventing a second addition.[2]
Quantitative Performance Comparison
| Feature | Standard N-Boc Amino Acid Derivatives (e.g., Esters) | N-Boc-Amino Weinreb Amides |
| Primary Product with Organometallics | Mixture of ketone and tertiary alcohol | Ketone |
| Control over Stoichiometry | Difficult; over-addition is common even with 1 equivalent of reagent | Excellent; the reaction stops cleanly after the first addition |
| Typical Ketone Yield | Variable, often moderate to low due to byproduct formation | High to excellent[3] |
| Purification | Often challenging due to structurally similar byproducts | Generally straightforward |
| Versatility | Limited for ketone synthesis with reactive organometallics | Broad scope of compatible organometallic reagents[4] |
Experimental Protocols
General Protocol for the Synthesis of an N-Boc-Amino Weinreb Amide
This protocol provides a general procedure for the conversion of an N-Boc amino acid to its corresponding Weinreb amide.
Materials:
-
N-Boc amino acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc amino acid, N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-amino Weinreb amide.
Comparative Protocol for Ketone Synthesis
The following protocols outline the synthesis of an α-amino ketone from a generic N-Boc amino acid using both the Weinreb amide and a methyl ester as starting materials to illustrate the difference in outcome.
A. From N-Boc-Amino Weinreb Amide:
Materials:
-
N-Boc-amino Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1N HCl
Procedure:
-
Dissolve the N-Boc-amino Weinreb amide in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add the Grignard reagent to the solution.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the α-amino ketone.
B. From N-Boc-Amino Acid Methyl Ester (Illustrating Over-addition):
Materials:
-
N-Boc-amino acid methyl ester (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equiv in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1N HCl
Procedure:
-
Dissolve the N-Boc-amino acid methyl ester in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add the Grignard reagent to the solution.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis of the crude product by ¹H NMR and LC-MS will typically show a mixture of the desired ketone and the over-addition tertiary alcohol product. Purification to isolate the ketone can be challenging.
Considerations for Stereochemical Integrity
A critical aspect of amino acid chemistry is the preservation of stereochemical integrity. The formation of an oxazolone intermediate is a known pathway to racemization during peptide coupling.[5] While the synthesis of Weinreb amides from N-Boc amino acids is generally considered to be a low-racemization process, especially when using modern coupling reagents at low temperatures, it is crucial to employ optimized conditions.[1] The subsequent reaction of the Weinreb amide with an organometallic reagent at low temperatures typically proceeds with retention of configuration at the α-carbon. However, it is always advisable to verify the enantiomeric purity of the final α-amino ketone product, particularly when developing new synthetic routes.
Deprotection of the N-Boc Group
The N-Boc group on the final α-amino ketone product can be readily removed under standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.[6][7] The resulting free amine can then be used in subsequent synthetic steps.
Conclusion and Expert Recommendations
The choice between using a standard N-Boc amino acid derivative and an N-Boc-amino Weinreb amide is highly dependent on the desired synthetic transformation.
-
For amide bond formation in peptide synthesis, the activation of the carboxylic acid of a standard N-Boc amino acid using established coupling reagents remains the method of choice.
-
For the synthesis of α-amino ketones via the addition of organometallic reagents, the N-Boc-amino Weinreb amide is unequivocally the superior intermediate. Its ability to form a stable, chelated tetrahedral intermediate effectively prevents over-addition, leading to cleaner reactions, higher yields of the desired ketone, and simpler purification.
By understanding the distinct reactivity profiles of these two valuable synthons, researchers can make more informed decisions to optimize their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel therapeutics and complex molecular architectures.
References
-
Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(22), 3827-3831. [Link]
-
Gisbert, A., & Bonjoch, J. (1989). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 34(4), 323-5. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Greener Journal of Physical Sciences, 2(3), 088-093. [Link]
-
Zhang, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(16), 4657-4663. [Link]
-
Procter, D. J., et al. (2018). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Journal of the American Chemical Society, 140(46), 15849-15853. [Link]
-
Jiang, Z., et al. (2012). Facile Access to Chiral Ketones through Metal-Free Oxidative C−C Bond Cleavage of Aldehydes by O2. Angewandte Chemie International Edition, 51(4), 1011-1015. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Davies, S. G., et al. (2009). Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. University of Oxford. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Organic letters, 9(10), 1987-1990. [Link]
-
Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
Mahmoud, M. H. (2020). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Chemical Technology, 14(3), 327-340. [Link]
-
Martina, S. L. X., et al. (2016). Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. Beilstein Journal of Organic Chemistry, 12, 2138-2144. [Link]
-
Fields, G. B. (2007). 7.4 Racemization Assays. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
D'Acquarica, I., et al. (2013). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Synthesis, 10(5), 721-750. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Foley, D. A., & Maguire, A. R. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 271-289. [Link]
-
Liu, F., et al. (2010). The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. Journal of Chemical Research, 2010(9), 517-519. [Link]
-
Ohta, H., et al. (2021). HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATION TO DYNAMIC KINETIC RESOLUTION. HETEROCYCLES, 103(1), 217. [Link]
-
Mahmoud, M. H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Structural Analysis of Peptidomimetics: A Deep Dive into N-Alkoxy β-Amino Acid Scaffolds
For Immediate Release
Garching, Germany – January 6, 2026 – In the persistent quest for novel therapeutics with enhanced efficacy and metabolic stability, peptidomimetics—molecules that mimic the structure and function of natural peptides—have emerged as a cornerstone of modern drug discovery. Among these, peptidomimetics derived from N-alkoxy β-amino acids represent a promising, yet underexplored, frontier. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the structural analysis techniques used to elucidate the three-dimensional conformations of these unique molecular scaffolds. By understanding their structural propensities, we can better harness their potential in designing next-generation therapeutics.
Peptides composed of β-amino acids, known as β-peptides, are known to adopt stable, predictable secondary structures, including helices and sheets.[1][2] This inherent conformational ordering, coupled with their resistance to proteolytic degradation, makes them attractive candidates for mimicking the bioactive conformations of natural peptides.[2] The introduction of an N-alkoxy substituent to the peptide backbone is a further modification that can profoundly influence local conformation and overall molecular architecture. While this guide aims to provide a detailed comparative analysis, it is important to note that the direct experimental and computational study of peptidomimetics combining both N-alkoxy and β-amino acid features is a nascent field with limited publicly available data. Therefore, this guide will draw upon established principles from the analysis of β-peptides and N-alkoxy peptides to provide a foundational framework for researchers entering this space.
The Structural Biologist's Toolkit: Unraveling 3D Conformations
The three-dimensional structure of a peptidomimetic is inextricably linked to its biological activity. Elucidating this structure requires a multi-pronged approach, leveraging the strengths of various analytical techniques. The primary methods for the structural characterization of N-alkoxy β-amino acid-derived peptidomimetics are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, an environment that more closely mimics physiological conditions. For peptidomimetics, NMR can provide crucial information about backbone and side-chain conformations, as well as the dynamics of the molecule.
Experimental Protocol: 2D NMR for Conformational Analysis
A typical workflow for the NMR analysis of an N-alkoxy β-amino acid-derived peptidomimetic involves the following steps:
-
Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or a mixture with H₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. This is the key experiment for determining the global fold.
-
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues.
-
Structure Calculation: Utilize the distance restraints from the NOESY experiment, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).[3] This generates an ensemble of structures consistent with the NMR data.
Causality Behind Experimental Choices: The choice of 2D NMR experiments is dictated by the need to unambiguously assign all proton signals and to generate a sufficient number of distance restraints to define the molecule's three-dimensional structure. The NOESY experiment is particularly critical as it provides through-space correlations, which are the primary source of information about the global fold.
Workflow for NMR Structural Analysis
Caption: Workflow for determining the solution structure of a peptidomimetic using NMR spectroscopy.
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. While it does not provide information about molecular dynamics, it offers unparalleled detail about bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step is to grow single crystals of the peptidomimetic of sufficient size and quality. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined, which allows for the calculation of an electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[4]
Causality Behind Experimental Choices: X-ray crystallography is chosen when atomic-resolution detail is required to understand precise side-chain orientations and intermolecular packing, which can be crucial for understanding crystal engineering and solid-state properties.
Computational Modeling: In Silico Insights
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental techniques by providing a dynamic view of the peptidomimetic's conformational landscape. It allows for the exploration of accessible conformations and the calculation of their relative energies.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: A starting structure of the peptidomimetic (either from NMR, crystallography, or a built model) is placed in a simulation box filled with a chosen solvent (e.g., water).
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation (nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.
-
Analysis: The trajectory is analyzed to determine the preferred conformations, hydrogen bonding patterns, and other structural features.[5]
Causality Behind Experimental Choices: MD simulations are invaluable for understanding the flexibility of the peptidomimetic and for exploring conformational transitions that may be too fast or too transient to be captured by experimental methods.
Logical Relationship of Analytical Techniques
Caption: Interplay between key techniques for structural analysis of peptidomimetics.
Comparative Performance and Data Interpretation
The choice of analytical technique depends on the specific research question. The following table summarizes the strengths and weaknesses of each method for the analysis of N-alkoxy β-amino acid-derived peptidomimetics.
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| State | Solution | Solid | In Silico |
| Resolution | Medium to High | Atomic | Variable |
| Dynamics | Yes | No | Yes |
| Sample Req. | Soluble, ~1-5 mg | Single Crystal | None (computational resources) |
| Key Output | Ensemble of solution conformations, NOE distances | Single, static 3D structure, bond lengths/angles | Conformational landscape, free energy differences |
| Primary Challenge | Resonance overlap in larger molecules | Growing suitable crystals | Accuracy of force fields, computational cost |
Interpreting the Data: What to Expect for N-Alkoxy β-Peptides
Based on studies of related compounds, we can anticipate certain structural features in N-alkoxy β-peptides:
-
β-Peptide Backbone: The β-amino acid residues are likely to induce well-defined secondary structures, such as helices (e.g., 14-helices) or turns.[6] The exact conformation will depend on the substitution pattern and stereochemistry of the β-amino acids.
-
Influence of the N-Alkoxy Group: The N-alkoxy group will likely influence the local amide bond geometry. It may also introduce steric constraints that favor certain backbone dihedral angles over others. Further research is needed to fully elucidate these effects.
Conclusion and Future Directions
The structural analysis of peptidomimetics derived from N-alkoxy β-amino acids is a critical step in understanding their structure-activity relationships and for their rational design as therapeutic agents. While NMR spectroscopy, X-ray crystallography, and computational modeling are powerful tools for this purpose, a deeper understanding of this specific class of peptidomimetics will require more focused research. Future studies should aim to synthesize and characterize a variety of N-alkoxy β-peptides to build a comprehensive database of their structural propensities. Such efforts will undoubtedly accelerate the development of these promising molecules into novel therapeutics.
References
- DeGrado, W. F., Schneider, J. P., & Hamuro, Y. (1999). The twists and turns of beta-peptides. Journal of Peptide Research, 54(3), 206-217.
- Gademann, K., & Seebach, D. (1999). Beta-peptides: twisting and turning. Chimia, 53(9), 464-469.
- Hosahudya, N. G. et al. (2024). Exploring Macroscopic Dipoles of Designed Cyclic Peptide Ordered Assemblies to Harvest Piezoelectric Properties.
-
Hsu, V. L. et al. (2017). Comprehensive computational design of ordered peptide macrocycles. Science, 358(6370), 1461-1466. Available at: [Link]
- Karle, I. L. (2009).
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(19), 3690-3696. Available at: [Link]
- Seebach, D. et al. (2004). Beta-peptides: twisting and turning. Helvetica Chimica Acta, 87(11), 2815-2830.
-
Shin, S. B. et al. (2007). Synthesis and NMR Structure Determination of Bis-Amino Acid Oligomers. D-Scholarship@Pitt. Available at: [Link]
- Takashima, H. et al. (2021). Structural peptidomimetics (1): Visualized and quantitative analysis based on amino acid side-chain bonds. ACS Fall 2021.
-
Tsvilik, I. et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
- Vijayan, M. (1988). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 13(1), 111-128.
-
Witek, J. et al. (2016). Conformational Behavior of Peptides. ETH Zurich. Available at: [Link]
- Witek, J., & Riniker, S. (2016). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PeerJ, 4, e2494.
-
Yokoyama, T. et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26467–26478. Available at: [Link]
Sources
- 1. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive computational design of ordered peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 5. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9). As a trusted partner in your research, we are committed to providing information that ensures safety and procedural integrity, extending beyond the product's use to its entire lifecycle. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The procedures outlined below are grounded in established laboratory safety protocols and an understanding of the compound's specific chemical properties. The primary objective is to prevent accidental exposure, environmental contamination, and dangerous chemical reactions within waste streams.
Core Chemical Profile and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a protected amino acid derivative widely used in organic synthesis.[1] Its structure contains two key functional groups that dictate its handling and disposal: a carboxylic acid and an acid-labile tert-butoxycarbonyl (Boc) protecting group.
While comprehensive toxicological data for this specific compound is not fully established, data from structurally similar compounds and Safety Data Sheets (SDS) indicate the following potential hazards.[2]
| Property | Data | Source |
| CAS Number | 172299-81-9 | [1][3] |
| Molecular Formula | C₉H₁₇NO₅ | [1][3] |
| Molecular Weight | 219.24 g/mol | [1][3] |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May Cause Respiratory Irritation (H335), Harmful if Swallowed (H302) | [4][5] |
| Key Reactivity | The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions, which can lead to the evolution of gas (isobutylene and carbon dioxide).[6][7] |
Causality of Disposal Protocol: The primary driver for the specific disposal protocol is the acid-labile Boc group. Mixing this compound with acidic waste is strictly prohibited. Such mixing can trigger a deprotection reaction, generating gas that could pressurize and rupture a sealed waste container, creating a significant safety hazard.[7]
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. All handling and disposal operations must be conducted while wearing the following:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves as solid hazardous waste.[4]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Work Area: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Waste Segregation and Containment Protocol
The fundamental principle of chemical waste management is rigorous segregation.[8][9] Never mix incompatible waste streams, as this can lead to violent reactions.[10] For 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, waste must be segregated as follows:
Step 1: Identify the Waste Form Determine if the waste is solid, a liquid solution, or contaminated labware.
Step 2: Use Designated Waste Containers All waste must be collected in containers that are chemically compatible, in good condition, and feature secure, leak-proof closures.[8][10] Containers should only be opened when adding waste.[11]
-
Solid Waste:
-
Unused or Expired Compound: Collect in a clearly labeled, sealable container.
-
Contaminated Debris: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a separate, plastic-lined container designated for solid chemical waste.[11]
-
-
Liquid Waste (Solutions):
-
Collect in a dedicated liquid waste container, typically made of high-density polyethylene (HDPE).
-
Crucially, this waste must not be mixed with acidic waste streams.
-
The container must be placed within a secondary containment system to mitigate spills.[8]
-
Step 3: Proper Labeling All waste containers must be labeled accurately at the moment waste is first added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid "
-
If in solution, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA) Store all sealed and labeled waste containers in a designated SAA.[10][12] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure incompatible waste types (e.g., acids, bases, oxidizers) are stored separately within the SAA.[10]
Pre-Disposal Inactivation: A Critical Evaluation
As a senior scientist, it is important to understand not just the "how" but also the "why" and "why not." While chemical inactivation can sometimes be used to render a substance less hazardous, it is not recommended as a disposal method for this compound in a standard laboratory setting.
-
Acidic Deprotection: While strong acids like trifluoroacetic acid (TFA) can effectively remove the Boc group, this process is a chemical reaction, not a disposal method.[6][7] It generates a new set of waste products (the deprotected amino acid, TFA, and t-butyl cations) that are still hazardous and require disposal.[13] Furthermore, the reaction generates gas and involves handling a highly corrosive acid, increasing overall risk.
-
Basic Hydrolysis: Hydrolysis of the amide-like structure is possible but typically requires heating with concentrated bases under vigorous conditions.[14][15] This is not a practical, safe, or necessary step for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid and its associated waste.
Caption: Disposal decision workflow from generation to EHS handover.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. Follow these procedures in the event of a spill or personal exposure.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For small spills of the solid, use absorbent pads or a spill kit designed for chemicals. Avoid raising dust.
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in a sealed container labeled as hazardous waste.[11]
-
For large spills, or any spill you are not equipped or trained to handle, contact your institution's EHS or emergency response team immediately.[11]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][16]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
In all cases of exposure, provide the medical team with the Safety Data Sheet (SDS) for the compound.
References
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC Safety. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU Environmental Health & Safety. Available at: [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
- Laboratory Waste Disposal Guidelines. (Source document, specific institution not provided).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Reddy, B. V. S., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
MySkinRecipes. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. MySkinRecipes. Available at: [Link]
-
CP Lab Safety. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. CP Lab Safety. Available at: [Link]
-
PubChem. 3-[(Methoxycarbonyl)amino]propanoic acid. PubChem. Available at: [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
-
Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Available at: [Link]
-
StudyForce. (2019). Hydrolysis of Amides. YouTube. Available at: [Link]
-
Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Semantic Scholar. Available at: [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. EPA. Available at: [Link]
- EPA Hazardous Waste Codes. (Source document, specific institution not provided).
-
U.S. Environmental Protection Agency. (2024). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. EPA. Available at: [Link]
Sources
- 1. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. youtube.com [youtube.com]
- 16. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Safe Handling: 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid
As researchers dedicated to advancing drug development, our most critical asset is a safe and efficient laboratory environment. The integrity of our work and the well-being of our team depend on a profound understanding of the reagents we handle daily. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9), a key building block in peptide synthesis and medicinal chemistry.[1][2]
Our directive is to move beyond mere compliance and foster a culture of proactive safety. This document is structured not as a rigid checklist, but as a dynamic resource that explains the causality behind each safety protocol, empowering you to make informed decisions.
Hazard Identification: A Foundational Risk Assessment
Understanding the inherent risks of a compound is the first step in mitigating them. While specific hazard data for this exact molecule is limited, by analyzing its structural components—a carboxylic acid, a Boc-protected amine, and a methoxyamino group—we can anticipate its behavior. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, we will operate under the assumption that this compound presents similar hazards.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all personnel are informed about chemical hazards and protected from overexposure.[6][7] A core component of this is the Chemical Hygiene Plan (CHP), which outlines the specific safety procedures for the chemicals present in your lab.[8]
Table 1: Hazard Profile and Physicochemical Properties
| Property | Value/Classification | Source & Rationale |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for structurally similar N-Boc protected amino acids and carboxylic acids.[4][5][9] Prudent assumption in the absence of specific data. |
| Physical State | Solid, Powder | Assumed based on typical characteristics of protected amino acids.[10] |
| Molecular Formula | C₉H₁₇NO₅ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability and preventing degradation.[1] |
The Hierarchy of Controls: Engineering Safeguards First
Before considering Personal Protective Equipment (PPE), we must implement robust engineering controls. PPE serves as the last line of defense.[8]
Primary Engineering Control: The Chemical Fume Hood All manipulations of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, especially those involving the solid powder or volatile organic solvents, must be performed inside a certified chemical fume hood.[8][11]
-
Causality: The fine, powdered nature of the solid poses an inhalation risk. Furthermore, the Boc (tert-butoxycarbonyl) group can decompose under certain conditions (e.g., strong acid), potentially releasing isobutylene gas.[12] A fume hood ensures that any dust, aerosols, or vapors are captured at the source, protecting the user's breathing zone.
Personal Protective Equipment (PPE): Your Essential Barrier
OSHA standards mandate the use of appropriate PPE to minimize exposure to hazards.[8] The following PPE is mandatory when handling this compound.
Table 2: Mandatory PPE Protocol
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | The carboxylic acid moiety presents a risk of serious eye irritation or damage upon contact.[5][9] Goggles provide a complete seal around the eyes, offering superior protection from splashes and dust compared to standard safety glasses. |
| Hand | Chemical-Resistant Nitrile Gloves (min. 5-mil thickness) | Nitrile gloves offer good resistance to weak acids and many organic solvents used to dissolve this compound.[13][14] Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove and discard the glove immediately, then wash hands thoroughly.[15] For prolonged tasks, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | A lab coat protects against incidental skin contact and prevents contamination of personal clothing.[10] It should be kept fully buttoned. |
| Respiratory | Not required if using a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection.[4] If a situation arises where a fume hood is not available (e.g., large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge would be necessary. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the safe handling of the compound from receipt to disposal.
Experimental Protocol Notes:
-
Weighing: When weighing the solid powder, use a micro-spatula and handle it gently to minimize the creation of airborne dust. Perform this task in an area of the fume hood with minimal drafts.
-
Dissolution: When dissolving the compound, add the solid to the solvent, not the other way around, to prevent splashing. Many N-Boc protected amino acids are dissolved in solvents like dioxane, methanol, or tetrahydrofuran (THF).[16][17][18]
-
Reaction: During the reaction, ensure the apparatus is securely clamped and that any potential gas evolution (e.g., during Boc-deprotection) is properly vented through the fume hood exhaust or a scrubbing system.[12]
Disposal Plan: Ensuring a Safe Final Step
Improper chemical disposal poses significant environmental and safety risks. All waste generated from handling 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid must be treated as hazardous chemical waste.[10][19] Do not pour any of it down the drain.[10][20]
Waste Segregation is Key:
-
Solid Waste:
-
Liquid Waste (Non-Halogenated):
-
What: Solutions of the compound in solvents like ethyl acetate, THF, methanol, or hexane.
-
How: Collect in a designated, compatible, and clearly labeled liquid waste container. Keep segregated from halogenated solvents.[19]
-
-
Aqueous Waste:
-
What: Aqueous layers from reaction workups.
-
Causality: Even if the compound has low water solubility, the aqueous layer is still contaminated and must be treated as chemical waste. It may also contain acids or bases from the workup. Neutralizing acidic or basic aqueous waste before collection may be possible, but consult your institution's specific guidelines.[22]
-
How: Collect in a designated aqueous waste container.
-
All waste containers must be kept closed when not in use, properly labeled with their contents, and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and meticulous operational planning, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Substance Information for (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. European Chemicals Agency (ECHA). [Link]
-
Laboratory waste disposal. Freie Universität Berlin. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. MySkinRecipes. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Laboratory Waste. ITQB NOVA. [Link]
-
OSHA Glove Selection Chart. University of Missouri-St. Louis Environmental Health and Safety. [Link]
-
3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. CP Lab Safety. [Link]
-
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid. Pharmaffiliates. [Link]
Sources
- 1. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. ipgsf.com [ipgsf.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. jk-sci.com [jk-sci.com]
- 13. gloves.com [gloves.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. Laboratory Waste — ITQB [itqb.unl.pt]
- 21. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 22. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
